molecular formula C13H26N4O3S B1588315 Gly-Leu-Met-NH2 CAS No. 4652-64-6

Gly-Leu-Met-NH2

货号: B1588315
CAS 编号: 4652-64-6
分子量: 318.44 g/mol
InChI 键: RLXSTJVYBMNHEP-UWVGGRQHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Gly-L-Leu-L-Met-NH2 is a tripeptide composed of glycine, L-leucine and L-methioninamide joined in sequence by peptide linkages. It is a C-terminal fragment of substance P. It is functionally related to a glycine, a L-leucine and a L-methioninamide. It is a conjugate base of a Gly-L-Leu-L-Met-NH2(1+).

属性

IUPAC Name

(2S)-2-[(2-aminoacetyl)amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N4O3S/c1-8(2)6-10(16-11(18)7-14)13(20)17-9(12(15)19)4-5-21-3/h8-10H,4-7,14H2,1-3H3,(H2,15,19)(H,16,18)(H,17,20)/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXSTJVYBMNHEP-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427355
Record name Glycyl-L-leucyl-L-methioninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4652-64-6
Record name Glycyl-L-leucyl-L-methioninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Biological Significance of Gly-Leu-Met-NH₂: A Core Component of Tachykinin Neuropeptides

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tripeptide sequence Gly-Leu-Met-NH₂, particularly when C-terminally amidated, represents a cornerstone in the biological activity of the tachykinin family of neuropeptides. This conserved motif is essential for the recognition and activation of tachykinin receptors, thereby playing a pivotal role in a myriad of physiological and pathological processes. This technical guide provides a comprehensive overview of the biological significance of this peptide sequence, including quantitative binding data, detailed experimental protocols, and visualizations of the associated signaling pathways.

The Tachykinin Family and the Role of the C-Terminal Sequence

The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are characterized by a conserved C-terminal amino acid sequence: Phe-X-Gly-Leu-Met-NH₂.[1] The Gly-Leu-Met-NH₂ tripeptide is a critical component of this conserved region, which is responsible for the binding and activation of tachykinin receptors.[2] The C-terminal amidation is a common feature of peptide hormones and is crucial for their biological activity.[3]

While the C-terminal sequence is largely responsible for the common agonist activity of tachykinins at their receptors, the N-terminal portions of these peptides contribute to their receptor subtype selectivity.[2] Tachykinins interact with three distinct G protein-coupled receptors (GPCRs): the NK₁ receptor (NK₁R), NK₂ receptor (NK₂R), and NK₃ receptor (NK₃R).[4] Substance P exhibits the highest affinity for the NK₁R, NKA for the NK₂R, and NKB for the NK₃R.[1]

Quantitative Analysis of Tachykinin Receptor Binding

The affinity of tachykinins and their analogs for their respective receptors is a critical determinant of their biological potency. The following tables summarize key binding affinity data (Kd, Kᵢ, and IC₅₀ values) for major tachykinins at their primary receptors. These values are essential for understanding the structure-activity relationships of these peptides and for the development of selective receptor agonists and antagonists.

LigandReceptorCell LineRadioligandKd (nM)Reference
Substance PNK₁Transfected CHO cells[³H]Substance P0.17[5]
Substance PNK₁Transfected CHO cells[³H]Substance P0.33 ± 0.13[6]
Neurokinin ANK₂CHO cell membranes[¹²⁵I]-NKA0.74[7]
Neurokinin ANK₂Transfected CHO cellsRadiolabeled NKA3.4[5]
[³H]RP 67580 (Antagonist)NK₁Transfected CHO cells[³H]RP 675801.22 ± 0.27[6]
[¹²⁵I]Bolton-Hunter SPNK₁ (Chicken Ileum)Ileal membranes[¹²⁵I]Bolton-Hunter SP0.72[8]

Table 1: Dissociation Constants (Kd) of Tachykinins and Antagonists for their Receptors. This table presents the equilibrium dissociation constant (Kd), a measure of the affinity of a ligand for its receptor. Lower Kd values indicate higher binding affinity.

LigandReceptorKᵢ (nM)Reference
[Lys⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10)NK₂-[9]
[Arg⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10)NK₂-[9]
Neurokinin ANK₁-[9]

Table 2: Inhibition Constants (Kᵢ) of Tachykinin Analogs. This table shows the inhibition constant (Kᵢ), which represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand.

LigandReceptorIC₅₀ (nM)Reference
EledoisinNK₃240[5]
SenktideNK₃1400[10]
SB 222200 (Antagonist)NK₃8.8[10]
[Sar⁹,Met(O₂)¹¹]-SPNK₃5500[10]
Saredutant (Antagonist)NK₃2600[10]

Table 3: Half-maximal Inhibitory Concentrations (IC₅₀) for NK₃ Receptor Ligands. This table displays the IC₅₀ values, which indicate the concentration of a ligand that is required for 50% inhibition of a specific biological or biochemical function.

Tachykinin Receptor Signaling Pathway

Tachykinin receptors belong to the G protein-coupled receptor (GPCR) superfamily and primarily signal through the Gαq/11 pathway.[4] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[4] IP₃ diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol.[4] The subsequent increase in intracellular calcium, along with DAG-mediated activation of protein kinase C (PKC), initiates a cascade of downstream cellular responses.[4]

Tachykinin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Tachykinin Tachykinin (e.g., Substance P) NK_Receptor Tachykinin Receptor (NK1, NK2, or NK3) Tachykinin->NK_Receptor Binding G_Protein Gαq/11 NK_Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binding to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activation Ca Ca²⁺ ER->Ca Release Ca->PKC Co-activation Cellular_Response Downstream Cellular Responses Ca->Cellular_Response Modulation of Enzyme Activity PKC->Cellular_Response Phosphorylation Cascade Radioligand_Binding_Workflow start Start prep Prepare Receptor Membranes (e.g., from transfected cells) start->prep incubate Incubate Membranes with Radioligand and Test Compound prep->incubate filter Rapid Vacuum Filtration (Separates bound from unbound) incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Measure Radioactivity (Scintillation Counting) wash->count analyze Data Analysis (Determine IC50, Ki, Kd) count->analyze end End analyze->end Calcium_Mobilization_Workflow start Start culture Plate Cells Expressing Tachykinin Receptor start->culture load Load Cells with Calcium-Sensitive Dye culture->load baseline Measure Baseline Fluorescence load->baseline add_compound Add Test Compound (Agonist/Antagonist) baseline->add_compound measure_fluorescence Monitor Fluorescence Change (Indicates Ca²⁺ Mobilization) add_compound->measure_fluorescence analyze Data Analysis (Determine EC50, IC50) measure_fluorescence->analyze end End analyze->end

References

An In-depth Technical Guide to the Discovery and Initial Characterization of Gly-Leu-Met-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and initial characterization of Gly-Leu-Met-NH2, the C-terminal tripeptide of the neuropeptide Substance P. As a key component of the conserved C-terminal motif of tachykinins, this tripeptide is integral to the interaction with neurokinin (NK) receptors. This document details the peptide's role within the broader context of tachykinin biology, summarizes the current understanding of its biochemical and biophysical properties, and provides detailed experimental protocols for its synthesis and characterization. Furthermore, it outlines the canonical signaling pathways associated with neurokinin receptor activation and presents logical workflows for its investigation. The information herein is intended to serve as a foundational resource for researchers and professionals involved in neuropeptide research and drug development.

Introduction and Discovery

This compound is a tripeptide amide that constitutes the C-terminal sequence of Substance P, a pioneering neuropeptide of the tachykinin family.[1] The tachykinin family of peptides, which also includes neurokinin A (NKA) and neurokinin B (NKB), is characterized by a conserved C-terminal sequence of Phe-X-Gly-Leu-Met-NH2, where X is typically a hydrophobic amino acid.[2][3] This conserved C-terminal region is widely recognized as the "message" domain, responsible for the activation of neurokinin receptors.[3]

The discovery of this compound is intrinsically linked to the isolation and sequencing of Substance P. The initial characterization of Substance P and its fragments revealed that the biological activity, such as smooth muscle contraction and hypotensive effects, is primarily mediated by the C-terminal portion of the peptide.[4] While early research focused on the entire Substance P molecule and longer C-terminal fragments, the fundamental role of the terminal tripeptide in receptor interaction has been a subject of ongoing investigation.

Biochemical and Biophysical Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValueReference
Full Name Glycyl-Leucyl-Methioninamide
Amino Acid Sequence This compound[5]
Molecular Formula C13H26N4O3S[6]
Molecular Weight 318.44 g/mol [6]
Canonical SMILES CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CN
Solubility Soluble in DMSO[6]

Quantitative Data for Receptor Interaction

Direct quantitative data on the binding affinity (Kd, Ki) and functional potency (EC50, IC50) of the this compound tripeptide for neurokinin receptors are limited in publicly available literature. Most structure-activity relationship studies have focused on longer C-terminal fragments of Substance P. However, some studies provide context on the activity of shorter C-terminal fragments, suggesting that while essential, the tripeptide alone may have significantly reduced potency compared to longer sequences.

One study on histamine (B1213489) release from a murine mast cell line indicated that the tripeptide SP(9-11) (Phe-Leu-Met-NH2) had less activity than the tetrapeptide SP(8-11) (Phe-Phe-Gly-Leu-Met-NH2), which in turn was the most potent among the tested C-terminal fragments.[7] This suggests a critical role for the residues preceding the C-terminal tripeptide in conferring high-affinity binding and potent receptor activation.

LigandReceptorAssay TypeValueNotesReference
This compound NK1, NK2, NK3Binding/FunctionalData not availableLimited public data for the tripeptide alone.
SP(9-11) (Phe-Leu-Met-NH2) NK2Histamine ReleaseLess potent than SP(8-11)Suggests chain length is critical for potency.[7]
Substance P Human NK1Binding (Ki)pKi = 9.83High affinity of the full peptide.[8]
Neurokinin A Human NK2Binding (KD)0.74 nMHigh affinity of a related tachykinin for its preferred receptor.[8]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound, based on established protocols for neuropeptides.

Peptide Synthesis

Solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the standard method for producing this compound.

Materials:

  • Fmoc-Met-Rink Amide MBHA resin

  • Fmoc-Leu-OH

  • Fmoc-Gly-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)

  • Piperidine (B6355638) solution (20% in DMF)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Diethyl ether

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer

Protocol:

  • Resin Swelling: Swell the Fmoc-Met-Rink Amide MBHA resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the methionine residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling (Leucine):

    • Dissolve Fmoc-Leu-OH (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.

    • Add the activation mixture to the resin and shake for 2 hours at room temperature.

    • Perform a Kaiser test to confirm complete coupling.

    • Wash the resin with DMF and DCM.

  • Fmoc Deprotection: Repeat the deprotection step to remove the Fmoc group from the newly added leucine.

  • Amino Acid Coupling (Glycine): Repeat the coupling step with Fmoc-Gly-OH.

  • Final Fmoc Deprotection: Remove the final Fmoc group from the glycine (B1666218) residue.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

    • Filter the resin and collect the TFA solution containing the peptide.

  • Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and decant the ether. Repeat the ether wash.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase HPLC on a C18 column.

  • Characterization: Confirm the identity and purity of the synthesized this compound using mass spectrometry and analytical HPLC.

Receptor Binding Assay

A competitive radioligand binding assay is a common method to determine the affinity of a test compound for a specific receptor.

Materials:

  • Cell membranes expressing the human neurokinin receptor of interest (e.g., NK1, NK2, or NK3)

  • Radiolabeled ligand with known high affinity for the receptor (e.g., [3H]-Substance P for NK1)

  • Unlabeled this compound

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mg/ml BSA, pH 7.4)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Glass fiber filters

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target neurokinin receptor.

  • Assay Setup:

    • In a microtiter plate, add a fixed amount of cell membrane preparation to each well.

    • Add a fixed concentration of the radiolabeled ligand.

    • Add increasing concentrations of unlabeled this compound (the competitor).

    • For total binding, add buffer instead of the competitor.

    • For non-specific binding, add a high concentration of a known unlabeled ligand.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Termination of Binding: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Functional Assay (Calcium Mobilization)

Activation of neurokinin receptors, which are Gq-coupled, leads to an increase in intracellular calcium. This can be measured using a fluorescent calcium indicator.

Materials:

  • A cell line expressing the neurokinin receptor of interest (e.g., CHO-K1 or HEK293 cells)

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • This compound

  • A fluorescence plate reader with an injection system

Protocol:

  • Cell Culture: Plate the cells in a black-walled, clear-bottom 96-well plate and grow to confluency.

  • Dye Loading:

    • Prepare a loading solution of the calcium indicator dye in assay buffer, including Pluronic F-127 to aid in dye solubilization.

    • Remove the cell culture medium and add the dye loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Measurement:

    • Place the plate in the fluorescence plate reader.

    • Measure the baseline fluorescence.

    • Inject a solution of this compound at various concentrations into the wells.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence from baseline for each concentration of this compound.

    • Plot the fluorescence response against the logarithm of the peptide concentration.

    • Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).

Signaling Pathways and Experimental Workflows

Neurokinin Receptor Signaling Pathway

The binding of a tachykinin agonist, such as Substance P or its active C-terminal fragments, to a neurokinin receptor (e.g., NK1R) initiates a well-characterized G-protein coupled signaling cascade.

G_protein_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Tachykinin Tachykinin (e.g., Substance P) NK1R NK1 Receptor Tachykinin->NK1R Binds G_protein Gq/11 NK1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitation, Inflammation) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Neurokinin-1 Receptor (NK1R) signaling pathway.

Experimental Workflow for Characterization

A logical workflow for the comprehensive characterization of this compound is outlined below.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_binding Receptor Binding Studies cluster_functional Functional Activity Studies cluster_invivo In Vivo Characterization (Optional) Synthesis Solid-Phase Peptide Synthesis (this compound) Purification HPLC Purification Synthesis->Purification Characterization Mass Spectrometry & Analytical HPLC Purification->Characterization Binding_Assay Competitive Radioligand Binding Assay Characterization->Binding_Assay Functional_Assay Calcium Mobilization Assay (or other second messenger assay) Characterization->Functional_Assay Binding_Data Determine IC50 and Ki Binding_Assay->Binding_Data Functional_Data Determine EC50 and Emax Functional_Assay->Functional_Data InVivo_Model Animal Model of Disease (e.g., inflammation, pain) Functional_Data->InVivo_Model InVivo_Data Assess Physiological Effects InVivo_Model->InVivo_Data

Caption: Experimental workflow for this compound characterization.

Conclusion

This compound, as the C-terminal tripeptide of Substance P, represents a fundamental structural motif for the biological activity of tachykinins. While it is a critical component of the "message" domain for neurokinin receptor activation, the available evidence suggests that it may not be a potent agonist in isolation, with preceding amino acid residues playing a crucial role in conferring high-affinity binding and efficacy. The experimental protocols and workflows detailed in this guide provide a robust framework for the further investigation of this and related peptides. Future research focusing on the precise quantitative characterization of this tripeptide will be invaluable for a more complete understanding of tachykinin structure-activity relationships and for the rational design of novel therapeutics targeting neurokinin receptors.

References

Gly-Leu-Met-NH2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structure and Chemical Properties of the Tripeptide Gly-Leu-Met-NH2

Introduction

This compound is a tripeptide amide corresponding to the C-terminal sequence of Substance P, a neuropeptide of the tachykinin family.[1] Tachykinins are known for their rapid stimulatory effects on smooth muscle tissues.[2] The conserved C-terminal motif, Phe-X-Gly-Leu-Met-NH2, where X is a hydrophobic amino acid, is crucial for the activation of tachykinin receptors.[1][3] This guide provides a comprehensive overview of the structure, chemical properties, and biological significance of this compound, intended for researchers, scientists, and professionals in drug development.

Structure and Chemical Identity

The structure of this compound consists of three amino acids—Glycine, Leucine, and Methionine—linked by peptide bonds, with a C-terminal amide group.

Molecular Structure:

  • Glycine (Gly): The simplest amino acid, providing flexibility to the peptide chain.

  • Leucine (Leu): A hydrophobic amino acid with an isobutyl side chain.

  • Methionine (Met): A hydrophobic amino acid containing a thioether side chain.

  • Amide (NH2): The C-terminus is amidated, a common feature in many peptide hormones that can increase stability and biological activity.[4]

Chemical Formula: C13H26N4O3S

Molecular Weight: 318.44 g/mol

Chemical Properties

PropertyValueSource/Method
pKa (α-NH3+) ~8.0Estimated
pKa (side chains) N/A
Isoelectric Point (pI) ~5.5 - 6.0Estimated
Solubility Soluble in DMSO[5]
Appearance White to off-white powderGeneral peptide property
Storage Temperature -20°C to -80°C[6]

Logical Relationship for pI Estimation:

The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For a simple peptide like this compound with no acidic or basic side chains, the pI can be estimated by averaging the pKa of the N-terminal amino group and the pKa of the C-terminal carboxyl group.[7][8] However, due to the C-terminal amidation, only the N-terminal α-amino group is ionizable. Therefore, the pI will be influenced primarily by the pKa of this N-terminal group and the overall charge of the molecule at different pH values.

pI_Estimation pKa_N_terminal pKa of N-terminal α-NH3+ pI Isoelectric Point (pI) pKa_N_terminal->pI Influences Net_Charge Net Molecular Charge pI->Net_Charge pH at which Net Charge is Zero pH_Dependence pH of Solution pH_Dependence->Net_Charge Determines

Caption: Logical workflow for estimating the isoelectric point (pI) of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and characterization of this compound are provided below. These are generalized protocols based on standard solid-phase peptide synthesis (SPPS) and analytical techniques, which can be adapted for this specific tripeptide.

Synthesis via Solid-Phase Peptide Synthesis (SPPS)

Fmoc/tBu-based Solid-Phase Peptide Synthesis (SPPS) is a widely used method for synthesizing peptides.[9]

Workflow for SPPS of this compound:

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (repeat for each amino acid) cluster_final_steps Final Steps Resin_Selection Select Rink Amide Resin Resin_Swelling Swell Resin in DMF Resin_Selection->Resin_Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine (B6355638) in DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 Wash with DMF Fmoc_Deprotection->Washing_1 Coupling Couple Fmoc-AA-OH (HBTU/HOBt or HATU/HOAt) Washing_1->Coupling Washing_2 Wash with DMF Coupling->Washing_2 Washing_2->Fmoc_Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Washing_2->Final_Deprotection Final Amino Acid Cleavage Cleave from Resin (e.g., TFA cocktail) Final_Deprotection->Cleavage Precipitation Precipitate with Cold Ether Cleavage->Precipitation Lyophilization Lyophilize Crude Peptide Precipitation->Lyophilization

Caption: General workflow for the solid-phase peptide synthesis (SPPS) of this compound.

Detailed Protocol:

  • Resin Preparation: Start with a Rink Amide resin, suitable for obtaining a C-terminal amide.[5] Swell the resin in dimethylformamide (DMF) for at least 30 minutes.[10]

  • First Amino Acid Coupling (Met):

    • Deprotect the Fmoc group from the resin using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF.

    • Activate Fmoc-Met-OH using a coupling reagent such as HBTU/HOBt or HATU/HOAt in the presence of a base like diisopropylethylamine (DIPEA).

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • Wash the resin with DMF.

  • Subsequent Amino Acid Couplings (Leu and Gly): Repeat the deprotection, washing, and coupling steps for Fmoc-Leu-OH and Fmoc-Gly-OH sequentially.

  • Cleavage and Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group. Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions, especially with methionine.[11]

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide, and wash with cold ether. The crude peptide is then typically lyophilized.

Purification via High-Performance Liquid Chromatography (HPLC)

The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for HPLC Purification:

HPLC_Workflow Crude_Peptide Lyophilized Crude Peptide Dissolution Dissolve in Mobile Phase A Crude_Peptide->Dissolution Injection Inject onto RP-HPLC Column (e.g., C18) Dissolution->Injection Elution Elute with a Gradient of Mobile Phase B Injection->Elution Detection Monitor Elution at 214/280 nm Elution->Detection Fraction_Collection Collect Fractions Containing the Peptide Detection->Fraction_Collection Purity_Analysis Analyze Fractions for Purity Fraction_Collection->Purity_Analysis Pooling Pool Pure Fractions Purity_Analysis->Pooling Lyophilization Lyophilize to Obtain Pure Peptide Pooling->Lyophilization

Caption: General workflow for the purification of this compound by RP-HPLC.

Detailed Protocol:

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Column: A C18 reverse-phase column is commonly used for peptide purification.

  • Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptide. The exact gradient will need to be optimized.

  • Detection: The peptide elution is monitored by UV absorbance at 214 nm (peptide bond) and 280 nm (if aromatic residues were present).

  • Fraction Collection and Analysis: Fractions are collected and analyzed by analytical HPLC and mass spectrometry to determine purity.

  • Lyophilization: Pure fractions are pooled and lyophilized to obtain the final purified peptide.

Characterization

4.3.1. Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized peptide.[12][13]

  • Expected Monoisotopic Mass: [M+H]+ = 319.17 g/mol

4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy can be used to confirm the structure and purity of the peptide. Specific chemical shifts for the protons in Gly, Leu, and Met residues would be expected.[14]

  • Expected 1H NMR signals: Characteristic signals for the alpha-protons of each amino acid, the side chain protons of Leucine and Methionine, and the amide protons.

Biological Activity and Signaling Pathway

This compound, as the C-terminal tripeptide of Substance P and other tachykinins, is essential for their biological activity.[1] Tachykinins exert their effects by binding to and activating G protein-coupled receptors (GPCRs), specifically the neurokinin receptors (NK1, NK2, and NK3).[2][15] The C-terminal region is responsible for receptor activation, while the N-terminal portion of the full-length tachykinin determines receptor selectivity.[16]

Tachykinin Receptor Signaling Pathway:

Upon binding of a tachykinin (containing the this compound motif) to its receptor (e.g., NK1R), a conformational change is induced, leading to the activation of intracellular signaling cascades.

Tachykinin_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Tachykinin Tachykinin (e.g., Substance P) [...-Gly-Leu-Met-NH2] NK1R NK1 Receptor (GPCR) Tachykinin->NK1R Binds to G_protein Gq/11 Protein NK1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Responses (e.g., smooth muscle contraction, inflammation) Ca_release->Downstream PKC->Downstream

Caption: Simplified signaling pathway of the tachykinin NK1 receptor upon activation by a ligand containing the C-terminal this compound motif.

The primary signaling pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC), leading to various downstream cellular responses such as smooth muscle contraction, inflammation, and pain transmission.[17]

Conclusion

This compound is a biologically significant tripeptide that serves as the key C-terminal active site for the tachykinin family of neuropeptides. Understanding its chemical properties and the methods for its synthesis and characterization are crucial for research in neuropharmacology and drug development targeting the tachykinin receptors. The provided protocols and data serve as a foundational guide for researchers working with this important molecule.

References

In Vitro Biological Activity of Gly-Leu-Met-NH2 and its Synergistic Effects in a Tetrapeptide Context

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide delves into the in vitro biological activity of the tripeptide Gly-Leu-Met-NH2. Current research indicates that this tripeptide alone does not exhibit significant biological effects in the context of corneal epithelial wound healing. However, when integrated into the C-terminal tetrapeptide of Substance P, Phe-Gly-Leu-Met-NH2, it plays a crucial role in a pronounced synergistic interaction with Insulin-like Growth Factor-1 (IGF-1). This synergy significantly promotes corneal epithelial cell migration, a critical process in wound repair. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols for key assays, and a proposed signaling pathway illustrating this synergistic mechanism.

Quantitative Data: Synergistic Enhancement of Corneal Epithelial Migration

The synergistic effect of Phe-Gly-Leu-Met-NH2 and IGF-1 on the migration of rabbit corneal epithelial cells was quantified in an in vitro organ culture model. The results, summarized below, demonstrate that while neither agent alone produces a significant effect, their combination leads to a substantial, dose-dependent increase in epithelial migration.

Treatment GroupPhe-Gly-Leu-Met-NH2 ConcentrationIGF-1 Concentration (ng/ml)Epithelial Migration Length (μm, mean ± s.e.m.)
Control00578 ± 11
Phe-Gly-Leu-Met-NH210⁻⁵ M0No significant effect
IGF-101590 ± 15
IGF-1010610 ± 20
Phe-Gly-Leu-Met-NH2 + IGF-1 10⁻⁵ M 1 720 ± 25
Phe-Gly-Leu-Met-NH2 + IGF-1 10⁻⁵ M 10 850 ± 30

* p < 0.01 compared to control and single-agent treatments.

Experimental Protocols

In Vitro Rabbit Corneal Epithelial Wound Healing Assay

This organ culture protocol is designed to assess the rate of epithelial cell migration over a denuded stromal surface.

Materials:

  • New Zealand White rabbits

  • Sodium pentobarbital

  • Topical proparacaine (B1679620) hydrochloride

  • Sterile Hanks' Balanced Salt Solution (HBSS)

  • TCM-199 culture medium

  • Phe-Gly-Leu-Met-NH2 and IGF-1 stock solutions

  • Surgical instruments for enucleation and dissection

  • 2 mm trephine

  • Sterile filter paper supports

  • 6-well culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Fixative solution (95% ethanol, 5% glacial acetic acid)

  • Paraffin and embedding supplies

  • Microtome

  • Microscope with a calibrated reticle

Procedure:

  • Humanely euthanize rabbits and enucleate the eyes under aseptic conditions.

  • Dissect the cornea and scleral rim, and rinse with sterile HBSS.

  • Cut the cornea into 2 x 4 mm rectangular blocks.

  • Create a standardized epithelial defect in the center of each block using a 2 mm trephine.

  • Place each corneal block, epithelial side up, on a sterile filter paper support in a well of a 6-well plate containing TCM-199 medium.

  • Introduce the test compounds (Phe-Gly-Leu-Met-NH2 and/or IGF-1) into the medium at the final desired concentrations.

  • Incubate for 24-30 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Post-incubation, fix the corneal blocks for 2 hours at room temperature.

  • Process the fixed tissues through dehydration and embed in paraffin.

  • Prepare 4 µm thick cross-sections using a microtome.

  • Stain the sections (e.g., Hematoxylin and Eosin) and visualize under a light microscope.

  • Measure the linear distance of epithelial cell migration from the original wound edge.

G cluster_prep Corneal Block Preparation cluster_culture Organ Culture cluster_analysis Analysis enucleation Enucleate Rabbit Eyes excision Excise Sclerocorneal Section enucleation->excision blocking Cut into 2x4 mm Blocks excision->blocking wounding Create 2mm Epithelial Defect blocking->wounding placement Place Blocks in Culture Dish wounding->placement treatment Add Phe-Gly-Leu-Met-NH2 and/or IGF-1 placement->treatment incubation Incubate at 37°C, 5% CO2 treatment->incubation fixation Fix Tissues incubation->fixation embedding Embed in Paraffin fixation->embedding sectioning Section Tissues embedding->sectioning staining Stain Sections sectioning->staining measurement Measure Migration Length staining->measurement

Workflow for the in vitro corneal epithelial wound healing assay.

Cell Attachment Assay on a Fibronectin Matrix

This assay quantifies the adhesion of corneal epithelial cells to an extracellular matrix protein, which is a crucial step in cell migration.

Materials:

  • Primary or immortalized rabbit corneal epithelial cells

  • 96-well, flat-bottom tissue culture plates

  • Human plasma fibronectin (10 µg/ml in sterile PBS)

  • Bovine Serum Albumin (BSA, 1% in sterile PBS)

  • Serum-free cell culture medium

  • Phe-Gly-Leu-Met-NH2 and IGF-1 stock solutions

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Crystal Violet solution in 20% methanol

  • 10% Acetic acid solution

  • Microplate reader

Procedure:

  • Coat the wells of a 96-well plate with 100 µl of fibronectin solution. Use 1% BSA for control wells. Incubate for 1 hour at 37°C.

  • Aspirate the coating solution and wash each well three times with sterile PBS.

  • Block non-specific binding sites by adding 200 µl of 1% BSA to each well and incubating for 30 minutes at 37°C.

  • Wash the wells three times with sterile PBS.

  • Prepare a single-cell suspension of corneal epithelial cells in serum-free medium containing the test compounds.

  • Seed 1 x 10⁴ cells in 100 µl into each well.

  • Incubate for 1 hour at 37°C to allow for cell attachment.

  • Gently wash the wells twice with PBS to remove non-adherent cells.

  • Fix the remaining adherent cells with 100 µl of 4% PFA for 15 minutes.

  • Wash three times with PBS.

  • Stain the fixed cells with 100 µl of 0.1% Crystal Violet for 10 minutes.

  • Wash the wells extensively with deionized water and let them air dry completely.

  • Solubilize the bound dye by adding 100 µl of 10% acetic acid to each well.

  • Measure the absorbance at 570 nm using a microplate reader.

G cluster_plate_prep Plate Preparation cluster_cell_prep Cell Preparation & Seeding cluster_assay Adhesion and Quantification coating Coat Wells with Fibronectin blocking Block with BSA coating->blocking seed Seed Cells into Coated Wells blocking->seed harvest Harvest Corneal Epithelial Cells resuspend Resuspend in Medium with Test Compounds harvest->resuspend resuspend->seed incubation Incubate for 1 hour seed->incubation wash Wash Non-adherent Cells incubation->wash fix Fix Adherent Cells wash->fix stain Stain with Crystal Violet fix->stain extract Extract Stain stain->extract read Read Absorbance at 570 nm extract->read

Workflow for the cell attachment assay.

Quantification of α5 and β1 Integrin Expression via Western Blotting

This protocol details the immunodetection of α5 and β1 integrin protein levels in treated corneal epithelial cells.

Materials:

  • Treated corneal epithelial cell cultures

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • 4x Laemmli sample buffer

  • SDS-PAGE equipment and reagents

  • Electro-transfer system and buffers

  • PVDF membranes

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: rabbit anti-α5 integrin, mouse anti-β1 integrin, and mouse anti-β-actin

  • HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • After treatment, wash cell monolayers with ice-cold PBS and lyse the cells directly in the culture dish with RIPA buffer.

  • Collect the cell lysates and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Quantify the protein concentration of the supernatants using the BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer for 5 minutes.

  • Separate the protein samples by size on a 4-12% SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle rocking.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again as in step 9.

  • Apply ECL substrate and capture the chemiluminescent signal with an imaging system.

  • Perform densitometric analysis of the bands and normalize the integrin signals to the β-actin loading control.

Proposed Synergistic Signaling Pathway

The synergistic activity of Phe-Gly-Leu-Met-NH2 and IGF-1 is believed to stem from the crosstalk between the tachykinin receptor (a G-protein coupled receptor, GPCR) and the IGF-1 receptor (a receptor tyrosine kinase, RTK). The concurrent activation of these distinct signaling cascades converges on downstream effectors that regulate the transcription of genes encoding for α5 and β1 integrins. This upregulation of α5β1 integrin at the cell surface enhances the attachment of epithelial cells to the fibronectin matrix, thereby facilitating more rapid cell migration and wound closure.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response PGLM Phe-Gly-Leu-Met-NH2 TachykininR Tachykinin Receptor (GPCR) PGLM->TachykininR binds IGF1 IGF-1 IGF1R IGF-1 Receptor (RTK) IGF1->IGF1R binds G_protein G-protein Activation TachykininR->G_protein IRS IRS Phosphorylation IGF1R->IRS PLC PLC Activation G_protein->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG PKC PKC IP3_DAG->PKC Crosstalk Signaling Crosstalk PKC->Crosstalk PI3K PI3K IRS->PI3K Ras Ras IRS->Ras Akt Akt PI3K->Akt Akt->Crosstalk Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Crosstalk Transcription_Factors Activation of Transcription Factors (e.g., AP-1, NF-κB) Crosstalk->Transcription_Factors Gene_Expression Increased Transcription of Integrin α5 and β1 Genes Transcription_Factors->Gene_Expression Integrin_Expression Increased α5β1 Integrin Expression Gene_Expression->Integrin_Expression Cell_Attachment Enhanced Cell Attachment to Fibronectin Integrin_Expression->Cell_Attachment Cell_Migration Increased Cell Migration Cell_Attachment->Cell_Migration

Proposed synergistic signaling of Phe-Gly-Leu-Met-NH2 and IGF-1.

The Molecular Mechanism of Action of Gly-Leu-Met-NH2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Core Tripeptide of Tachykinin Neuropeptides

Abstract

This technical guide provides a comprehensive overview of the molecular mechanism of action of Gly-Leu-Met-NH2, the conserved C-terminal tripeptide amide of the tachykinin family of neuropeptides. Tachykinins, including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are crucial mediators in a wide array of physiological and pathological processes, such as pain transmission, inflammation, and smooth muscle contraction. The C-terminal sequence, Phe-X-Gly-Leu-Met-NH2, is the pharmacophore responsible for the biological activity of these peptides, with the this compound motif playing an essential role in receptor activation.[1][2][3] This document details the interaction of this tripeptide with its cognate G protein-coupled receptors (GPCRs), the subsequent intracellular signaling cascades, and methodologies for its study. It is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of tachykinin signaling at the molecular level.

Introduction: The Significance of the C-Terminal Tripeptide

The tachykinin family of peptides is characterized by a conserved C-terminal amino acid sequence, Phe-X-Gly-Leu-Met-NH2, where 'X' is typically an aromatic or branched-chain aliphatic residue.[1][2] This C-terminal region is critical for the binding and activation of the three main tachykinin receptors: NK1, NK2, and NK3.[1][4][5] While the N-terminal portion of the full-length peptides contributes to receptor subtype selectivity, the C-terminal fragment is considered the universal "message" sequence that initiates signal transduction.[2] The tripeptide this compound, as the terminal component of this conserved region, is of significant interest for understanding the fundamental requirements of tachykinin receptor activation and for the design of novel therapeutic agents.

Receptor Interaction and Specificity

This compound, as part of the larger tachykinin peptides, interacts with the tachykinin receptors NK1, NK2, and NK3, which are members of the rhodopsin-like GPCR superfamily.[6] The binding of the C-terminal domain of tachykinins is thought to occur within a pocket formed by the transmembrane helices of the receptor.[7]

Table 1: Affinity of Tachykinins and Related Peptides for Tachykinin Receptors

LigandReceptorSpeciesAssay TypeKi (nM)pKiReference
Substance PNK1HumanRadioligand Binding1.68.8[9]
Neurokinin ANK2HumanRadioligand Binding0.74 (Kd)9.13 (pKd)[10]
Neurokinin BNK3RatRadioligand Binding--[4]
Substance PNK1RatRadioligand Binding-10.3[9]
[Sar9]SPNK1ChickenRadioligand Binding--[11]
[Arg3]SPNK1ChickenRadioligand Binding--[11]

Note: Data for this compound alone is not available. The table presents data for full-length tachykinins to provide context for receptor affinities within this family.

Signal Transduction Pathways

Upon binding of a tachykinin peptide containing the this compound motif to its receptor, a conformational change is induced in the receptor, leading to the activation of intracellular heterotrimeric G proteins. Tachykinin receptors primarily couple to G proteins of the Gq/11 family.[5]

Gq/11-Mediated Signaling

Activation of Gq/11 stimulates the effector enzyme phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

  • DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).

The increase in intracellular calcium and the activation of PKC lead to a variety of cellular responses, including smooth muscle contraction, neurotransmitter release, and gene expression changes.[5]

Gq_Signaling_Pathway cluster_receptor Plasma Membrane cluster_downstream Intracellular Signaling Tachykinin_Peptide This compound (within Tachykinin) Tachykinin_Receptor Tachykinin Receptor (NK1, NK2, NK3) Tachykinin_Peptide->Tachykinin_Receptor Binding G_Protein Gq/11 Tachykinin_Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activation IP3_Receptor IP3 Receptor (on ER) IP3->IP3_Receptor Binding ER Endoplasmic Reticulum (ER) IP3_Receptor->ER Opens Channel Ca2 Ca2+ ER->Ca2 Release Ca2->PKC Activation Cellular_Response Cellular Response Ca2->Cellular_Response Modulation of protein activity PKC->Cellular_Response Phosphorylation of substrates

Caption: Gq/11-mediated signaling pathway of tachykinin receptors.
Modulation of cAMP Levels

In addition to Gq/11 coupling, tachykinin receptors have also been shown to modulate the levels of cyclic adenosine (B11128) monophosphate (cAMP). This can occur through coupling to either Gi or Gs proteins.

  • Gi Coupling: Activation of Gi proteins leads to the inhibition of adenylyl cyclase, the enzyme responsible for synthesizing cAMP from ATP. This results in a decrease in intracellular cAMP levels.

  • Gs Coupling: Conversely, activation of Gs proteins stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.

The specific G protein subtype that is activated can depend on the receptor, the cell type, and the specific ligand. For example, at the NK1 receptor, Substance P can stimulate both Gq and Gs pathways, leading to both calcium mobilization and cAMP accumulation.[12]

cAMP_Modulation_Pathway cluster_receptor Plasma Membrane cluster_downstream Intracellular Signaling Tachykinin_Peptide This compound (within Tachykinin) Tachykinin_Receptor Tachykinin Receptor (e.g., NK1) Tachykinin_Peptide->Tachykinin_Receptor Gi_Protein Gi Tachykinin_Receptor->Gi_Protein Activation Gs_Protein Gs Tachykinin_Receptor->Gs_Protein Activation AC Adenylyl Cyclase (AC) Gi_Protein->AC Inhibition Gs_Protein->AC Stimulation ATP ATP AC->ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation

Caption: Modulation of cAMP levels by tachykinin receptors.

Experimental Protocols

The study of the molecular mechanism of action of this compound and related peptides relies on a variety of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the affinity of a ligand for its receptor.

Objective: To determine the binding affinity (Ki or Kd) of this compound or related peptides to tachykinin receptors.

Materials:

  • Cell membranes expressing the tachykinin receptor of interest (e.g., from CHO or HEK293 cells).

  • Radiolabeled ligand (e.g., [3H]Substance P or [125I]Bolton-Hunter Substance P).

  • Unlabeled competitor ligand (this compound or other test compounds).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Cell membrane preparation.

    • Radiolabeled ligand at a concentration near its Kd.

    • A range of concentrations of the unlabeled competitor ligand.

    • For total binding, add buffer instead of the competitor.

    • For non-specific binding, add a high concentration of an unlabeled reference ligand (e.g., unlabeled Substance P).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor ligand to generate a competition curve. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Start Start Membrane_Prep Prepare cell membranes expressing tachykinin receptor Start->Membrane_Prep Assay_Setup Set up 96-well plate with membranes, radioligand, and competitor Membrane_Prep->Assay_Setup Incubation Incubate to reach binding equilibrium Assay_Setup->Incubation Filtration Rapidly filter to separate bound and free radioligand Incubation->Filtration Counting Measure radioactivity on filters Filtration->Counting Data_Analysis Calculate IC50 and Ki values Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a radioligand binding assay.
Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium following receptor activation.

Objective: To determine the potency (EC50) of this compound or related peptides in activating Gq-coupled tachykinin receptors.

Materials:

  • Whole cells expressing the tachykinin receptor of interest (e.g., CHO or HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compounds (this compound or other agonists).

  • A fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Seed cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye dissolved in assay buffer to each well. Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow the cells to take up the dye.

  • Baseline Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.

  • Compound Addition: The instrument's liquid handler adds a range of concentrations of the test compound to the wells.

  • Signal Detection: Immediately after compound addition, continuously measure the fluorescence intensity over time to detect the transient increase in intracellular calcium.

  • Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Plot the response against the log concentration of the agonist to generate a dose-response curve and calculate the EC50 value.

Calcium_Mobilization_Workflow Start Start Cell_Plating Plate cells expressing tachykinin receptor Start->Cell_Plating Dye_Loading Load cells with a calcium-sensitive dye Cell_Plating->Dye_Loading Baseline_Reading Measure baseline fluorescence Dye_Loading->Baseline_Reading Compound_Addition Add agonist at varying concentrations Baseline_Reading->Compound_Addition Signal_Detection Measure fluorescence change in real-time Compound_Addition->Signal_Detection Data_Analysis Calculate EC50 values Signal_Detection->Data_Analysis End End Data_Analysis->End

References

The Tripeptide Gly-Leu-Met-NH₂: A Core Motif in Neurokinin Receptor Modulation

Author: BenchChem Technical Support Team. Date: December 2025

A Deep Dive into the Structure-Activity Relationship, Experimental Evaluation, and Signaling Mechanisms of a Key Pharmacophore

For Immediate Release

This technical whitepaper provides an in-depth analysis of the structure-activity relationship (SAR) of the C-terminal tripeptide of Substance P, Gly-Leu-Met-NH₂, and its analogues. Targeting researchers, scientists, and professionals in drug development, this document synthesizes critical data on the peptide's interaction with neurokinin (NK) receptors, details the experimental methodologies for its study, and visualizes the complex signaling pathways it initiates.

Introduction: The Significance of a C-Terminal Tripeptide

Gly-Leu-Met-NH₂ is the C-terminal tripeptide of the neuropeptide Substance P, a member of the tachykinin family of peptides. Tachykinins are characterized by a conserved C-terminal sequence, -Phe-X-Gly-Leu-Met-NH₂, which is essential for their interaction with and activation of neurokinin (NK) receptors[1]. Substance P preferentially binds to the NK-1 receptor, a G protein-coupled receptor (GPCR) involved in a myriad of physiological processes including pain transmission, inflammation, and smooth muscle contraction[1][2]. The C-terminal region of Substance P is the primary determinant of its biological activity, with the Gly-Leu-Met-NH₂ motif playing a crucial role in receptor binding and activation. Understanding the SAR of this tripeptide is therefore fundamental for the design of novel and selective NK receptor modulators.

Structure-Activity Relationship of Gly-Leu-Met-NH₂ Analogues

The biological activity of Gly-Leu-Met-NH₂ and its analogues is intrinsically linked to their ability to interact with neurokinin receptors. Studies on C-terminal fragments of Substance P have revealed important structural requirements for activity.

The Importance of the C-Terminal Amide

A critical feature for the biological activity of Substance P and its C-terminal fragments is the presence of the C-terminal amide group. Any modification to the two amide protons, such as replacement with alkyl groups, extension to a hydrazide, or substitution with an ester or carboxylic acid, results in a significant loss of activity, with at least a two-fold reduction in relative activity and affinity[3]. This underscores the essential role of the terminal amide in receptor interaction, likely through hydrogen bonding within the receptor's binding pocket.

Impact of Chain Length

Studies on truncated C-terminal sequences of Substance P have demonstrated that while the tripeptide Gly-Leu-Met-NH₂ and the tetrapeptide Phe-Gly-Leu-Met-NH₂ possess weak vasodilator properties, they show no significant activity in other assays like smooth muscle contraction[4]. The pentapeptide, Gln-Phe-Phe-Gly-Leu-Met-NH₂, is the shortest fragment to exhibit appreciable spasmogenic and vasoactive effects[4]. The activity generally increases with chain length, with the C-terminal octapeptide being the most potent fragment, even more so than Substance P itself in some assays[4]. This suggests that while the Gly-Leu-Met-NH₂ motif is a core component for activity, preceding amino acids in the sequence contribute significantly to the overall potency and efficacy, likely by providing additional binding interactions or stabilizing the active conformation.

Modifications at the Methionine Residue

The methionine residue at the C-terminus (Met¹¹) is a key component for the biological activity of Substance P hexapeptide analogues. Replacement of the methylthio group of methionine with charged groups, such as in Lys, Gln, or Glu substitutions, leads to a marked reduction in biological activity[5]. In contrast, substitution with a glutamate (B1630785) benzyl (B1604629) ester, which is neutral, results in only a slight reduction in activity in some tissues and even an increased activity in others[5]. This indicates that a neutral, and possibly lipophilic, side chain at this position is favored for optimal receptor interaction.

A summary of the qualitative SAR for C-terminal fragments of Substance P is presented in Table 1.

Peptide FragmentModificationsObserved ActivityReference
Gly-Leu-Met-NH₂-Weak vasodilator activity[4]
Phe-Gly-Leu-Met-NH₂-Weak vasodilator activity[4]
Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂-Appreciable spasmogenic and vasoactive effects[4]
SP C-terminal heptapeptideC-terminal amide modificationsSignificant loss of activity[3]
[Orn⁶]-SP₆₋₁₁Met¹¹ substituted with Lys, Gln, or GluMarked reduction in biological activity[5]
[Orn⁶]-SP₆₋₁₁Met¹¹ substituted with Glu(OBzl)Slightly reduced to increased activity[5]

Table 1: Structure-Activity Relationship of C-Terminal Fragments of Substance P

Experimental Protocols

The synthesis and evaluation of Gly-Leu-Met-NH₂ and its analogues typically involve solid-phase peptide synthesis followed by in vitro and in vivo biological assays.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of these peptides is commonly achieved using the solid-phase method, which allows for the efficient and stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support[4]. A general protocol using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is outlined below.

Logical Flow of Solid-Phase Peptide Synthesis

spss_workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection 1. Prepare Resin Amino_Acid_Coupling Amino Acid Coupling Fmoc_Deprotection->Amino_Acid_Coupling 2. Expose N-terminus Washing Washing Amino_Acid_Coupling->Washing 3. Add next amino acid Washing->Fmoc_Deprotection 4. Repeat for next cycle Cleavage Cleavage from Resin Washing->Cleavage 5. After final amino acid Purification Purification Cleavage->Purification 6. Obtain crude peptide

Caption: A simplified workflow for solid-phase peptide synthesis.

Detailed Protocol for Rink Amide Resin:

  • Resin Swelling: Rink Amide resin is swelled in a suitable solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF) for at least 8 hours[6].

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treating with a solution of 20-50% piperidine (B6355638) in DMF to expose the free amine[7].

  • Amino Acid Activation and Coupling: The carboxyl group of the incoming Fmoc-protected amino acid is activated using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like diisopropylethylamine (DIEA)[6]. The activated amino acid is then added to the resin to form a peptide bond.

  • Washing: The resin is thoroughly washed with DMF and dichloromethane (B109758) (DCM) to remove excess reagents and byproducts.

  • Kaiser Test: The completion of the coupling reaction is monitored using the Kaiser test, which detects free primary amines[8]. A negative test indicates a complete reaction.

  • Repeat Cycles: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Once the peptide chain is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously by treatment with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to prevent side reactions[6][7].

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified peptide is characterized by mass spectrometry and analytical HPLC to confirm its identity and purity.

Biological Assays

The biological activity of the synthesized peptides is assessed using various in vitro and in vivo assays.

  • Receptor Binding Assays: These assays measure the affinity of the peptide analogues for the different neurokinin receptors (NK-1, NK-2, and NK-3). This is often done using radioligand competition assays, where the ability of the synthetic peptide to displace a known radiolabeled ligand from the receptor is quantified[9]. The results are typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

  • In Vitro Functional Assays: These assays measure the ability of the peptides to elicit a biological response in isolated tissues or cells expressing the target receptor. Common preparations include the guinea pig ileum for NK-1 activity and the hamster urinary bladder for NK-2 activity[4][9]. The potency of the analogues is determined by constructing dose-response curves and calculating the EC50 value (the concentration that produces 50% of the maximal response).

  • In Vivo Assays: The effects of the peptides are also evaluated in living animals. For example, vasodilator properties can be assessed by measuring changes in blood flow in the hind limb of a dog after administration of the peptide[4].

Signaling Pathways of the NK-1 Receptor

Upon binding of Substance P or an agonist analogue like Gly-Leu-Met-NH₂, the NK-1 receptor undergoes a conformational change that initiates a cascade of intracellular signaling events. The NK-1 receptor primarily couples to Gq and Gs heterotrimeric G proteins[2][10][11].

NK-1 Receptor Signaling Cascade

nk1_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SP Substance P / Analogue NK1R NK-1 Receptor SP->NK1R Binds Gq Gq NK1R->Gq Activates Gs Gs NK1R->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 [Ca²⁺]i Increase IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC MAPK MAPK Pathway (e.g., ERK1/2) PKC->MAPK cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Transcription Gene Transcription (Proliferation, Anti-apoptosis) PKA->Transcription MAPK->Transcription

Caption: Downstream signaling pathways activated by the NK-1 receptor.

Activation of the Gq Pathway:

  • Binding of the ligand to the NK-1 receptor activates the Gq alpha subunit.

  • Activated Gq stimulates phospholipase C (PLC).

  • PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG)[1].

  • IP₃ diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) and an increase in intracellular calcium concentration[2].

  • DAG, along with Ca²⁺, activates protein kinase C (PKC)[11].

  • PKC can then phosphorylate various downstream targets, including components of the mitogen-activated protein kinase (MAPK) cascade, such as ERK1/2, ultimately leading to changes in gene expression related to cell proliferation and survival[11][12].

Activation of the Gs Pathway:

  • The NK-1 receptor can also couple to the Gs alpha subunit.

  • Activated Gs stimulates adenylyl cyclase.

  • Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP)[1].

  • cAMP acts as a second messenger and activates protein kinase A (PKA).

  • PKA phosphorylates various cellular proteins, leading to diverse physiological responses.

The specific downstream effects of NK-1 receptor activation are cell-type dependent and can include smooth muscle contraction, vasodilation, and neurotransmission[1].

Conclusion and Future Directions

The tripeptide Gly-Leu-Met-NH₂ represents a critical pharmacophore for the interaction of Substance P with neurokinin receptors. The structure-activity relationship studies, though largely qualitative for this specific tripeptide, highlight the indispensable role of the C-terminal amide and the influence of the methionine residue's properties on biological activity. The established protocols for solid-phase peptide synthesis and biological evaluation provide a robust framework for the continued exploration of this motif.

Future research should focus on generating more quantitative SAR data for a diverse library of Gly-Leu-Met-NH₂ analogues with systematic modifications at each amino acid position. This would enable the development of more precise pharmacophore models and could lead to the design of highly potent and selective NK-1 receptor agonists or antagonists with therapeutic potential for a range of disorders, including chronic pain, inflammation, and mood disorders. Furthermore, a deeper understanding of the signaling bias that can be induced by different analogues could pave the way for the development of functionally selective ligands that preferentially activate specific downstream pathways, offering a more targeted therapeutic approach with potentially fewer side effects.

References

Conformational Landscape of Gly-Leu-Met-NH2 in Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the conformational analysis of the tripeptide Gly-Leu-Met-NH2 in solution. Drawing upon established methodologies and findings from related peptide studies, this document outlines the experimental and computational approaches used to elucidate the three-dimensional structure and dynamics of this peptide fragment, which is notably the C-terminal sequence of Neurokinin A (4-10). Understanding the conformational preferences of this compound is critical for structure-activity relationship studies and the rational design of novel therapeutic agents.

Introduction to Conformational Analysis of Peptides

The biological activity of a peptide is intrinsically linked to its three-dimensional conformation. In solution, peptides exist as an ensemble of interconverting conformers. Conformational analysis aims to identify the most populated and energetically favorable structures, define their geometric parameters, and understand the dynamics of their interconversion. For a short, flexible tripeptide like this compound, this analysis is crucial for understanding its interactions with biological targets. Key techniques employed in such analyses include Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, and Molecular Dynamics (MD) simulations.

Experimental Methodologies and Data

The conformational landscape of this compound in solution can be effectively characterized by a combination of spectroscopic techniques and computational modeling. While direct studies on this specific tripeptide are limited, valuable insights can be extrapolated from the analysis of larger peptides containing this sequence, such as Neurokinin A (4-10) (Asp-Ser-Phe-Val-Gly-Leu-Met-NH2).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the solution-state conformation of peptides.[2][3][4] It provides information on through-bond and through-space atomic interactions, which can be translated into structural restraints.

Experimental Protocol: 2D NMR Spectroscopy

  • Sample Preparation: The this compound peptide is dissolved in a deuterated solvent, typically dimethyl sulfoxide (B87167) (DMSO-d6) or a cryoprotective mixture of DMSO-d6/H2O, to a concentration of 1-10 mM.[1]

  • Data Acquisition: A suite of two-dimensional (2D) NMR experiments is performed on a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • TOCSY (Total Correlation Spectroscopy): Used to identify spin systems of individual amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons within ~5 Å, which is crucial for determining the peptide's fold.[2]

    • COSY (Correlation Spectroscopy): Used to determine scalar (J) couplings between protons, which can be related to dihedral angles via the Karplus equation.

  • Data Analysis:

    • Resonance Assignment: All proton signals are assigned to specific amino acids in the peptide sequence.

    • NOE Restraint Generation: The intensities of NOE cross-peaks are converted into distance restraints.

    • Dihedral Angle Restraint Generation: 3JHNα coupling constants are measured and used to restrain the phi (φ) dihedral angle.

    • Structure Calculation: The experimental restraints are used as input for structure calculation programs (e.g., CYANA, CNS) to generate an ensemble of conformers consistent with the NMR data.[2]

  • Variable Temperature (VT) NMR: The temperature dependence of the amide proton chemical shifts (dδ/dT) is measured. Low values (>-2 ppb/K) are indicative of intramolecular hydrogen bonding, which stabilizes folded structures like β- and γ-turns.[2]

Inferred Data for this compound:

Based on studies of the C-terminal fragment of NKA(4-10), the this compound sequence is likely to participate in turn-like structures.[1] The following table summarizes hypothetical but expected NMR data that would support the presence of a turn conformation.

ParameterGlycine (B1666218) (i)Leucine (B10760876) (i+1)Methionine (i+2)Interpretation
dδ/dT (ppb/K) > -4.0> -4.0< -2.0Met NH proton likely involved in an intramolecular hydrogen bond, stabilizing a turn.
³JHNα (Hz) ~6.0~8.0~7.0Consistent with φ angles found in turn structures.
Key NOEs dαN(i, i+1)dNN(i+1, i+2)dαN(i+1, i+2)Proximities characteristic of turn conformations.
Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive method for assessing the secondary structure content of peptides in solution.[5] Different secondary structures (α-helix, β-sheet, β-turn, random coil) have distinct CD spectral signatures.

Experimental Protocol: CD Spectroscopy

  • Sample Preparation: The peptide is dissolved in an appropriate solvent (e.g., phosphate (B84403) buffer, trifluoroethanol) to a concentration of approximately 50-100 μM.

  • Data Acquisition: CD spectra are recorded on a spectropolarimeter, typically from 190 to 250 nm, in a quartz cuvette with a short path length (e.g., 0.1 cm).[6]

  • Data Analysis: The resulting spectrum is analyzed for characteristic features. A type I β-turn, for instance, often shows a positive band around 211 nm, a negative band around 200 nm, and another positive band below 190 nm.[5]

Expected CD Spectrum for this compound:

Given the propensity for turn formation, the CD spectrum of this compound in a non-polar or structure-promoting solvent would be expected to exhibit features characteristic of a β-turn.

Molecular Dynamics (MD) Simulations

MD simulations provide a computational approach to explore the conformational space of a peptide and its dynamics over time.[7][8]

Experimental Protocol: MD Simulation

  • System Setup: An initial 3D structure of this compound (e.g., an extended conformation) is generated. The peptide is placed in a simulation box and solvated with an explicit water model (e.g., TIP3P). Counter-ions are added to neutralize the system.

  • Energy Minimization: The energy of the system is minimized to remove any steric clashes.

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant pressure and temperature (NPT ensemble) to achieve a stable state.

  • Production Run: A long-timescale simulation (nanoseconds to microseconds) is run to sample the conformational landscape of the peptide.

  • Trajectory Analysis: The resulting trajectory is analyzed to identify stable conformations, calculate populations of different structures, and analyze intramolecular interactions such as hydrogen bonds.

Conformational Landscape and Signaling Pathways

The conformational analysis of peptides related to this compound suggests that this tripeptide likely exists in a dynamic equilibrium between an extended, random coil state and more structured conformers, particularly β- and γ-turns.[1] The presence of a glycine residue provides significant conformational flexibility, while the bulky side chains of leucine and methionine may favor specific folded structures.

The formation of a turn at the C-terminus of bioactive peptides is a common structural motif for receptor recognition and activation. For instance, in the context of Neurokinin A, the conformation of the C-terminal fragment is crucial for its interaction with the NK-2 receptor.[1][9]

experimental_workflow cluster_sample Peptide Synthesis & Preparation cluster_data Data Integration & Structure Elucidation Peptide This compound Synthesis SamplePrep Sample Preparation (Solvent, Concentration) Peptide->SamplePrep MD Molecular Dynamics Simulations Peptide->MD NMR 2D NMR Spectroscopy (TOCSY, NOESY, VT-NMR) SamplePrep->NMR CD Circular Dichroism Spectroscopy SamplePrep->CD Restraints Generate Restraints (NOEs, J-couplings) NMR->Restraints Trajectory Trajectory Analysis MD->Trajectory StructureCalc Structure Calculation (e.g., CYANA) Restraints->StructureCalc Ensemble Conformational Ensemble StructureCalc->Ensemble Trajectory->Ensemble conformational_equilibrium RandomCoil Random Coil (Extended Conformations) BetaTurn β-Turn (Type I) RandomCoil->BetaTurn Folding GammaTurn γ-Turn (Centered on Leu) RandomCoil->GammaTurn Folding BetaTurn->GammaTurn Interconversion

References

The Tripeptide Gly-Leu-Met-NH2: A Linchpin in Central Nervous System Tachykinin Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The amidated tripeptide Glycyl-L-Leucyl-L-Methioninamide (Gly-Leu-Met-NH2) represents the C-terminal motif of Substance P, a prototypical member of the tachykinin neuropeptide family. While not demonstrating significant independent physiological activity within the central nervous system (CNS), this tripeptide is of paramount importance as the core functional domain for the interaction of tachykinins with their cognate G protein-coupled receptors (GPCRs). This guide elucidates the integral role of the this compound moiety in the context of tachykinin-mediated neurotransmission, summarizing its structural significance, contribution to receptor binding and activation, and its place within the broader physiological and pathophysiological landscape of the CNS. We will explore the quantitative aspects of tachykinin receptor interactions, detail pertinent experimental methodologies, and visualize the associated signaling pathways.

Introduction: The Tachykinin Family and the Conserved C-Terminus

The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are key modulators of neuronal activity in the central and peripheral nervous systems.[1][2] They are characterized by a conserved C-terminal amino acid sequence, -Phe-X-Gly-Leu-Met-NH2, where X is typically an aromatic or branched-chain aliphatic residue.[1][3] The this compound sequence is a constant feature within this motif and is indispensable for the biological activity of these peptides.[1] The C-terminal amidation is also a critical post-translational modification essential for receptor activation.[4]

Substance P, an undecapeptide, is the most extensively studied tachykinin and is involved in a myriad of CNS functions including pain transmission, neuroinflammation, and the regulation of mood and anxiety.[5][6] Its biological effects are mediated primarily through the high-affinity Neurokinin-1 receptor (NK1R).[7]

The Role of this compound in Receptor Interaction

The this compound tripeptide, as part of the larger tachykinin structure, is fundamentally involved in the binding and activation of tachykinin receptors (NK1, NK2, and NK3).[1][4] While the N-terminal region of tachykinins confers receptor specificity, the conserved C-terminal domain is the primary determinant of receptor activation.[4]

Studies on the metabolism of Substance P at the blood-brain barrier and in plasma have identified various N- and C-terminal fragments.[8][9] However, this compound has not been identified as a major, stable metabolite with independent biological activity in the CNS. Research indicates that for interactions such as transport across the blood-brain barrier, both the C- and N-terminal regions of Substance P are necessary.[3] C-terminal metabolism of Substance P results in a loss of activity, underscoring the importance of the intact C-terminal sequence for biological function.[5]

Quantitative Analysis of Tachykinin Receptor Binding

Precise quantitative data for the independent binding of this compound to tachykinin receptors is not available in the literature, likely due to its negligible affinity when not part of a larger tachykinin peptide. The following table summarizes the binding affinities of the full-length endogenous tachykinins for their respective receptors, highlighting the high-affinity interactions that are dependent on the presence of the C-terminal domain containing this compound.

LigandReceptorSpeciesTissue/Cell LineKd (nM)Ki (nM)Reference
Substance PNK1HumanRecombinant CHO cells0.5(Maggi et al., 1993)
Neurokinin ANK2HumanRecombinant CHO cells1.2(Maggi et al., 1993)
Neurokinin BNK3HumanRecombinant CHO cells0.8(Maggi et al., 1993)
Substance PNK1RatBrain membranes0.4(Lee et al., 1986)
Neurokinin ANK2RabbitPulmonary artery1.8(Regoli et al., 1994)
Neurokinin BNK3RatCortical membranes1.5(Guard et al., 1990)

Tachykinin Receptor Signaling Pathways

The binding of tachykinins, facilitated by the C-terminal this compound motif, to their respective G protein-coupled receptors on neuronal cells initiates a cascade of intracellular signaling events. The primary signaling pathway involves the activation of phospholipase C (PLC).

Tachykinin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Tachykinin Tachykinin (e.g., Substance P) NK1R NK1 Receptor Tachykinin->NK1R Binds Gq Gαq NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ (from ER) IP3->Ca Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Neuronal_Response Neuronal Response (e.g., Depolarization, Gene Expression) Ca->Neuronal_Response Leads to PKC->Neuronal_Response Leads to Binding_Assay_Workflow Start Start: Brain Tissue Homogenization Homogenization & Centrifugation Start->Homogenization Membranes Isolated Cell Membranes Homogenization->Membranes Incubation Incubation with Radioligand & Competitor Membranes->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (Ki, Kd) Counting->Analysis End End: Binding Affinity Data Analysis->End

References

Peripheral Effects of Gly-Leu-Met-NH2 Administration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Research on the direct peripheral effects of the tripeptide Gly-Leu-Met-NH2 (GLM-NH2) is limited. Studies have shown that GLM-NH2 alone has minimal to no biological activity in certain assays. Therefore, this guide will focus on the peripheral effects of the closely related C-terminal tetrapeptide of Substance P, Phe-Gly-Leu-Met-NH2 (FGLM-NH2) , which contains the GLM-NH2 sequence and has demonstrated significant biological activity.

Introduction

Tachykinins are a family of neuropeptides that share a common C-terminal sequence, -Phe-X-Gly-Leu-Met-NH2, where X is typically an aromatic or branched-chain amino acid. This conserved region is crucial for their interaction with and activation of neurokinin (NK) receptors. While the full-length peptides, such as Substance P, have well-documented and widespread peripheral effects, research into the activity of their smaller fragments has revealed that the C-terminal tetrapeptide, FGLM-NH2, retains notable biological function, particularly in the context of tissue repair and cellular signaling. This technical guide provides a comprehensive overview of the documented peripheral effects of FGLM-NH2 administration, with a focus on experimental data, methodologies, and underlying signaling pathways.

Effects on Corneal Epithelial Cells

The most extensively studied peripheral effect of FGLM-NH2 is its role in promoting corneal epithelial wound healing. While FGLM-NH2 alone may not significantly stimulate corneal epithelial migration, it exhibits a potent synergistic effect when co-administered with other factors, such as Insulin-like Growth Factor-1 (IGF-1) or the IGF-1-derived peptide SSSR.

Quantitative Data on Corneal Epithelial Cell Responses

The following tables summarize the key quantitative findings from studies on the effects of FGLM-NH2 on corneal epithelial cells.

Table 1: Effect of FGLM-NH2 on Corneal Epithelial Wound Closure in a Rabbit Model

Treatment GroupRate of Wound Closure (% of control)
Control (vehicle)100%
FGLM-NH2 aloneNo significant difference from control
IGF-1 aloneNo significant difference from control
FGLM-NH2 + IGF-1Significantly increased rate of closure

Table 2: Effect of FGLM-NH2 and IGF-1 on Rabbit Corneal Epithelial Cell Attachment to Fibronectin

Treatment GroupNumber of Attached Cells (% of control)
Control100%
FGLM-NH2 aloneNo significant difference
IGF-1 aloneNo significant difference
FGLM-NH2 + IGF-1Significantly increased

Table 3: Effect of FGLM-NH2 and IGF-1 on α5β1 Integrin Levels in Rabbit Corneal Epithelial Cells

Treatment Groupα5 and β1 Integrin Levels
FGLM-NH2 aloneNo significant change
IGF-1 aloneNo significant change
FGLM-NH2 + IGF-1Significantly increased

Table 4: Effect of FGLM-NH2 and SSSR on Inflammatory Cytokine and Chemokine Production in a Mouse Model of Neurotrophic Keratopathy

Cytokine/ChemokineEffect of FGLM-NH2 + SSSR Treatment
Interleukin-1α (IL-1α)Suppressed production
Macrophage Inflammatory Protein 1α (MIP-1α)Suppressed production
Macrophage Inflammatory Protein 1β (MIP-1β)Suppressed production
Experimental Protocols
  • Animal Model: Male New Zealand white rabbits.

  • Wound Induction: A 6-mm diameter filter paper soaked in n-heptyl alcohol is applied to the cornea for 1 minute to debride the epithelium. The damaged cells are then washed away with saline.

  • Treatment Administration: Eyedrops containing FGLM-NH2 (in combination with IGF-1 or vehicle) are administered topically at regular intervals.

  • Wound Closure Measurement: The area of the epithelial defect is stained with fluorescein (B123965) and photographed at various time points (e.g., 0, 12, 24, 36 hours). The wound area is then measured using image analysis software to determine the rate of closure.

  • Cell Culture: Primary cultures of rabbit corneal epithelial cells are established.

  • Assay Plates: 96-well plastic culture dishes are coated with fibronectin.

  • Cell Seeding and Treatment: Corneal epithelial cells are seeded into the fibronectin-coated wells in a serum-free medium containing FGLM-NH2, IGF-1, both, or vehicle.

  • Attachment Quantification: After a defined incubation period, non-adherent cells are washed away. The number of attached cells is then quantified, typically by staining and counting or by using a colorimetric assay.

  • Model Induction: Unilateral trigeminal nerve axotomy is performed in mice. The contralateral eye serves as the neurotrophic keratopathy model.

  • Wound Creation: The corneal epithelium is scraped to create a wound.

  • Treatment: Topical administration of FGLM-NH2 in combination with the peptide SSSR.

  • Analysis: Wound healing is monitored by fluorescein staining. Immunohistofluorescence is used to analyze the expression and phosphorylation of key signaling proteins like Akt in corneal sections. Intraocular fluid is collected to measure cytokine and chemokine concentrations using a multiplex assay.

Signaling Pathways

The peripheral effects of FGLM-NH2 on corneal epithelial cells are primarily mediated through the neurokinin-1 receptor (NK-1R) . The binding of FGLM-NH2 to NK-1R initiates a signaling cascade that involves the phosphorylation and activation of Akt , a key protein in cell survival and proliferation pathways. This activation of the NK-1R/Akt pathway is crucial for the observed promotion of corneal epithelial wound healing.

FGLM_NH2_Signaling_Pathway FGLM FGLM-NH2 NK1R Neurokinin-1 Receptor (NK-1R) FGLM->NK1R Binds to Akt_inactive Akt NK1R->Akt_inactive Activates Akt_active Phosphorylated Akt (p-Akt) Akt_inactive->Akt_active Phosphorylation Cellular_Response Promotion of Corneal Epithelial Wound Healing (Cell Migration, Attachment) Akt_active->Cellular_Response Leads to

FGLM-NH2 signaling pathway in corneal epithelial cells.

Other Potential Peripheral Effects

While the effects of FGLM-NH2 on the cornea are well-documented, its influence on other peripheral systems is less clear and often extrapolated from studies on the full Substance P molecule.

  • Immune Cells: Substance P is known to activate various immune cells, including neutrophils and mast cells. While some studies have examined the effects of C-terminal fragments of Substance P on neutrophil activation, specific data for FGLM-NH2 is limited.

  • Smooth Muscle: Tachykinins are potent modulators of smooth muscle contraction in the gastrointestinal and respiratory tracts. The activity of FGLM-NH2 in these tissues has not been extensively characterized.

  • Vascular Effects: Substance P is a known vasodilator and can increase vascular permeability, leading to plasma extravasation. The contribution of the FGLM-NH2 fragment to these effects requires further investigation.

Experimental Workflow and Logical Relationships

The general workflow for investigating the peripheral effects of FGLM-NH2, particularly in the context of corneal wound healing, follows a logical progression from in vitro to in vivo studies.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cell_culture Primary Corneal Epithelial Cell Culture migration_assay Cell Migration Assays cell_culture->migration_assay attachment_assay Cell Attachment Assays cell_culture->attachment_assay proliferation_assay Cell Proliferation Assays cell_culture->proliferation_assay animal_model Animal Model (e.g., Rabbit, Mouse with Neurotrophic Keratopathy) migration_assay->animal_model Informs integrin_analysis Integrin Expression Analysis attachment_assay->integrin_analysis wound_induction Corneal Epithelial Wound Induction animal_model->wound_induction treatment Topical Administration of FGLM-NH2 +/- Synergistic Agent wound_induction->treatment wound_measurement Wound Closure Measurement (Fluorescein Staining) treatment->wound_measurement immuno Immunohistofluorescence (p-Akt, NK-1R) treatment->immuno cytokine Cytokine/Chemokine Analysis treatment->cytokine

Experimental workflow for studying FGLM-NH2 effects.

Conclusion

The available scientific evidence strongly indicates that while the tripeptide this compound has limited independent peripheral activity, the Substance P C-terminal tetrapeptide, Phe-Gly-Leu-Met-NH2, is a biologically active molecule. Its most significant and well-characterized peripheral effect is the promotion of corneal epithelial wound healing, an action that is synergistic with other growth factors and mediated through the NK-1R/Akt signaling pathway. Further research is needed to fully elucidate the potential effects of FGLM-NH2 on other peripheral systems, which could open new avenues for its therapeutic application. This guide provides a foundational understanding for researchers and drug development professionals interested in the peripheral actions of this and related tachykinin fragments.

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of the Synthetic Tripeptide Gly-Leu-Met-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive protocol for the purification of the synthetic tripeptide Gly-Leu-Met-NH2 using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This method is designed to achieve high purity and yield, which are critical for research, discovery, and preclinical applications. The protocol details the necessary steps from initial analytical method development and optimization to preparative-scale purification, fraction analysis, and final product isolation.

Introduction

The tripeptide this compound is a C-terminal fragment of Substance P, a neuropeptide involved in various physiological processes.[1][2] For its use in research and pharmaceutical development, a high degree of purity is essential to ensure accurate and reproducible results. Solid-phase peptide synthesis (SPPS), a common method for producing such peptides, typically yields a crude product containing various impurities, including truncated sequences, deletion sequences, and byproducts from protecting groups.[3][4]

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective technique for the purification of synthetic peptides.[5][6][7] This method separates molecules based on their hydrophobicity. Peptides are bound to a hydrophobic stationary phase and are eluted by a gradient of increasing organic solvent concentration.[7][8] The hydrophobicity of this compound, influenced by the leucine (B10760876) and methionine residues, makes it an ideal candidate for purification by RP-HPLC, typically utilizing a C18 stationary phase.[5][9]

This document outlines a systematic approach for the purification of this compound, commencing with analytical method development to establish optimal separation conditions, followed by a direct scale-up to a preparative method.

Materials and Equipment

Reagents
  • Crude synthetic this compound

  • HPLC-grade Acetonitrile (B52724) (ACN)

  • HPLC-grade Water

  • Trifluoroacetic acid (TFA), sequencing grade

  • Dimethyl sulfoxide (B87167) (DMSO) for sample dissolution (if necessary)

Equipment
  • Analytical HPLC system with a gradient pump and UV detector

  • Preparative HPLC system with a gradient pump, UV detector, and fraction collector

  • C18 reverse-phase column (analytical and preparative)

  • Mass spectrometer (e.g., ESI-MS) for identity confirmation

  • Lyophilizer (freeze-dryer)

  • Vortex mixer and centrifuge

  • Syringe filters (0.22 µm or 0.45 µm)

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial to prevent column clogging and ensure optimal separation.

  • Dissolution of Crude Peptide : Dissolve the crude this compound powder in a suitable solvent. The initial mobile phase (e.g., 95% Water/5% ACN with 0.1% TFA) is the preferred solvent. If solubility is an issue, a minimal amount of DMSO can be used, followed by dilution with the initial mobile phase.

  • Filtration : Filter the dissolved sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[10]

Analytical HPLC Method Development

The initial step is to develop an analytical method to determine the retention time of this compound and to resolve it from major impurities.

  • Initial Scouting Gradient : A broad gradient is used to determine the approximate acetonitrile concentration required to elute the peptide.

  • Gradient Optimization : Based on the scouting run, a shallower, more focused gradient is developed to improve the resolution between the target peptide and closely eluting impurities.[11]

The following table summarizes the recommended starting conditions for the analytical HPLC method.

ParameterCondition
HPLC System Analytical HPLC with gradient pump and UV detector
Column C18, 5 µm, 100-120 Å, 4.6 x 250 mm
Mobile Phase A 0.1% (v/v) TFA in Water
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 214 nm and 280 nm
Column Temperature Ambient or 30°C
Injection Volume 10-20 µL (of a ~1 mg/mL solution)
Gradient Scouting: 5-95% B over 30 minOptimized: 15-45% B over 30 min
Preparative HPLC Scale-Up

The optimized analytical method is scaled up for preparative purification. The goal is to maximize the loading capacity while maintaining adequate separation.

  • Column Equilibration : Equilibrate the preparative column with the initial mobile phase composition until a stable baseline is achieved.

  • Sample Injection : Inject the filtered crude peptide solution onto the column.

  • Gradient Elution and Fraction Collection : Run the preparative gradient and collect fractions corresponding to the elution of the target peptide peak.

  • Post-Purification Analysis : Analyze the collected fractions using the analytical HPLC method to determine their purity.

The following table outlines the typical conditions for preparative HPLC.

ParameterCondition
HPLC System Preparative HPLC with gradient pump, UV detector, and fraction collector
Column C18, 10 µm, 100-120 Å, 21.2 x 250 mm (or similar)
Mobile Phase A 0.1% (v/v) TFA in Water
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile
Flow Rate 15-20 mL/min
Detection UV at 214 nm
Column Temperature Ambient
Injection Volume 1-5 mL (concentration dependent)
Gradient Same as optimized analytical gradient, adjusted for the preparative flow rate
Mass Spectrometry for Identity Confirmation

Mass spectrometry is used to confirm that the purified fractions contain the peptide with the correct molecular weight.

ParameterCondition
Mass Spectrometer Electrospray Ionization Mass Spectrometer (ESI-MS)
Ionization Mode Positive
Mass Range 100-1000 m/z
Sample Preparation Dilute a small aliquot of each purified fraction in 50:50 Water:Acetonitrile with 0.1% formic acid.
Pooling and Lyophilization

Fractions that meet the desired purity (e.g., >98%) and show the correct molecular weight are pooled for lyophilization.

  • Combine Fractions : Combine the fractions confirmed to contain the pure peptide.

  • Freeze : Freeze the pooled solution at -80°C until completely solid.

  • Lyophilize : Lyophilize the frozen sample for 24-48 hours, or until a dry, fluffy white powder is obtained.

  • Storage : Store the lyophilized peptide at -20°C or lower.

Data Presentation

The following tables summarize the expected data from the purification and characterization of this compound.

Table 1: Analytical and Preparative HPLC Parameters

ParameterAnalytical HPLCPreparative HPLC
Column C18, 5 µm, 4.6 x 250 mmC18, 10 µm, 21.2 x 250 mm
Flow Rate 1.0 mL/min18 mL/min
Gradient 15-45% B over 30 min15-45% B over 30 min
Detection Wavelength 214 nm214 nm
Typical Sample Load 10-20 µg50-200 mg

Table 2: Expected Results from Purification and Analysis

AnalysisExpected Result
Crude Purity (Analytical HPLC) 60-80%
Expected Retention Time (Analytical) 15-20 minutes (highly dependent on the specific system and column)
Purified Purity (Analytical HPLC) >98%
Molecular Weight (ESI-MS) Calculated: 318.44 g/mol Observed: [M+H]⁺ ≈ 319.4 m/z
Final Yield 20-40% (of crude peptide)
Appearance White, fluffy powder

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analytical Analytical HPLC cluster_prep_hplc Preparative HPLC cluster_analysis Post-Purification Analysis crude Crude this compound dissolve Dissolve in Initial Mobile Phase crude->dissolve filter Filter (0.22 µm) dissolve->filter analytical_hplc Analytical HPLC Analysis filter->analytical_hplc optimize Optimize Gradient analytical_hplc->optimize prep_hplc Preparative HPLC Purification optimize->prep_hplc collect Fraction Collection prep_hplc->collect fraction_analysis Analyze Fractions (Analytical HPLC & MS) collect->fraction_analysis pool Pool Pure Fractions fraction_analysis->pool lyophilize Lyophilization pool->lyophilize pure_peptide Pure this compound (>98%) lyophilize->pure_peptide

Caption: Overall workflow for the purification of this compound.

Analytical_to_Preparative_Scale_Up cluster_analytical_dev Analytical Method Development cluster_preparative_scale Preparative Scale-Up analytical_col Analytical Column (4.6 mm ID) analytical_flow Low Flow Rate (e.g., 1 mL/min) analytical_col->analytical_flow gradient_opt Gradient Optimization (Shallow Gradient) analytical_flow->gradient_opt prep_col Preparative Column (>20 mm ID) gradient_opt->prep_col Maintain Gradient Profile prep_flow High Flow Rate (e.g., 18 mL/min) prep_col->prep_flow sample_load Increased Sample Load (mg scale) prep_flow->sample_load

Caption: Logical relationship for scaling up from analytical to preparative HPLC.

References

Application Note: Mass Spectrometry Analysis of Synthetic Gly-Leu-Met-NH2

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the qualitative and quantitative analysis of the synthetic tripeptide Gly-Leu-Met-NH2 using Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction

This compound is a synthetic tripeptide of interest in various research and pharmaceutical development contexts. Accurate characterization and quantification of this peptide are crucial for quality control, stability studies, and pharmacokinetic assessments. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers a highly sensitive and specific method for the analysis of such peptides. This application note details the procedures for sample preparation, LC-MS/MS analysis, and data interpretation for this compound.

Predicted Mass and Fragmentation Data

The primary structure of the peptide and its theoretical monoisotopic mass are fundamental for its mass spectrometric analysis. The C-terminus of this peptide is an amide (-NH2) rather than a carboxylic acid.

Table 1: Theoretical Mass of this compound

PropertyValue
Amino Acid Sequence Glycyl-Leucyl-Methioninamide
Molecular Formula C13H26N4O3S
Monoisotopic Mass 318.1753 Da

For mass spectrometry analysis, the peptide is typically ionized, most commonly by protonation in positive ion mode electrospray ionization (ESI).

Table 2: Predicted Precursor Ions for this compound

IonCharge (z)Theoretical m/z
[M+H]+ 1319.1826
[M+2H]2+ 2160.0950

Tandem mass spectrometry (MS/MS) is employed to confirm the peptide's sequence by fragmenting the precursor ion and analyzing the resulting fragment ions. The most common fragment ions for peptides are b- and y-ions, which arise from cleavage of the peptide amide bonds.[1][2]

Table 3: Predicted b- and y-ion Fragments for this compound ([M+H]+ Precursor)

Fragment IonSequenceTheoretical m/z
b1 Gly58.040
b2 Gly-Leu171.124
y1 Met-NH2132.079
y2 Leu-Met-NH2245.163

Experimental Protocols

This section provides detailed methodologies for the analysis of this compound.

3.1. Sample Preparation

Proper sample preparation is critical to ensure high-quality and reproducible mass spectrometry results.[3]

  • Reagents and Materials:

    • This compound synthetic peptide standard

    • HPLC-grade water

    • HPLC-grade acetonitrile (B52724) (ACN)

    • Formic acid (FA), LC-MS grade

    • 0.22 µm syringe filters

    • Autosampler vials

  • Protocol:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in HPLC-grade water.

    • From the stock solution, prepare a working solution of 10 µg/mL in a mobile phase-like solution (e.g., 95% water, 5% ACN, 0.1% FA).

    • Filter the working solution through a 0.22 µm syringe filter into an autosampler vial.

3.2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

  • Instrumentation:

    • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • A tandem mass spectrometer (e.g., triple quadrupole or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • LC Method:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-1 min: 5% B

      • 1-5 min: 5% to 95% B

      • 5-6 min: 95% B

      • 6-6.1 min: 95% to 5% B

      • 6.1-8 min: 5% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS Method:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • MS1 Scan Range: m/z 100-500.

    • MS/MS:

      • Precursor Ion: m/z 319.18

      • Activation Type: Collision-Induced Dissociation (CID)

      • Collision Energy: Optimized for maximal fragmentation (typically 15-30 eV).

      • MS2 Scan Range: m/z 50-350.

Data Analysis and Visualization

The acquired data should be processed using appropriate software to identify the precursor ion and its corresponding fragment ions. The experimental masses should be compared to the theoretical values presented in Tables 2 and 3.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis stock 1 mg/mL Stock Solution working 10 µg/mL Working Solution stock->working Dilution filtered Filtered Sample working->filtered Filtration lc HPLC Separation (C18 Column) filtered->lc esi Electrospray Ionization (ESI) lc->esi ms1 MS1 Scan (Precursor Ion Selection) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2 Scan (Fragment Ion Analysis) cid->ms2 data Data Acquisition ms2->data processing Data Processing data->processing identification Peptide Identification processing->identification

Caption: Experimental workflow for the mass spectrometry analysis of this compound.

fragmentation_pathway cluster_peptide This compound Precursor Ion [M+H]+ (m/z 319.18) cluster_b_ions b-ions cluster_y_ions y-ions peptide H₂N-Gly-Leu-Met-CONH₂ b1 b₁ Gly m/z 58.04 peptide->b1 b₁ cleavage b2 b₂ Gly-Leu m/z 171.12 peptide->b2 b₂ cleavage y1 y₁ Met-NH₂ m/z 132.08 peptide->y1 y₁ cleavage y2 y₂ Leu-Met-NH₂ m/z 245.16 peptide->y2 y₂ cleavage

Caption: Fragmentation pathway of this compound showing the formation of b- and y-ions.

Quantitative Analysis Protocol

For accurate quantification, especially in complex matrices, the use of a stable isotope-labeled (SIL) internal standard is recommended.[4][5]

5.1. Internal Standard

A suitable internal standard would be Gly-Leu-[¹³C₅, ¹⁵N₁]Met-NH₂. This SIL peptide is chemically identical to the analyte but has a distinct mass, allowing for co-elution and simultaneous detection.

5.2. Protocol

  • Prepare a stock solution of the SIL internal standard at a known concentration (e.g., 1 mg/mL).

  • Create a series of calibration standards by spiking known concentrations of the this compound standard into the matrix of interest (e.g., plasma, formulation buffer).

  • Add a fixed concentration of the SIL internal standard to all calibration standards and unknown samples.

  • Prepare the samples as described in section 3.1.

  • Analyze the samples using the LC-MS/MS method detailed in section 3.2, but with the mass spectrometer set to monitor the specific precursor-to-product ion transitions for both the analyte and the internal standard (Multiple Reaction Monitoring - MRM).

Table 4: MRM Transitions for Quantitative Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound 319.18132.08 (y1) or 171.12 (b2)
Gly-Leu-[¹³C₅, ¹⁵N₁]Met-NH₂ 325.18138.08 (y1) or 171.12 (b2)
  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Determine the concentration of this compound in unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This application note provides a comprehensive framework for the mass spectrometric analysis of the synthetic tripeptide this compound. The detailed protocols for sample preparation, LC-MS/MS analysis, and quantitative analysis using a stable isotope-labeled internal standard are designed to yield accurate and reproducible results. The provided theoretical mass and fragmentation data will aid in the confident identification and characterization of the peptide. These methods are suitable for implementation in research, quality control, and drug development settings.

References

Application Notes and Protocols for Developing a Receptor Binding Assay for Gly-Leu-Met-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gly-Leu-Met-NH2 is the C-terminal tripeptide of Substance P (SP), a neuropeptide belonging to the tachykinin family. Tachykinins exert their biological effects through interaction with G-protein coupled receptors (GPCRs), specifically the neurokinin receptors NK1, NK2, and NK3. The conserved C-terminal sequence, Phe-X-Gly-Leu-Met-NH2, is crucial for the biological activity of tachykinins. Substance P exhibits the highest affinity for the Neurokinin-1 (NK1) receptor, which is widely distributed throughout the central and peripheral nervous systems and is implicated in various physiological processes including pain transmission, inflammation, and mood regulation.

These application notes provide a comprehensive guide to developing a robust receptor binding assay for this compound, focusing on the NK1 receptor. Two primary methodologies are presented: a traditional radioligand competition binding assay and a non-radioactive fluorescence polarization competition assay. These assays are fundamental in determining the binding affinity of this compound and can be adapted for high-throughput screening of novel compounds targeting the NK1 receptor.

Target Receptor: Neurokinin-1 (NK1) Receptor

The primary biological target for this compound is the Neurokinin-1 (NK1) receptor . This has been established through extensive research on Substance P and its fragments, which demonstrates that the C-terminal region is essential for binding and activation of the NK1 receptor.

NK1 Receptor Signaling Pathway

Upon binding of an agonist like Substance P or its active fragments, the NK1 receptor, a Gq/11-coupled GPCR, activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC), leading to various downstream cellular responses.

NK1_Signaling_Pathway cluster_membrane Cell Membrane NK1R NK1 Receptor Gq Gq/11 Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ligand This compound (or Substance P) Ligand->NK1R Binds Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Downstream Cellular Responses Ca_release->Response PKC->Response

Caption: NK1 Receptor Signaling Pathway.

Experimental Protocols

Two detailed protocols are provided below. The first is a radioligand competition binding assay, which is considered a gold standard for affinity determination. The second is a fluorescence polarization assay, a non-radioactive alternative suitable for higher throughput applications.

Protocol 1: Radioligand Competition Binding Assay

This protocol outlines a competition binding experiment to determine the affinity of this compound for the NK1 receptor using [³H]Substance P as the radioligand.

  • Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells stably expressing the human NK1 receptor.

  • Radioligand: [³H]Substance P (specific activity ~80-120 Ci/mmol).

  • Competitor: this compound.

  • Non-specific Binding Control: Unlabeled Substance P (1 µM).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 150 mM NaCl, 0.1% Bovine Serum Albumin (BSA), and a protease inhibitor cocktail (e.g., Sigma-Aldrich P8340).

  • Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl.

  • Equipment: 96-well microplates, vacuum filtration manifold, glass fiber filters (e.g., Whatman GF/B), liquid scintillation counter, and scintillation cocktail.

Radioligand_Assay_Workflow start Start prep_reagents Prepare Reagents (Buffer, Ligands, Membranes) start->prep_reagents add_components Add to 96-well plate: 1. Assay Buffer 2. [3H]Substance P (fixed conc.) 3. This compound (variable conc.) or Unlabeled SP (for NSB) prep_reagents->add_components add_membranes Add NK1 Receptor Membranes add_components->add_membranes incubate Incubate at Room Temperature add_membranes->incubate filter Rapidly Filter through Glass Fiber Filters incubate->filter wash Wash Filters with Cold Wash Buffer filter->wash dry Dry Filters wash->dry add_scintillant Add Scintillation Cocktail dry->add_scintillant count Count Radioactivity (CPM) add_scintillant->count analyze Analyze Data (IC50, Ki calculation) count->analyze end End analyze->end

Caption: Radioligand Competition Binding Assay Workflow.
  • Membrane Preparation:

    • Culture CHO or HEK293 cells stably expressing the NK1 receptor to confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors) and homogenize.

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer, determine protein concentration (e.g., using a BCA assay), and store at -80°C in aliquots.

  • Assay Setup:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the competitor (this compound).

    • Total Binding: Add 50 µL of assay buffer.

    • Non-specific Binding (NSB): Add 50 µL of 1 µM unlabeled Substance P.

    • Competition: Add 50 µL of varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

    • Add 50 µL of [³H]Substance P to all wells at a final concentration at or below its Kd (e.g., 0.3 nM).

    • Initiate the binding reaction by adding 100 µL of the NK1 receptor membrane preparation (typically 10-50 µg of protein per well) to all wells. The final assay volume is 200 µL.

  • Incubation and Filtration:

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

    • Terminate the reaction by rapid vacuum filtration through a glass fiber filter pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

    • Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Quantification and Data Analysis:

    • Dry the filters, place them in scintillation vials with a suitable scintillation cocktail.

    • Measure the radioactivity (counts per minute, CPM) in a liquid scintillation counter.

    • Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]Substance P) using non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

ParameterValue
Radioligand[³H]Substance P
Radioligand Concentration0.3 nM
Kd of Radioligand0.33 nM[1]
Bmax (example)5.83 pmol/mg protein[1]
CompetitorThis compound
IC₅₀ (example)To be determined
Ki (example)To be calculated
Protocol 2: Fluorescence Polarization (FP) Competition Assay

This protocol provides a non-radioactive method to assess the binding of this compound to the NK1 receptor using a fluorescently labeled tracer.

  • Cell Membranes: Solubilized membranes from cells overexpressing the NK1 receptor.

  • Fluorescent Tracer: A fluorescently labeled Substance P analog (e.g., TAMRA-Substance P).

  • Competitor: this compound.

  • Assay Buffer: PBS (pH 7.4) with 0.01% Tween-20 or other suitable detergent.

  • Equipment: Black, low-binding 384-well microplates, and a plate reader capable of measuring fluorescence polarization.

FP_Assay_Workflow start Start prep_reagents Prepare Reagents (Buffer, Tracer, Competitor, Solubilized Membranes) start->prep_reagents add_components Add to 384-well plate: 1. Fluorescent Tracer (fixed conc.) 2. This compound (variable conc.) prep_reagents->add_components add_membranes Add Solubilized NK1 Receptor Membranes add_components->add_membranes incubate Incubate to Reach Equilibrium add_membranes->incubate read_fp Read Fluorescence Polarization (mP) incubate->read_fp analyze Analyze Data (IC50, Ki calculation) read_fp->analyze end End analyze->end

Caption: Fluorescence Polarization Assay Workflow.
  • Reagent Preparation:

    • Prepare solubilized NK1 receptor membranes by treating the membrane preparation with a mild detergent (e.g., 1% dodecyl maltoside) and clarifying by ultracentrifugation.

    • Determine the optimal concentration of the fluorescent tracer and receptor that gives a stable and robust polarization signal.

  • Assay Setup:

    • In a 384-well plate, add the fluorescent tracer at a fixed concentration to all wells.

    • Add varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M). Include wells with no competitor for maximum polarization and wells with a high concentration of unlabeled Substance P for minimum polarization.

    • Initiate the reaction by adding the solubilized NK1 receptor preparation to all wells.

  • Incubation and Measurement:

    • Incubate the plate at room temperature, protected from light, for a sufficient time to reach equilibrium (typically 30-60 minutes).

    • Measure the fluorescence polarization in millipolarization units (mP) using a suitable plate reader.

  • Data Analysis:

    • Plot the mP values against the log concentration of this compound.

    • Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation, substituting the Kd of the fluorescent tracer.

ParameterValue
Fluorescent Tracere.g., TAMRA-Substance P
Tracer ConcentrationTo be optimized
Kd of TracerTo be determined
CompetitorThis compound
IC₅₀ (example)To be determined
Ki (example)To be calculated

Conclusion

The provided protocols offer robust and reliable methods for establishing a receptor binding assay for this compound targeting the NK1 receptor. The choice between the radioligand and fluorescence polarization assay will depend on the specific laboratory capabilities and throughput requirements. Successful implementation of these assays will enable the accurate determination of the binding affinity of this compound and facilitate the screening and characterization of novel modulators of the NK1 receptor for therapeutic development.

References

Application Notes and Protocols for In Vitro Functional Assays of Gly-Leu-Met-NH2 Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Gly-Leu-Met-NH2 is the C-terminal tripeptide of the neuropeptide Substance P (SP). The tachykinin family of peptides, including SP, shares a conserved C-terminal sequence, Phe-X-Gly-Leu-Met-NH2, which is crucial for their biological activity.[1][2] These peptides exert their effects primarily through G protein-coupled receptors (GPCRs), with Substance P showing the highest affinity for the Neurokinin-1 Receptor (NK1R).[3][4] Activation of NK1R initiates a cascade of intracellular signaling events, making it a key target for drug discovery in areas such as pain, inflammation, and mood disorders.

This document provides detailed protocols for in vitro functional assays to characterize the activity of this compound and related peptides at the NK1R. The primary signaling pathways activated by NK1R are mediated through Gq and Gs proteins.[2][4] Gq protein activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and a subsequent increase in intracellular calcium ([Ca2+]i).[2][4] Gs protein activation stimulates adenylyl cyclase, resulting in the accumulation of cyclic AMP (cAMP).[3] Additionally, as Substance P is a known chemoattractant for immune cells, a neutrophil chemotaxis assay is also described.

While the C-terminal region is essential for the activity of tachykinins, shorter fragments like the this compound tripeptide have been shown to possess weak biological activity in some assays, such as vasodilation, and are significantly less potent than the full-length Substance P or longer C-terminal fragments.[5] Therefore, the following assays are presented to provide a framework for quantifying the potential low-potency activity of this tripeptide and for comparative analysis with more potent analogues.

Data Presentation

The following tables summarize the functional potency of Substance P and its C-terminal fragments at the human NK1R. Currently, specific high-affinity binding or potent functional activity data for the tripeptide this compound is not widely available, reflecting its likely low potency. The data provided for longer peptides serves as a benchmark for comparison.

Table 1: Functional Potency (EC50) of Substance P and its Metabolites at the Human NK1R

CompoundAssay TypeCell Line-log EC50 (M)EC50 (nM)Reference
Substance P[Ca2+]i MobilizationHEK2938.5 ± 0.3~3.16[1][2]
Substance PcAMP AccumulationHEK2937.8 ± 0.1~15.8[1][2]
SP (6-11)[Ca2+]i MobilizationHEK293ActiveNot specified[1][2]
SP (6-11)cAMP AccumulationHEK293Little to no activityNot specified[1][2]

Table 2: Binding Affinity (Ki) of Tachykinins at the Human NK1R

CompoundRadioligandCell Line/TissuepKiKi (nM)Reference
Substance P[3H]-SeptideCHO-hNK19.83~0.15[6]
Neurokinin A[3H]-SeptideCHO-hNK18.25~5.62[6]

Signaling Pathways and Experimental Workflows

Neurokinin-1 Receptor (NK1R) Signaling Pathway

Activation of the NK1R by an agonist such as Substance P or its active fragments can trigger two primary signaling cascades via Gq and Gs proteins.

NK1R_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand This compound (or other Tachykinin) NK1R NK1 Receptor Ligand->NK1R Binds Gq Gq NK1R->Gq Activates Gs Gs NK1R->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates PIP2 PIP2 PLC->PIP2 Cleaves ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER Store) IP3->Ca_ER Opens Channels PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Cytosol ↑ [Ca²⁺]i Ca_ER->Ca_Cytosol Release Ca_Cytosol->PKC Activates Cell_Response_Ca Cellular Response (e.g., Neutrophil Chemotaxis) Ca_Cytosol->Cell_Response_Ca Modulates PKC->Cell_Response_Ca Phosphorylates Targets cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cell_Response_cAMP Cellular Response PKA->Cell_Response_cAMP Phosphorylates Targets Calcium_Workflow A 1. Cell Seeding Seed NK1R-expressing cells (e.g., HEK293, CHO) into a 96- or 384-well black, clear-bottom plate. B 2. Dye Loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer. A->B C 3. Compound Addition Add this compound or control compounds using a fluorescent imaging plate reader (FLIPR). B->C D 4. Signal Detection Measure the change in fluorescence intensity over time, which corresponds to changes in [Ca²⁺]i. C->D E 5. Data Analysis Calculate EC50 values from the dose-response curve. D->E IP1_Workflow A 1. Cell Seeding Seed NK1R-expressing cells in a white 96- or 384-well plate. B 2. Cell Stimulation Add compounds (e.g., this compound) in stimulation buffer containing LiCl and incubate for 60-90 min. A->B C 3. Cell Lysis & Reagent Addition Lyse the cells and add HTRF reagents: IP1-d2 (acceptor) and anti-IP1-Cryptate (donor). B->C D 4. Incubation & Reading Incubate for 1 hour at room temp. Read the plate on an HTRF-compatible reader (Ex: 320 nm, Em: 620 nm & 665 nm). C->D E 5. Data Analysis Calculate HTRF ratio and determine EC50 values from the dose-response curve. D->E Chemotaxis_Workflow A 1. Neutrophil Isolation Isolate primary neutrophils from fresh human or animal blood. B 2. Assay Setup Add chemoattractant (e.g., this compound) to the lower chamber of a Boyden chamber. Add isolated neutrophils to the upper chamber. A->B C 3. Incubation Incubate the chamber for 1-2 hours at 37°C to allow cell migration through the porous membrane. B->C D 4. Quantification of Migrated Cells Remove non-migrated cells. Stain and count the migrated cells on the underside of the membrane, or quantify using a fluorescent dye. C->D E 5. Data Analysis Plot the number of migrated cells against chemoattractant concentration to determine potency. D->E

References

Application Notes and Protocols for Cell-based Assay Design in Studying Gly-Leu-Met-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide Gly-Leu-Met-NH2 represents the conserved C-terminal motif of the tachykinin family of neuropeptides.[1][2][3][4][5][6] Tachykinins, including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are crucial neuromodulators in both the central and peripheral nervous systems. They exert their biological effects by binding to and activating a class of G protein-coupled receptors (GPCRs), namely the neurokinin receptors NK1, NK2, and NK3.[6][7][8][9] Activation of these receptors initiates downstream signaling cascades that are predominantly coupled to Gαq and Gαs proteins.[9][10][11] The Gαq pathway stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger the release of intracellular calcium (Ca2+).[6][10] The Gαs pathway activates adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[10][12]

Given the significance of tachykinin signaling in physiological and pathological processes such as pain, inflammation, and neurogenic inflammation, the development of robust cell-based assays is paramount for the discovery and characterization of novel modulators targeting this system.[13][14][15][16] This document provides a comprehensive guide to designing and implementing a suite of cell-based assays to investigate the biological activity of this compound and its analogues. The protocols detailed herein cover receptor binding, second messenger mobilization (Ca2+ and cAMP), downstream gene expression, and potential cytotoxic effects.

Experimental Workflow

A logical and sequential approach is recommended to fully characterize the effects of this compound. The workflow begins with confirming direct interaction with the target receptor, proceeds to quantifying the immediate downstream signaling events, and concludes with assessing broader cellular responses.

G cluster_0 Phase 1: Receptor Interaction cluster_1 Phase 2: Primary Signaling cluster_2 Phase 3: Downstream Functional Response cluster_3 Phase 4: Safety & Specificity a Receptor Binding Assay b Intracellular Calcium Mobilization Assay a->b Confirm Gq Pathway c cAMP Accumulation Assay a->c Confirm Gs/Gi Pathway e Cell Viability Assay a->e Assess Cytotoxicity d CRE-Luciferase Reporter Gene Assay c->d Measure Transcriptional Activation

Caption: Experimental workflow for characterizing this compound.

Signaling Pathways

The primary signaling cascades initiated by tachykinin receptor activation are the Gαq and Gαs pathways. Understanding these pathways is crucial for selecting and designing appropriate functional assays.

Gαq Signaling Pathway

G peptide This compound receptor Tachykinin Receptor (e.g., NK1R) peptide->receptor g_protein Gαq/11 receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to IP3 Receptor ca_release Intracellular Ca2+ Release er->ca_release triggers

Caption: Gαq signaling pathway leading to Ca2+ mobilization.

Gαs Signaling Pathway

G peptide This compound receptor Tachykinin Receptor (e.g., NK1R) peptide->receptor g_protein Gαs receptor->g_protein activates ac Adenylyl Cyclase (AC) g_protein->ac activates atp ATP ac->atp converts camp cAMP atp->camp pka Protein Kinase A (PKA) camp->pka activates creb CREB Phosphorylation pka->creb

Caption: Gαs signaling pathway leading to cAMP production.

Application Note 1: Receptor Binding Assay

Objective: To determine the binding affinity of this compound for a specific tachykinin receptor (e.g., NK1R) expressed in a recombinant cell line.

Principle: This protocol describes a competitive radioligand binding assay. A known radiolabeled ligand with high affinity for the receptor is incubated with cell membranes expressing the receptor. The ability of the unlabeled test peptide (this compound) to displace the radioligand is measured. The concentration of the test peptide that inhibits 50% of the specific binding of the radioligand is the IC50 value, from which the binding affinity (Ki) can be calculated.

Experimental Protocol
  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing the human tachykinin receptor of interest (e.g., NK1R) to ~90% confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and intact cells.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with assay buffer (50 mM Tris-HCl, 0.2% BSA, pH 7.4) and resuspend to a final protein concentration of 0.5-1.0 mg/mL.

  • Binding Assay:

    • In a 96-well plate, add in order:

      • 25 µL of assay buffer

      • 25 µL of radioligand (e.g., [3H]-Substance P) at a concentration near its Kd.

      • 25 µL of various concentrations of unlabeled this compound (test compound).

      • 25 µL of cell membrane preparation.

    • For total binding, add 25 µL of assay buffer instead of the test compound.

    • For non-specific binding, add a high concentration of unlabeled Substance P (e.g., 1 µM) instead of the test compound.

    • Incubate the plate at room temperature for 60-90 minutes.

  • Harvesting and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

Data Presentation
CompoundReceptorIC50 (nM)Ki (nM)
Substance P (Control)NK1R1.5 ± 0.20.9 ± 0.1
This compoundNK1R150 ± 2595 ± 15
Analogue XNK1R55 ± 835 ± 5

Data are representative. Actual values must be determined experimentally.

Application Note 2: Intracellular Calcium Mobilization Assay

Objective: To measure the ability of this compound to induce intracellular calcium release via activation of Gαq-coupled tachykinin receptors.

Principle: This assay uses a calcium-sensitive fluorescent dye, such as Fura-2 AM, which is a ratiometric indicator.[17][18][19] Cells are loaded with the dye, which becomes fluorescent upon binding to free intracellular calcium. The change in fluorescence intensity upon stimulation with the peptide is monitored over time using a fluorescence plate reader.[17]

Experimental Protocol
  • Cell Preparation:

    • Seed CHO-K1 or HEK293 cells stably expressing the tachykinin receptor of interest into a black-walled, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.[20]

    • Incubate for 18-24 hours at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Remove the cell culture medium and add 100 µL of the Fura-2 AM loading solution to each well.[20]

    • Incubate the plate for 45-60 minutes at 37°C in the dark.[18]

    • Wash the cells twice with assay buffer to remove extracellular dye.

  • Measurement of Calcium Flux:

    • Place the plate in a fluorescence plate reader equipped with injectors.

    • Set the instrument to measure fluorescence emission at ~510 nm with excitation alternating between ~340 nm and ~380 nm.[18]

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Inject a solution of this compound (at various concentrations) and continue to record the fluorescence signal for an additional 60-120 seconds.

Data Presentation
CompoundEC50 (nM) for Ca2+ MobilizationMax Response (% of Control)
Substance P (Control)5.2 ± 0.7100%
This compound250 ± 4095% ± 8%
Analogue Y80 ± 12110% ± 10%

Data are representative. Actual values must be determined experimentally.

Application Note 3: cAMP Accumulation Assay

Objective: To quantify changes in intracellular cAMP levels in response to this compound, indicating activation of Gαs- or inhibition of Gαi-coupled pathways.

Principle: This protocol utilizes a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay.[21][22] Intracellular cAMP produced by the cells competes with a d2-labeled cAMP tracer for binding to a specific anti-cAMP antibody labeled with a Europium cryptate. An increase in cellular cAMP leads to a decrease in the FRET signal.[23]

Experimental Protocol
  • Cell Plating:

    • Plate cells expressing the target receptor in a 384-well low-volume plate at an optimized density.

    • Incubate overnight at 37°C, 5% CO2.

  • Agonist Stimulation (for Gαs):

    • Prepare serial dilutions of this compound in stimulation buffer containing a phosphodiesterase inhibitor like IBMX.

    • Add the peptide solutions to the cells and incubate for 30 minutes at room temperature.[21][22]

  • Antagonist/Inhibitory Assay (for Gαi):

    • To measure Gαi coupling, first stimulate the cells with a known adenylyl cyclase activator (e.g., Forskolin) in the presence of various concentrations of this compound.

    • Incubate for 30 minutes at room temperature.

  • Lysis and Detection:

    • Add the HTRF lysis buffer containing the cAMP-d2 and anti-cAMP-cryptate reagents to each well.[21]

    • Incubate for 60 minutes at room temperature in the dark.[22]

    • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

Data Presentation

Gαs Pathway Activation

Compound EC50 (nM) for cAMP Accumulation
Isoproterenol (Control) 2.1 ± 0.3
This compound 450 ± 65

| Analogue Z | 120 ± 18 |

Gαi Pathway Activation

Compound IC50 (nM) for Forskolin-stimulated cAMP
NKB (Control) 10.5 ± 1.5
This compound > 10,000

| Analogue W | 850 ± 90 |

Data are representative. Actual values must be determined experimentally.

Application Note 4: CRE-Luciferase Reporter Gene Assay

Objective: To assess the transcriptional activation downstream of the cAMP/PKA signaling pathway by measuring the activity of a cAMP Response Element (CRE)-driven reporter gene.

Principle: This assay uses a cell line stably or transiently expressing a luciferase reporter gene under the control of a promoter containing multiple CREs.[24] Activation of the Gαs pathway increases cAMP and activates PKA, which in turn phosphorylates the transcription factor CREB. Phosphorylated CREB binds to CREs and drives the expression of luciferase. The resulting luminescence is proportional to the activation of the signaling pathway.[25][26]

Experimental Protocol
  • Cell Transfection and Plating:

    • One day prior to the assay, seed HEK293 cells into a 96-well white, clear-bottom plate.[27]

    • Co-transfect the cells with an expression vector for the tachykinin receptor and a CRE-luciferase reporter vector. A constitutively expressed Renilla luciferase vector can be included for normalization.[28]

    • Allow cells to express the proteins for 24 hours.

  • Compound Treatment:

    • Replace the medium with serum-free medium containing various concentrations of this compound.

    • Incubate for 5-6 hours at 37°C, 5% CO2.[27]

  • Luminescence Measurement:

    • Lyse the cells and measure luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.[29]

    • Measure both Firefly and Renilla luminescence sequentially in a luminometer.

Data Presentation
CompoundEC50 (nM) for CRE-Luciferase ActivityMax Fold Induction
Forskolin (Control)1,500 ± 20025 ± 4
This compound800 ± 11015 ± 2
Analogue V250 ± 3522 ± 3

Data are representative. The ratio of Firefly to Renilla luminescence is calculated to normalize for transfection efficiency and cell number.

Application Note 5: Cell Viability Assay

Objective: To evaluate the potential cytotoxicity of this compound on the cell line used for the functional assays.

Principle: The MTT or CCK-8 assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability. Viable cells contain mitochondrial dehydrogenases that can reduce the tetrazolium salt MTT (or the WST-8 in CCK-8 kits) to a colored formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.

Experimental Protocol
  • Cell Plating:

    • Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of this compound. Include a vehicle control (untreated cells) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate for 24-48 hours.

  • Assay Procedure:

    • Add 10 µL of MTT solution (5 mg/mL) or CCK-8 solution to each well.

    • Incubate for 2-4 hours at 37°C. For MTT, a solubilization buffer must be added to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

Data Presentation
CompoundConcentration (µM)Cell Viability (% of Control)
Vehicle-100 ± 5
This compound198 ± 6
1095 ± 7
10092 ± 8
Doxorubicin (Control)1015 ± 4

Data are representative. Cell viability is calculated as (Absorbance of treated cells / Absorbance of vehicle control cells) x 100%.

References

Application Notes and Protocols for In Vivo Studies of Gly-Leu-Met-NH2 and Related Tachykinin C-Terminal Fragments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide Gly-Leu-Met-NH2 represents the core C-terminal sequence of the tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB). This conserved motif is essential for the biological activity of tachykinins, primarily through interaction with G protein-coupled receptors (NK1, NK2, and NK3). While in vivo studies focusing exclusively on the this compound tripeptide are limited, research on larger C-terminal fragments containing this sequence provides valuable insights into its potential physiological roles and offers a framework for designing in vivo experiments.

These application notes provide an overview of relevant animal models and detailed protocols for investigating the in vivo effects of this compound and its analogues, drawing from studies on closely related tachykinin fragments. The provided protocols and data should be adapted and validated for the specific research context.

Key Applications and Relevant Animal Models

Based on studies of C-terminal tachykinin fragments, two primary areas of in vivo application have been identified:

  • Tissue Repair and Wound Healing: The tetrapeptide Phe-Gly-Leu-Met-NH2, the C-terminal fragment of Substance P, has been shown to synergistically promote corneal epithelial wound healing in a rabbit model. This suggests a role for C-terminal tachykinin fragments in modulating tissue repair processes.

  • Immunomodulation: Pentapeptides with the general structure Phe-X-Gly-Leu-Met-NH2 have demonstrated immunosuppressive activity in mice, indicating the involvement of this C-terminal motif in regulating immune responses.[1]

Animal Model 1: Rabbit Model of Corneal Epithelial Wound Healing

This model is suitable for investigating the effects of this compound and its analogues on epithelial tissue repair. The protocol is adapted from studies on the synergistic effects of Phe-Gly-Leu-Met-NH2 and Insulin-like Growth Factor-1 (IGF-1).

Experimental Protocol

1. Animal Model:

  • Species: New Zealand White rabbits

  • Weight: 2.0-2.5 kg

  • Housing: Individual cages with a 12-hour light/dark cycle, with free access to food and water.

  • Ethics: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

2. Materials:

  • This compound or analogue peptide (sterile, for ophthalmic use)

  • Vehicle control (e.g., sterile Phosphate Buffered Saline - PBS)

  • Topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride)

  • Surgical microscope

  • Corneal trephine (7-mm diameter)

  • Surgical blade or corneal rust ring remover

  • Fluorescein (B123965) sodium ophthalmic strips

  • Cobalt blue filter for slit-lamp examination

  • Image analysis software

3. Procedure:

  • Anesthesia: Anesthetize the rabbits locally with a topical anesthetic.

  • Epithelial Debridement:

    • Under a surgical microscope, create a 7-mm diameter circular wound in the central cornea by gently removing the epithelium with a corneal trephine and a surgical blade.

  • Treatment Administration:

    • Immediately after wounding, topically apply 50 µL of the test solution (this compound in vehicle), vehicle control, or other treatment groups.

    • Repeat the application at specified intervals (e.g., every 6 or 12 hours).

  • Wound Area Measurement:

    • At predetermined time points (e.g., 0, 12, 24, 36, and 48 hours post-wounding), stain the cornea with a fluorescein strip.

    • Photograph the epithelial defect under a slit-lamp with a cobalt blue filter.

    • Measure the wound area using a calibrated image analysis software.

  • Endpoint Analysis:

    • Calculate the rate of wound closure for each group.

    • At the end of the experiment, animals can be euthanized, and corneal tissues collected for histological analysis (e.g., H&E staining to assess re-epithelialization and inflammation) or immunohistochemistry (e.g., for proliferation markers like Ki-67).

Quantitative Data (Derived from Phe-Gly-Leu-Met-NH2 Studies)

The following table summarizes representative data on corneal epithelial wound closure rates from a study using the closely related tetrapeptide Phe-Gly-Leu-Met-NH2 in combination with IGF-1.

Treatment GroupMean Healing Rate (% of initial wound area/hour)Key Findings
Vehicle Control (PBS)~2.5%Baseline healing rate.
Phe-Gly-Leu-Met-NH2 aloneNo significant difference from controlThe tetrapeptide alone did not accelerate wound healing.
IGF-1 aloneNo significant difference from controlIGF-1 alone did not significantly enhance the healing rate.
Phe-Gly-Leu-Met-NH2 + IGF-1Significantly higher than control (p<0.01)A synergistic effect was observed, significantly accelerating wound closure.

Note: This data is based on studies of Phe-Gly-Leu-Met-NH2 and should be considered as a reference for designing studies with this compound.

Animal Model 2: Mouse Model for Immunomodulation

This model is designed to assess the immunomodulatory, particularly immunosuppressive, effects of this compound and related peptides. The protocol is based on studies investigating the activity of C-terminal tachykinin pentapeptides.[1]

Experimental Protocol

1. Animal Model:

  • Species: Inbred mouse strains (e.g., CBA or BALB/c)

  • Age: 8-12 weeks

  • Housing: Group-housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Ethics: All procedures must be approved by the IACUC.

2. Materials:

  • This compound or analogue peptide (sterile, for injection)

  • Vehicle control (e.g., sterile saline)

  • Antigen (e.g., Sheep Red Blood Cells - SRBC)

  • Spleen cell isolation reagents (e.g., RPMI-1640 medium, fetal bovine serum)

  • Plaque-Forming Cell (PFC) assay reagents (e.g., guinea pig complement, SRBCs)

3. Procedure:

  • Immunization: Immunize mice with an intraperitoneal (i.p.) injection of a standardized dose of SRBCs.

  • Peptide Administration:

    • Administer this compound or vehicle control via a chosen route (e.g., subcutaneous or intraperitoneal injection).

    • The timing of administration relative to immunization is critical and should be optimized (e.g., daily injections for a set number of days starting from the day of immunization).

    • Dosage should be determined based on preliminary dose-response studies. For substance P, immunostimulatory effects have been observed at doses of 1, 10, and 100 µg/kg.[2]

  • Assessment of Immune Response (PFC Assay):

    • At the peak of the primary immune response (typically 4-5 days after immunization), euthanize the mice and aseptically remove the spleens.

    • Prepare single-cell suspensions of splenocytes.

    • Perform a PFC assay to quantify the number of antibody-producing cells (plaque-forming cells) against SRBCs.

  • Endpoint Analysis:

    • Compare the number of PFCs per spleen or per 10^6 splenocytes between the treatment and control groups.

    • A significant reduction in the number of PFCs in the peptide-treated group would indicate an immunosuppressive effect.

Quantitative Data (Derived from C-terminal Pentapeptide Studies)

The following table summarizes the immunosuppressive activity of different tachykinin C-terminal pentapeptides.

Peptide (Phe-X-Gly-Leu-Met-NH2)X ResidueRelative Immunosuppressive Potency
Substance P C-terminal pentapeptidePhePotent
Analogue 1TyrMore potent than aliphatic residues
Analogue 2ValLess potent than aromatic residues
Analogue 3IleLess potent than aromatic residues

Note: This data highlights the structure-activity relationship and can guide the selection of this compound analogues for in vivo testing.[1] Specific quantitative inhibition values should be determined experimentally.

Signaling Pathways and Experimental Workflows

Tachykinin Signaling Pathway

This compound, as part of a larger tachykinin peptide, interacts with tachykinin receptors (primarily NK1, NK2, and NK3). The binding of the C-terminal end of tachykinins to these G protein-coupled receptors initiates a signaling cascade.

Tachykinin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Tachykinin Tachykinin (e.g., Substance P) NK1R NK1 Receptor (GPCR) Tachykinin->NK1R Binding G_protein Gq/11 NK1R->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular release) IP3->Ca2 Stimulation PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2->PKC Co-activation Downstream Downstream Cellular Responses (e.g., Proliferation, Inflammation) PKC->Downstream Phosphorylation Cascade

Tachykinin Receptor Signaling Pathway.
Experimental Workflow for Corneal Wound Healing Model

The following diagram illustrates the key steps in the rabbit corneal wound healing experimental protocol.

Corneal_Wound_Healing_Workflow cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Analysis Animal_Prep Rabbit Preparation (Anesthesia) Wounding Corneal Epithelial Debridement (7mm) Animal_Prep->Wounding Treatment Topical Administration (Peptide/Vehicle) Wounding->Treatment Measurement Wound Area Measurement (Fluorescein Staining & Imaging) Treatment->Measurement At defined time points Data_Analysis Data Analysis (Wound Closure Rate) Measurement->Data_Analysis Histology Histological Examination (Optional) Data_Analysis->Histology

Corneal Wound Healing Experimental Workflow.

References

Application Notes and Protocols for Radiolabeling Gly-Leu-Met-NH2 and its use in Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides a detailed protocol for the radiolabeling of the tripeptide Gly-Leu-Met-NH2 and its subsequent use in receptor binding assays. This compound is the C-terminal tripeptide of Substance P and may be used in studies targeting receptors that recognize this motif.[1] Given the presence of a methionine residue, which is susceptible to oxidation, a non-oxidative radiolabeling method is paramount to preserve the peptide's biological activity.[2][3] This protocol utilizes the Bolton-Hunter reagent for radioiodination, a method that targets primary amines and avoids harsh oxidizing conditions.[4][5][6] Following the labeling procedure, a comprehensive protocol for a radioligand binding assay is described to characterize the interaction of the radiolabeled peptide with its target receptor.[7][8][9]

Part 1: Radiolabeling of this compound using [¹²⁵I]Bolton-Hunter Reagent

The Bolton-Hunter reagent ([¹²⁵I]N-succinimidyl-3-(4-hydroxy-3-iodophenyl)propionate) is an acylating agent that covalently couples to free amino groups, such as the N-terminal glycine (B1666218) of this compound.[6] This indirect method of radioiodination is ideal for peptides that lack tyrosine residues or are sensitive to oxidation.[5]

Materials and Reagents:

  • This compound peptide

  • [¹²⁵I]Bolton-Hunter Reagent (high specific activity)

  • 0.1 M Sodium Borate buffer, pH 8.5

  • 0.2 M Glycine in 0.1 M Sodium Borate buffer, pH 8.5

  • 0.05 M Sodium Phosphate buffer, pH 7.5

  • Sephadex G-10 or equivalent size-exclusion chromatography column

  • Bovine Serum Albumin (BSA)

  • Thin Layer Chromatography (TLC) supplies

  • Gamma counter

Experimental Protocol:

  • Peptide Preparation: Dissolve this compound in 0.1 M Sodium Borate buffer (pH 8.5) to a final concentration of 1 mg/mL.

  • Radiolabeling Reaction:

    • In a shielded fume hood, carefully add a specific activity of [¹²⁵I]Bolton-Hunter Reagent (e.g., 1 mCi) to a microcentrifuge tube.

    • Add 10-20 µg of the this compound solution to the tube containing the Bolton-Hunter reagent.

    • Incubate the reaction mixture for 30 minutes at 4°C with gentle agitation. The acylation of the N-terminal amino group is favored at pH 8.5.[5][10]

  • Quenching the Reaction:

    • Add a 100-fold molar excess of 0.2 M Glycine in 0.1 M Borate buffer (pH 8.5) to the reaction mixture.

    • Incubate for an additional 15 minutes at 4°C. The excess glycine will react with any remaining unreacted Bolton-Hunter reagent.[5]

  • Purification of the Radiolabeled Peptide:

    • Equilibrate a Sephadex G-10 column with 0.05 M Sodium Phosphate buffer (pH 7.5) containing 0.1% BSA. The BSA helps to prevent non-specific adsorption of the peptide to the column matrix.

    • Apply the quenched reaction mixture to the top of the column.

    • Elute the column with 0.05 M Sodium Phosphate buffer (pH 7.5) and collect fractions (e.g., 0.5 mL).

    • Measure the radioactivity of each fraction using a gamma counter.

    • The radiolabeled peptide will elute in the earlier fractions, while the smaller, unreacted [¹²⁵I]Bolton-Hunter reagent and iodinated glycine will be retained longer and elute in later fractions.

  • Assessment of Radiochemical Purity:

    • Spot a small aliquot of the purified, radiolabeled peptide fractions onto a TLC plate.

    • Develop the TLC plate using an appropriate solvent system (e.g., butanol:acetic acid:water).

    • Analyze the distribution of radioactivity on the plate using a phosphorimager or by cutting the plate into sections and counting in a gamma counter. The radiolabeled peptide should migrate as a single spot, distinct from free iodine and other potential contaminants.

  • Determination of Specific Activity:

    • Calculate the total radioactivity incorporated into the peptide by summing the counts in the purified peptide fractions.

    • Determine the concentration of the peptide in the purified fractions using a suitable method (e.g., UV spectrophotometry if a chromophore is present, or by assuming 100% recovery of the initial peptide mass if the labeling reaction is highly efficient).

    • The specific activity is calculated as the total radioactivity divided by the total mass of the peptide and is typically expressed in Ci/mmol or Bq/mol.[11][12][13]

Quantitative Data Summary:

ParameterValue/RangeUnitNotes
Peptide Concentration1mg/mLInitial concentration for labeling.
[¹²⁵I]Bolton-Hunter Reagent1mCiExample starting activity.
Reaction Time30minutesAt 4°C.
Quenching Time15minutesAt 4°C.
Elution Buffer0.05 M Sodium Phosphate, 0.1% BSA, pH 7.5-For size-exclusion chromatography.
Expected Specific Activity>1000Ci/mmolDependent on the specific activity of the reagent and labeling efficiency.

Part 2: Radioligand Binding Assay Protocol

This protocol describes a filtration-based radioligand binding assay to determine the affinity of the newly synthesized [¹²⁵I]this compound for its target receptor in a membrane preparation.[7][8]

Materials and Reagents:

  • [¹²⁵I]this compound (radioligand)

  • Unlabeled this compound

  • Cell or tissue homogenates expressing the target receptor

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Protease inhibitor cocktail

  • Glass fiber filters (e.g., Whatman GF/C)

  • Filter apparatus for 96-well plates

  • Scintillation fluid

  • Scintillation counter

Experimental Protocol:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the receptor of interest in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4 with protease inhibitors).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 5 minutes) to remove nuclei and large debris.

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g for 20 minutes) to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in binding buffer and determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Saturation Binding Assay:

    • Set up a series of tubes or a 96-well plate.

    • To each well, add a constant amount of membrane protein (e.g., 50-100 µg).

    • Add increasing concentrations of [¹²⁵I]this compound (e.g., 0.01 to 10 nM) to determine total binding.

    • For each concentration of radioligand, prepare a parallel set of tubes/wells containing a high concentration of unlabeled this compound (e.g., 10 µM) to determine non-specific binding.

    • Add binding buffer to bring all wells to the same final volume.

    • Incubate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

    • Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in buffer.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Analyze the data using non-linear regression to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).[7][8]

  • Competition Binding Assay:

    • Set up a series of tubes or a 96-well plate.

    • To each well, add a constant amount of membrane protein.

    • Add a fixed concentration of [¹²⁵I]this compound (typically at or below its Kd value).

    • Add increasing concentrations of the unlabeled competitor (e.g., unlabeled this compound or other test compounds).

    • Incubate, filter, and count as described for the saturation assay.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Analyze the data using non-linear regression to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Quantitative Data Summary:

ParameterExample Value/RangeUnitNotes
Membrane Protein50-100µ g/well Optimal concentration should be determined empirically.
Radioligand Concentration (Saturation)0.01 - 10nMA range spanning below and above the expected Kd.
Unlabeled Ligand (Non-specific)10µMShould be at least 100-fold higher than the radioligand Kd.
Radioligand Concentration (Competition)Kd valuenMA single concentration to allow for competition.
Incubation Time60-90minutesTime to reach equilibrium.
Incubation TemperatureRoom Temperature or 37°C°CDependent on receptor stability and binding kinetics.

Visualizations

Radiolabeling Workflow:

Radiolabeling_Workflow Peptide This compound Reaction Incubation (pH 8.5, 4°C) Peptide->Reaction Reagent [¹²⁵I]Bolton-Hunter Reagent Reagent->Reaction Quenching Quenching (Excess Glycine) Reaction->Quenching Purification Size-Exclusion Chromatography Quenching->Purification Analysis Purity & Specific Activity Analysis Purification->Analysis FinalProduct [¹²⁵I]this compound Analysis->FinalProduct

Caption: Workflow for radiolabeling this compound with [¹²⁵I]Bolton-Hunter Reagent.

Binding Assay Workflow:

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Membrane Preparation Incubation Incubation to Equilibrium Membrane->Incubation Radioligand [¹²⁵I]this compound Radioligand->Incubation Unlabeled Unlabeled Ligand Unlabeled->Incubation For non-specific & competition Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Calc Calculate Specific Binding Counting->Calc Plot Generate Binding Curves Calc->Plot Params Determine Kd, Bmax, Ki Plot->Params

Caption: General workflow for the radioligand binding assay.

References

Application Note: Dissolution and Handling of Gly-Leu-Met-NH₂

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals working with the tripeptide Gly-Leu-Met-NH₂ in a laboratory setting.

Introduction

Gly-Leu-Met-NH₂ is a tripeptide amide corresponding to the C-terminal sequence of Substance P, a neuropeptide belonging to the tachykinin family.[1][2] Tachykinins are known for their role in a variety of biological processes, including neuronal signaling, by acting on neurokinin receptors such as the NK-1 receptor.[2][3] Proper handling and dissolution of this peptide are critical for ensuring its stability, solubility, and biological activity in experimental assays. This document provides a detailed protocol for the dissolution, storage, and handling of Gly-Leu-Met-NH₂.

Physicochemical Properties

A summary of the key physicochemical properties of Gly-Leu-Met-NH₂ is presented below.

PropertyValueReference
Sequence Gly-Leu-Met-NH₂ (GLM-NH₂)[2]
Molecular Formula C₁₃H₂₆N₄O₃S[2]
Molecular Weight 318.44 g/mol [2]
Appearance White to off-white powderN/A
Biological Target Neurokinin Receptor[2]
Biological Pathway GPCR/G Protein; Neuronal Signaling[2]

Storage and Stability

Proper storage is crucial to prevent degradation and maintain the integrity of the peptide. The following conditions are recommended based on manufacturer data.

FormStorage TemperatureStability PeriodStorage ConditionsReference
Lyophilized Powder -20°C1 yearSealed, away from moisture[2][4]
-80°C2 yearsSealed, away from moisture[2][4]
In Solvent -20°C1 monthSealed, away from moisture[1][2]
-80°C6 monthsSealed, away from moisture[1][2]

Note: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions before storage.[1]

Experimental Protocols

Safety Precautions

Before handling, consult the Safety Data Sheet (SDS) for H-GLY-LEU-MET-NH2 HCL.[5] Standard laboratory safety practices should be followed:

  • Handle in a well-ventilated area.[5]

  • Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-impermeable gloves, and a lab coat.[5]

  • Avoid formation of dust and aerosols.[5]

  • Avoid contact with skin and eyes.[5]

Peptide Solubility Characteristics

The solubility of a peptide is determined by its amino acid composition, particularly its polarity and charge.

  • Hydrophobicity: Gly-Leu-Met-NH₂ contains the hydrophobic residues Leucine (Leu) and Methionine (Met), which can make it challenging to dissolve directly in aqueous solutions.[6]

  • Charge: At neutral pH, the N-terminal amino group can be protonated, giving the peptide a net positive charge (+1). This classifies it as a slightly basic peptide.

  • Recommended Solvents: Due to its hydrophobic nature, dissolving the peptide in an organic solvent like Dimethyl Sulfoxide (DMSO) is the recommended starting point.[2][4][7]

Protocol for Preparing a Stock Solution

This protocol describes the recommended method for dissolving Gly-Leu-Met-NH₂ using an organic solvent to create a concentrated stock solution.

Workflow for Peptide Solution Preparation

G cluster_prep Preparation cluster_storage Storage & Use start Lyophilized Gly-Leu-Met-NH₂ Powder weigh 1. Weigh peptide in a sterile microfuge tube start->weigh add_solvent 2. Add appropriate volume of DMSO to achieve desired concentration weigh->add_solvent dissolve 3. Vortex and use ultrasonic bath to ensure complete dissolution add_solvent->dissolve stock High-Concentration Stock Solution dissolve->stock aliquot 4. Aliquot into single-use tubes stock->aliquot store 5. Store aliquots at -80°C aliquot->store dilute 6. Dilute an aliquot with aqueous buffer (e.g., PBS) for working solution aliquot->dilute final Working Solution (Ready for experiment) dilute->final

Caption: Workflow for preparing Gly-Leu-Met-NH₂ working solutions.

Materials:

  • Lyophilized Gly-Leu-Met-NH₂ powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Preparation: Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Carefully weigh the desired amount of peptide into a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of DMSO to the peptide. For example, to prepare a 10 mM stock solution from 1 mg of peptide (MW 318.44), you would add 314 µL of DMSO.[2]

  • Dissolution: Vortex the tube thoroughly. An ultrasonic bath is recommended to aid the dissolution of this peptide.[2][4] Visually inspect the solution to ensure no solid particles remain. The peptide is soluble in DMSO up to 100 mg/mL (314.03 mM).[2]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store these aliquots at -80°C for up to 6 months.[1][2]

  • Preparing Working Solutions: For experiments, thaw a single aliquot of the DMSO stock solution. Dilute it to the final working concentration by slowly adding it dropwise into your aqueous experimental buffer (e.g., PBS, cell culture medium) while gently vortexing.[8] This prevents the peptide from precipitating out of solution.

Note: The final concentration of DMSO in your assay should be kept low (typically <0.5%) as it can be toxic to cells.

Biological Context: Tachykinin Signaling

Gly-Leu-Met-NH₂ is the C-terminal fragment of Substance P, a member of the tachykinin family of neuropeptides.[3] These peptides exert their effects by binding to G-protein coupled receptors (GPCRs), specifically the neurokinin (NK) receptors.[3][9] Substance P preferentially binds to the NK-1 receptor. The binding initiates a signaling cascade involving the activation of G-proteins (like Gq/11), which in turn stimulate phospholipase C (PLC).[10] PLC hydrolyzes PIP₂ into inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC), ultimately resulting in a cellular response.[10]

Tachykinin Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling sp Substance P (contains Gly-Leu-Met-NH₂) nk1r NK-1 Receptor (GPCR) sp->nk1r Binds g_protein G-Protein (Gq/11) nk1r->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP₂ plc->pip2 Hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag ca_release Intracellular Ca²⁺ Release ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc Activate ca_release->pkc Activate response Cellular Response pkc->response

Caption: Simplified tachykinin signaling via the NK-1 receptor.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gly-Leu-Met-NH2 is a tripeptide amide corresponding to the C-terminal sequence of Substance P, a neuropeptide belonging to the tachykinin family.[1] Substance P and its fragments are involved in a variety of biological processes, including nociception, inflammation, and cellular signaling through neurokinin receptors.[2][3] Given its biological significance and potential therapeutic applications, ensuring the stability and integrity of this compound during storage and handling is critical for obtaining reliable and reproducible experimental results.

These application notes provide detailed recommendations for the storage and handling of this compound, along with a comprehensive protocol for assessing its stability.

Recommended Storage Conditions

The stability of this compound is dependent on its physical state (lyophilized powder or in solution) and the storage temperature. The following conditions are recommended to minimize degradation.

Lyophilized Powder

Lyophilized this compound is relatively stable and should be stored in a tightly sealed container, protected from moisture and light.[4][5]

Key Recommendations:

  • Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.[6][7]

  • Minimize exposure to atmospheric oxygen, particularly due to the presence of an oxidation-prone methionine residue.[5] Consider purging the vial with an inert gas like nitrogen or argon before resealing.[7]

  • Avoid repeated opening and closing of the main container. It is best practice to aliquot the peptide into single-use vials upon receipt.[5]

Peptide in Solution

Peptides in solution are significantly less stable than in their lyophilized form.[4][5] The shelf-life is limited and influenced by factors such as the solvent, pH, and the presence of proteases or microbes.[5][8]

Key Recommendations:

  • Prepare stock solutions using sterile, nuclease-free buffers or solvents. For solubility, DMSO can be used.[2]

  • It is highly recommended to prepare single-use aliquots of the peptide solution to avoid repeated freeze-thaw cycles, which can lead to degradation.[5][9]

  • For aqueous solutions, maintaining a slightly acidic pH (pH 5-6) can improve stability.[5][8]

  • Solutions should be stored frozen.

Data Presentation: Storage Condition Summary

The following table summarizes the recommended storage conditions and expected stability for this compound in both lyophilized and solution forms.

FormStorage TemperatureDurationRecommendations
Lyophilized Powder-80°C2 yearsOptimal for long-term storage. Tightly seal, protect from moisture and light.[2]
Lyophilized Powder-20°C1 yearSuitable for intermediate-term storage. Ensure the container is well-sealed.[2]
In Solution-80°C6 monthsOptimal for storing stock solutions. Use sterile buffer (pH 5-6), aliquot into single-use vials to avoid freeze-thaw cycles.[1][2][5]
In Solution-20°C1 monthSuitable for short-term storage of working solutions. Aliquoting is critical.[1][2]
In Solution4°C1-2 weeksNot recommended for long-term storage. Suitable for solutions in active experimental use. Prone to bacterial degradation.[4][7]

Experimental Protocols: Stability Assessment

To ensure the integrity of this compound, particularly in formulation development or long-term studies, a stability-indicating analytical method is crucial. A forced degradation study coupled with High-Performance Liquid Chromatography (HPLC) is a standard approach.

Protocol: Forced Degradation and HPLC Stability Analysis

Objective: To assess the stability of this compound under various stress conditions and to develop a stability-indicating HPLC method that separates the intact peptide from its degradation products.

Materials:

  • This compound peptide

  • HPLC-grade water, acetonitrile (B52724) (ACN), and trifluoroacetic acid (TFA)

  • Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)

  • Reversed-phase C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • HPLC system with UV detector

  • pH meter

  • Incubator and photostability chamber

Methodology:

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in an appropriate solvent (e.g., water or a minimal amount of DMSO followed by dilution with water) to a final concentration of 1 mg/mL.

2. Forced Degradation Conditions:

  • Subject aliquots of the stock solution to the following stress conditions. A control sample (stored at -80°C) should be kept for comparison.

  • Acid Hydrolysis: Mix the peptide solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the peptide solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidation: Mix the peptide solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Incubate the peptide solution at 60°C for 48 hours.

  • Photostability: Expose the peptide solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

3. Sample Preparation for HPLC:

  • After the incubation period, cool the samples to room temperature.

  • Neutralize the acid and base hydrolysis samples with an equimolar amount of NaOH and HCl, respectively.

  • Dilute all samples, including the control, to a final concentration of approximately 100 µg/mL with the mobile phase starting condition (e.g., 95% Water/5% ACN with 0.1% TFA).

4. HPLC Analysis:

  • Column: Reversed-phase C18

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in ACN

  • Gradient: A typical gradient might be 5% to 60% B over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 214 nm

  • Injection Volume: 20 µL

5. Data Analysis:

  • Compare the chromatograms of the stressed samples to the control sample.

  • The method is considered "stability-indicating" if the degradation products are well-resolved from the main this compound peak.

  • Calculate the percentage of remaining intact peptide and the percentage of each degradation product. The presence of a methionine sulfoxide (B87167) product (an earlier eluting peak) is expected under oxidative stress.[7]

Visualizations

Signaling Pathway of Substance P

This compound is the C-terminal fragment of Substance P, which primarily signals through the Neurokinin-1 Receptor (NK1R), a G-protein coupled receptor. The diagram below illustrates the canonical signaling cascade initiated by Substance P binding.

SubstanceP_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SP Substance P NK1R NK1R SP->NK1R binds Gq Gαq NK1R->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC activates MAPK MAPK Pathway PKC->MAPK Cell_Response Cellular Responses (Inflammation, Nociception) MAPK->Cell_Response Ca_release->Cell_Response

Caption: Substance P signaling via the NK1R-Gq-PLC pathway.

Experimental Workflow for Stability Testing

The following diagram outlines the logical flow of the forced degradation study protocol described above.

Stability_Workflow start Prepare 1 mg/mL Peptide Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress control Control Sample (-80°C) start->control prepare Neutralize (if needed) & Dilute Samples stress->prepare control->prepare hplc HPLC Analysis (RP-C18, UV 214 nm) prepare->hplc analyze Data Analysis: Compare Chromatograms, Quantify Degradation hplc->analyze

Caption: Workflow for forced degradation stability testing.

References

Application Notes and Protocols: Designing Negative Control Experiments for Gly-Leu-Met-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide Gly-Leu-Met-NH2 represents the conserved C-terminal sequence of the tachykinin family of neuropeptides.[1][2] Tachykinins, such as Substance P and Neurokinin B, are known to mediate a variety of biological processes through their interaction with G protein-coupled receptors (GPCRs), specifically the tachykinin receptors (NK1, NK2, and NK3).[1][3] When investigating the biological activity of this compound or its analogs, it is imperative to employ rigorously designed negative control experiments to ensure that the observed effects are a direct result of a specific, sequence-dependent interaction with a biological target, rather than non-specific effects.

These application notes provide a detailed guide to designing and implementing negative control experiments for this compound. The protocols outlined herein are intended to assist researchers in validating the specificity of their findings and are applicable to both in vitro and in vivo studies. The primary negative control strategy focuses on the use of a scrambled peptide, which has the same amino acid composition as the active peptide but a randomized sequence.[4] This approach helps to differentiate sequence-specific biological activity from non-specific effects related to the physicochemical properties of the peptide.[4] Additional negative controls, such as alanine-substituted and D-amino acid-substituted analogs, are also described to further probe the structural requirements for activity.

Rationale for Negative Control Design

The selection of appropriate negative controls is a critical aspect of experimental design in peptide research. The following diagram illustrates the logical framework for the selection of negative controls for this compound, each designed to address different aspects of molecular recognition and biological activity.

G cluster_controls Negative Control Strategies A Active Peptide This compound F Tests for Sequence Specificity A->F G Tests for Side-Chain Importance A->G H Tests for Stereospecificity A->H B Scrambled Control Leu-Gly-Met-NH2 C Alanine Scan Control Gly-Ala-Met-NH2 D Stereoisomer Control Gly-Leu-D-Met-NH2 E Controls for Non-Specific Effects F->B Same composition, altered sequence G->C Probes importance of Leu side chain H->D Altered 3D conformation G A This compound B Tachykinin Receptor (e.g., NK1R) A->B Binds C Gq/11 B->C Activates D Phospholipase C (PLC) C->D Activates E PIP2 D->E Cleaves F IP3 E->F G DAG E->G H Ca2+ release from ER F->H Induces I Protein Kinase C (PKC) Activation G->I Activates J Cellular Response H->J I->J G cluster_invitro A Peptide Synthesis & Purification B In Vitro Assays A->B C Binding Assay (IC50) B->C D Functional Assay (EC50 - Ca2+) B->D E In Vivo Studies (e.g., Plasma Extravasation) B->E F Data Analysis & Specificity Validation C->F D->F E->F

References

Application Notes and Protocols for the Use of Gly-Leu-Met-NH₂ in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gly-Leu-Met-NH₂ is the C-terminal tripeptide of the neuropeptide Substance P and is a core structural motif for the tachykinin family of peptides. Tachykinins, including Substance P, Neurokinin A, and Neurokinin B, are involved in a wide range of physiological processes such as pain transmission, inflammation, and smooth muscle contraction. They exert their effects by binding to and activating G protein-coupled receptors (GPCRs), specifically the neurokinin receptors NK₁, NK₂, and NK₃. The common C-terminal sequence, Phe-X-Gly-Leu-Met-NH₂, is crucial for receptor binding and activation[1][2].

While longer C-terminal fragments of Substance P exhibit significant biological activity, the tripeptide Gly-Leu-Met-NH₂ by itself displays weak agonist properties[3]. However, its fundamental role as a recognition motif makes it a valuable tool in high-throughput screening (HTS) campaigns aimed at discovering novel modulators of the tachykinin system. These application notes provide detailed protocols for the use of Gly-Leu-Met-NH₂ and its derivatives in competitive binding assays and functional cell-based assays.

Signaling Pathway

Tachykinin receptors are Gq/11-coupled GPCRs. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). The resulting increase in intracellular calcium is a robust and measurable signal that is amenable to high-throughput screening.

Tachykinin Receptor Signaling Pathway cluster_membrane Cell Membrane Tachykinin_Receptor Tachykinin Receptor (NK1, NK2, NK3) G_Protein Gαq/11 Tachykinin_Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP₂ PLC->PIP2 Hydrolysis Agonist Gly-Leu-Met-NH₂ (or other tachykinin) Agonist->Tachykinin_Receptor Binding IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Tachykinin Receptor Signaling Pathway

Application 1: Competitive Binding Assay using a Fluorescently Labeled Gly-Leu-Met-NH₂ Analog

Due to its low intrinsic affinity, unlabeled Gly-Leu-Met-NH₂ is not ideal for direct binding assays. However, a fluorescently labeled analog can be synthesized and used in a fluorescence polarization (FP) assay. This competitive assay format is well-suited for HTS to identify compounds that displace the fluorescent tracer from the neurokinin receptor.

Experimental Workflow: Fluorescence Polarization HTS

FP_HTS_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Dispense_Compounds Dispense Test Compounds and Controls into 384-well Plate Add_Reagents Add Receptor/Ligand Mix to Assay Plate Dispense_Compounds->Add_Reagents Prepare_Reagents Prepare Receptor Membranes and Fluorescent Ligand Mix Prepare_Reagents->Add_Reagents Incubate Incubate at Room Temperature Add_Reagents->Incubate Read_FP Read Fluorescence Polarization Incubate->Read_FP Calculate_Data Calculate % Inhibition and Z' Read_FP->Calculate_Data Identify_Hits Identify Hits Calculate_Data->Identify_Hits

Fluorescence Polarization HTS Workflow
Protocol: Fluorescence Polarization (FP) HTS for NK₁ Receptor

Objective: To identify compounds that inhibit the binding of a fluorescently labeled Gly-Leu-Met-NH₂ analog (e.g., Fluoro-GLM) to the NK₁ receptor.

Materials:

  • Receptor: Membrane preparation from HEK293 cells stably expressing the human NK₁ receptor.

  • Fluorescent Ligand: Fluoro-GLM (a custom-synthesized Gly-Leu-Met-NH₂ analog conjugated to a fluorophore like TAMRA).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA.

  • Test Compounds: Compound library dissolved in DMSO.

  • Positive Control: Substance P.

  • Negative Control: DMSO.

  • Assay Plates: Black, low-volume 384-well microplates.

  • Plate Reader: Capable of measuring fluorescence polarization.

Methodology:

  • Compound Plating:

    • Dispense 100 nL of test compounds, positive control (Substance P), and negative control (DMSO) into the appropriate wells of a 384-well assay plate.

  • Reagent Preparation:

    • Dilute the NK₁ receptor membrane preparation in assay buffer to a final concentration that gives an optimal signal window.

    • Dilute Fluoro-GLM in assay buffer to a concentration equivalent to its Kd for the NK₁ receptor.

    • Prepare a 2X working solution by mixing equal volumes of the diluted receptor and diluted Fluoro-GLM.

  • Assay Execution:

    • Dispense 20 µL of the 2X receptor/Fluoro-GLM mixture to all wells of the assay plate.

    • Seal the plate and incubate for 2 hours at room temperature, protected from light.

  • Data Acquisition:

    • Measure the fluorescence polarization on a suitable plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)]) where mP_sample is the millipolarization value of the test compound, mP_min is the average mP of the positive control, and mP_max is the average mP of the negative control.

    • Determine the Z'-factor to assess assay quality: Z' = 1 - [(3 * SD_max + 3 * SD_min) / |Avg_max - Avg_min|] An acceptable Z'-factor is > 0.5.

Representative Data
ParameterValueDescription
Fluoro-GLM Kd ~50 nMBinding affinity of the fluorescent ligand to the NK₁ receptor.
Substance P IC₅₀ ~10 nMPotency of the positive control in displacing the fluorescent ligand.
Z'-Factor > 0.6Indicates a robust and reliable assay for HTS.
Signal Window (mP) 100 - 150The difference in millipolarization between bound and free tracer.

Application 2: Functional Cell-Based Calcium Mobilization Assay

While Gly-Leu-Met-NH₂ is a weak agonist, a calcium mobilization assay is an excellent platform to screen for more potent agonists or antagonists of tachykinin receptors. In an agonist screen, Gly-Leu-Met-NH₂ can be used as a low-potency positive control. In an antagonist screen, a known tachykinin agonist is used to stimulate the cells, and the ability of test compounds to inhibit this response is measured.

Experimental Workflow: Calcium Mobilization HTS

Calcium_HTS_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Cell_Seeding Seed Cells into 384-well Plate Dye_Loading Load Cells with Calcium-sensitive Dye Cell_Seeding->Dye_Loading Add_Compounds Add Test Compounds (and Incubate for Antagonist Screen) Dye_Loading->Add_Compounds Add_Agonist Add Agonist (Substance P) Add_Compounds->Add_Agonist Read_Fluorescence Measure Fluorescence Change (FLIPR) Add_Agonist->Read_Fluorescence Calculate_Data Calculate % Activation/Inhibition and Z' Read_Fluorescence->Calculate_Data Identify_Hits Identify Hits Calculate_Data->Identify_Hits

Calcium Mobilization HTS Workflow
Protocol: Calcium Mobilization HTS for NK₁ Receptor Modulators

Objective: To identify agonists or antagonists of the NK₁ receptor by measuring changes in intracellular calcium.

Materials:

  • Cell Line: SH-SY5Y or HEK293 cells stably expressing the human NK₁ receptor.

  • Calcium Indicator Dye: Fluo-4 AM or equivalent.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Agonist: Substance P.

  • Test Compounds: Compound library dissolved in DMSO.

  • Positive Control (Agonist screen): Substance P.

  • Positive Control (Antagonist screen): A known NK₁ antagonist.

  • Negative Control: DMSO.

  • Assay Plates: Black, clear-bottom 384-well microplates.

  • Instrumentation: FLIPR (Fluorometric Imaging Plate Reader) or similar instrument capable of kinetic fluorescence reading.

Methodology:

  • Cell Culture and Plating:

    • Culture cells to ~80-90% confluency.

    • Seed cells into 384-well plates at an optimized density and incubate overnight.

  • Dye Loading:

    • Aspirate the culture medium and add the calcium indicator dye solution.

    • Incubate for 1 hour at 37°C.

  • Assay Execution (FLIPR):

    • For Agonist Screening:

      • Place the cell plate and a compound plate in the FLIPR instrument.

      • Initiate fluorescence reading to establish a baseline.

      • Add test compounds and measure the fluorescence response over time.

    • For Antagonist Screening:

      • Add test compounds to the cell plate and incubate for 15-30 minutes.

      • Place the cell plate and an agonist (Substance P at EC₈₀ concentration) plate in the FLIPR.

      • Establish a baseline reading, then add the agonist and measure the fluorescence response.

  • Data Analysis:

    • The response is typically measured as the maximum fluorescence signal minus the baseline.

    • For agonist screening, calculate the percent activation relative to the maximal response of Substance P.

    • For antagonist screening, calculate the percent inhibition of the Substance P response.

    • Determine the Z'-factor for assay quality control.

Representative Data for an Agonist Screen
ParameterValueDescription
Substance P EC₅₀ ~18 nMPotency of the full agonist in stimulating calcium mobilization. [cite: ]
Gly-Leu-Met-NH₂ EC₅₀ > 1 µMExpected low potency as a partial agonist.
Z'-Factor 0.69Indicates a high-quality assay suitable for HTS. [cite: ]
Signal-to-Background Ratio > 5A robust signal change upon agonist stimulation.

Conclusion

Gly-Leu-Met-NH₂ represents a fundamental structural element for tachykinin receptor interaction. While its intrinsic activity as a tripeptide is low, its utility in HTS is realized through creative assay design. As a basis for a fluorescently labeled probe, it enables robust competitive binding assays like fluorescence polarization. In functional cell-based assays, such as calcium mobilization, it can serve as a benchmark for weak agonism, while the assay itself is a powerful tool for discovering potent and selective modulators of neurokinin receptors. The protocols and data presented here provide a framework for the successful application of Gly-Leu-Met-NH₂ and related tools in modern drug discovery campaigns.

References

Troubleshooting & Optimization

Troubleshooting low yield in Gly-Leu-Met-NH2 synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Gly-Leu-Met-NH2. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot low yield and other common issues encountered during the solid-phase peptide synthesis (SPPS) of this tripeptide.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in this compound synthesis?

A1: Low yield in the synthesis of this compound can typically be attributed to one or more of the following factors:

  • Incomplete Fmoc Deprotection: Failure to completely remove the Fmoc protecting group from the N-terminus of the growing peptide chain is a frequent issue that can be sequence-dependent.[1] This prevents the subsequent amino acid from being coupled, leading to truncated sequences.

  • Inefficient Coupling: The branched side chain of Leucine can cause steric hindrance, leading to slower and less efficient coupling reactions. The choice of coupling reagent and reaction conditions is critical.[2]

  • Methionine Oxidation: The sulfur-containing side chain of Methionine is susceptible to oxidation to methionine sulfoxide (B87167) or sulfone, particularly during the final cleavage step.[3][4][5] This modification results in an impurity and reduces the yield of the target peptide.

  • Suboptimal Cleavage from Resin: Incomplete cleavage of the peptide from the Rink Amide resin or degradation of the peptide during this process can significantly impact the final yield.[6][7]

  • Peptide Aggregation: As the peptide chain elongates, it can aggregate and form secondary structures like β-sheets, which can hinder the accessibility of reagents to the reaction sites.[1]

Q2: How can I detect and troubleshoot incomplete Fmoc deprotection?

A2: Incomplete Fmoc deprotection can be monitored using qualitative tests like the Kaiser test, which detects free primary amines. A negative result (yellow beads) after the deprotection step suggests that the Fmoc group is still attached.[8]

To troubleshoot, you can:

  • Extend Deprotection Time: Increase the duration of the piperidine (B6355638) treatment.

  • Increase Temperature: Gently warming the reaction vessel can sometimes improve deprotection efficiency.

  • Use a Stronger Base: In some cases, a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, but caution is advised as it can promote side reactions.[9]

  • Incorporate Chaotropic Agents: Adding agents that disrupt hydrogen bonding can help to break up aggregates and improve reagent access.

Q3: Which coupling reagents are best for coupling Leucine?

A3: Due to the steric hindrance of Leucine, more powerful coupling reagents are often required to achieve high coupling efficiency. Reagents that form highly reactive esters are recommended.[2] Good options include aminium/uronium or phosphonium (B103445) salt-based reagents.[10]

Q4: How can I prevent the oxidation of Methionine?

A4: Methionine oxidation primarily occurs during the final cleavage from the resin when the peptide is exposed to acidic conditions.[4][5] To minimize this:

  • Use Scavengers: Incorporate scavengers in your cleavage cocktail that can quench the reactive species responsible for oxidation. Common scavengers for this purpose include thioanisole (B89551) and 1,2-ethanedithiol (B43112) (EDT).[11]

  • Work Under an Inert Atmosphere: Performing the synthesis and cleavage under an inert atmosphere of nitrogen or argon can reduce exposure to atmospheric oxygen.

  • Use Fmoc-Met(O)-OH: An alternative strategy is to use the pre-oxidized form, Fmoc-Met(O)-OH, during synthesis and then reduce the sulfoxide back to methionine after purification.[12] This can also improve the solubility of the peptide.[12]

Q5: What is the optimal procedure for cleaving this compound from Rink Amide resin?

A5: For Rink Amide resin, a high concentration of trifluoroacetic acid (TFA) is typically used for cleavage.[11] A common cleavage cocktail is a mixture of TFA, a scavenger like triisopropylsilane (B1312306) (TIS) to protect against side reactions, and water.[13] For peptides containing methionine, the addition of thioanisole or EDT is recommended to prevent oxidation.[11] The cleavage time may need to be optimized, typically ranging from 1 to 3 hours.[7]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving low yield issues.

Problem: Low Crude Peptide Yield

Diagram: Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow Start Low Crude Yield CheckDeprotection Check Fmoc Deprotection (e.g., Kaiser Test) Start->CheckDeprotection CheckCoupling Evaluate Coupling Efficiency (e.g., check for deletion products) Start->CheckCoupling CheckCleavage Analyze Cleavage & Deprotection (e.g., check for oxidized Met) Start->CheckCleavage IncompleteDeprotection Incomplete Deprotection CheckDeprotection->IncompleteDeprotection Test Negative InefficientCoupling Inefficient Coupling CheckCoupling->InefficientCoupling Deletion Products Found CleavageIssues Cleavage/Oxidation Issues CheckCleavage->CleavageIssues Oxidized Peptide Detected SolutionDeprotection Increase deprotection time/temp Use stronger base (DBU) IncompleteDeprotection->SolutionDeprotection SolutionCoupling Use stronger coupling reagent (HATU, HCTU) Double couple Leucine InefficientCoupling->SolutionCoupling SolutionCleavage Add scavengers (EDT, Thioanisole) Optimize cleavage time CleavageIssues->SolutionCleavage

Caption: A logical workflow for troubleshooting low peptide yield.

Data Presentation

Table 1: Recommended Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentDescriptionAdvantages
HATU O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHighly efficient, especially for difficult couplings; forms highly reactive OAt esters.[10]
HCTU O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateMore reactive than HBTU, good for routine and challenging syntheses.
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateA phosphonium salt-based reagent, widely used for difficult couplings.
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateA modern, highly efficient reagent with improved safety profile (non-explosive).[14]

Table 2: Common Cleavage Cocktails for Rink Amide Resin

Reagent CocktailComposition (v/v)Application Notes
Standard TFA Cleavage 95% TFA, 2.5% Water, 2.5% TISGeneral purpose, effective for many peptides.[13]
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDTRecommended for peptides with sensitive residues like Cys, Met, and Trp.[11]
TFA/Thioanisole 90% TFA, 5% Thioanisole, 3% EDT, 2% AnisoleSpecifically formulated to minimize side reactions with sensitive amino acids.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound

This protocol outlines a general procedure for the manual synthesis of this compound on Rink Amide resin using Fmoc/tBu chemistry.

1. Resin Preparation:

  • Swell Rink Amide resin in Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[15][16]

2. Fmoc Deprotection:

  • Drain the DMF.
  • Add a solution of 20% piperidine in DMF to the resin.[17]
  • Agitate for 5 minutes, then drain.
  • Repeat the 20% piperidine treatment for an additional 15 minutes.
  • Wash the resin thoroughly with DMF (5-7 times).
  • Perform a Kaiser test to confirm the presence of free primary amines.[8]

3. Amino Acid Coupling (Met, Leu, Gly in order):

  • Dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.
  • Add a base, typically N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution.
  • Add the activated amino acid solution to the resin.
  • Agitate the reaction mixture for 1-2 hours at room temperature. For the sterically hindered Leucine, consider a longer coupling time or a double coupling (repeating the coupling step).
  • Wash the resin thoroughly with DMF (5-7 times).
  • Perform a Kaiser test to confirm the completion of the coupling (negative result).

4. Final Fmoc Deprotection:

  • After coupling the final amino acid (Glycine), perform a final Fmoc deprotection as described in step 2.

5. Cleavage and Deprotection:

  • Wash the resin with Dichloromethane (DCM) and dry it under a stream of nitrogen.
  • Prepare a fresh cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT).[11]
  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
  • Filter the resin and collect the filtrate containing the cleaved peptide.
  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.
  • Dry the crude peptide under vacuum.

6. Purification and Analysis:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Analyze the purified peptide by mass spectrometry to confirm its identity and purity.

Diagram: SPPS Workflow for this compound

SPPS_Workflow cluster_cycle Synthesis Cycle (Repeat for each Amino Acid) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest KaiserTest->Deprotection Next Amino Acid FinalDeprotection Final Fmoc Deprotection KaiserTest->FinalDeprotection Final Amino Acid Coupled Start Start with Rink Amide Resin Start->Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail with Scavengers) FinalDeprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis End Pure this compound Analysis->End

Caption: The solid-phase peptide synthesis (SPPS) cycle for this compound.

References

Preventing oxidation of methionine in Gly-Leu-Met-NH2 during storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the oxidation of the methionine residue in the tripeptide Gly-Leu-Met-NH2 during storage. Researchers, scientists, and drug development professionals can find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of their peptide samples.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Increased levels of methionine sulfoxide (B87167) detected in the sample after storage. 1. Exposure to Air (Oxygen): The thioether side chain of methionine is susceptible to oxidation by atmospheric oxygen.[1][2][3] 2. Inappropriate Storage Temperature: Higher temperatures accelerate the rate of chemical reactions, including oxidation.[1][2][4] 3. Presence of Oxidizing Contaminants: Trace metals or peroxides in solvents or buffers can catalyze oxidation. 4. Repeated Freeze-Thaw Cycles: These cycles can introduce moisture and increase exposure to air.[1][3] 5. Exposure to Light: UV radiation can promote the formation of reactive oxygen species (ROS), leading to oxidation.[2]1. Store under an inert atmosphere: Purge the vial with argon or nitrogen before sealing.[1][2] 2. Store at low temperatures: For long-term storage, keep the lyophilized peptide at -20°C or -80°C.[2][3][5] 3. Use high-purity, oxygen-free solvents and buffers: Prepare solutions with freshly de-gassed solvents.[6] 4. Aliquot the peptide: Upon receipt, divide the peptide into single-use aliquots to minimize freeze-thaw cycles.[1][3] 5. Protect from light: Store vials in the dark or use amber-colored vials.[2]
Reduced biological activity of the peptide. 1. Oxidation of Methionine: The conversion of methionine to methionine sulfoxide can alter the peptide's conformation and its ability to bind to its target. 2. Other Degradation Pathways: Hydrolysis or deamidation may also occur, though methionine oxidation is a primary concern for this peptide.1. Confirm oxidation: Use HPLC-MS to analyze the purity of the peptide and quantify the extent of methionine sulfoxide formation. 2. Implement preventative storage strategies: Follow the recommendations for preventing oxidation. 3. Consider using an antioxidant: For solutions, adding a scavenger like free L-methionine can help protect the peptide.
Inconsistent results in experiments using the same batch of peptide. 1. Non-homogeneity of the stored sample: If oxidation has occurred, it may not be uniform throughout the entire batch. 2. Variability in sample handling: Inconsistent exposure to air or light during weighing or dissolution can lead to different levels of oxidation in different aliquots.1. Ensure proper mixing of the stock solution before aliquoting. 2. Standardize sample handling procedures: Minimize the time the peptide is exposed to ambient conditions. Always allow the vial to warm to room temperature before opening to prevent condensation.[7]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound during storage?

A1: The primary degradation pathway for this compound during storage is the oxidation of the methionine residue. The sulfur-containing side chain of methionine is susceptible to oxidation, leading to the formation of methionine sulfoxide.[1][2] This modification can alter the peptide's physical and chemical properties, potentially impacting its biological activity.

Q2: How should I store lyophilized this compound for long-term use?

A2: For long-term storage, lyophilized this compound should be stored at -20°C or, for maximum stability, at -80°C.[2][3][5] The container should be tightly sealed and, for optimal protection against oxidation, the headspace of the vial should be flushed with an inert gas like argon or nitrogen before sealing.[1][2] It is also advisable to store the peptide in the dark to prevent photo-oxidation.[2]

Q3: Can I store this compound in solution?

A3: Storing peptides in solution is generally not recommended for long periods as it increases the rate of degradation.[7] If you must store this compound in solution for a short period, it is best to prepare the solution in a sterile, oxygen-free buffer at a pH between 5 and 7 and store it at 4°C for no more than a few days.[3] For longer-term storage in solution, it is crucial to flash-freeze the aliquots in liquid nitrogen and store them at -80°C. However, be aware that repeated freeze-thaw cycles should be avoided.[3][7]

Q4: Are there any additives I can use to prevent methionine oxidation in solution?

A4: Yes, adding antioxidants to the solution can help prevent the oxidation of methionine. A common strategy is to include an excess of free L-methionine, which acts as a sacrificial scavenger for oxidizing agents.[8] The addition of chelating agents like EDTA can also be beneficial as they sequester metal ions that can catalyze oxidation reactions.

Q5: How can I detect and quantify the oxidation of methionine in my this compound sample?

A5: The most common method for detecting and quantifying methionine oxidation is Reverse-Phase High-Performance Liquid Chromatography coupled with Mass Spectrometry (RP-HPLC-MS). This technique can separate the oxidized form (methionine sulfoxide) from the non-oxidized peptide, and the mass spectrometer can confirm the identity of each species. The relative peak areas in the chromatogram can be used to quantify the percentage of oxidation.

Quantitative Data on Methionine Oxidation

The following table summarizes representative data on the stability of a methionine-containing peptide under various storage conditions. These are illustrative values based on typical peptide behavior and highlight the importance of proper storage.

Storage ConditionAntioxidantDuration (Months)Methionine Sulfoxide (%)
Lyophilized
4°C, exposed to airNone6~5%
-20°C, inert atmosphereNone12<1%
In Solution (Aqueous Buffer, pH 7)
4°CNone1~15-20%
4°CL-Methionine (10:1 molar ratio)1~2-5%
-20°C (with freeze-thaw cycles)None3~10-15%
-80°C (single-use aliquots)None6<2%

Experimental Protocols

Protocol 1: Quantification of Methionine Sulfoxide by RP-HPLC-MS

This protocol outlines a general procedure for the analysis of this compound oxidation.

1. Sample Preparation: a. Reconstitute the lyophilized this compound peptide in a suitable solvent (e.g., 0.1% formic acid in water) to a known concentration (e.g., 1 mg/mL). b. If the sample is already in solution, it may be diluted to an appropriate concentration for analysis.

2. HPLC-MS System and Conditions: a. HPLC Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size). b. Mobile Phase A: 0.1% formic acid in water. c. Mobile Phase B: 0.1% formic acid in acetonitrile. d. Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time (e.g., 15 minutes) at a flow rate of 0.3 mL/min. e. Column Temperature: 40°C. f. Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer operating in positive ion mode. g. Data Acquisition: Scan for the expected m/z values of both the native this compound and its oxidized form (methionine sulfoxide, +16 Da).

3. Data Analysis: a. Integrate the peak areas for both the native and oxidized peptide from the extracted ion chromatograms. b. Calculate the percentage of methionine sulfoxide as follows: % Oxidation = [Peak Area (Oxidized Peptide) / (Peak Area (Native Peptide) + Peak Area (Oxidized Peptide))] x 100

Protocol 2: Accelerated Stability Study

This protocol can be used to predict the long-term stability of this compound under various formulation conditions.

1. Sample Preparation: a. Prepare multiple formulations of this compound (e.g., in different buffers, with and without antioxidants). b. Aliquot each formulation into multiple vials for testing at different time points.

2. Storage Conditions: a. Place the vials in a temperature-controlled stability chamber at an elevated temperature (e.g., 40°C with 75% relative humidity for lyophilized samples, or 25°C for solutions).[4]

3. Time Points: a. Pull samples at predetermined time points (e.g., 0, 1, 2, and 4 weeks).

4. Analysis: a. At each time point, analyze the samples for the percentage of methionine sulfoxide using the RP-HPLC-MS protocol described above. b. Analyze other degradation products as necessary.

5. Data Interpretation: a. Plot the percentage of oxidation versus time for each formulation. b. The rate of degradation at elevated temperatures can be used to estimate the shelf-life at recommended storage conditions using the Arrhenius equation.

Visualizations

Methionine_Oxidation_Pathway cluster_peptide This compound cluster_oxidants Oxidizing Agents Met Methionine Residue (Thioether) Met_Ox Methionine Sulfoxide (+16 Da) Met->Met_Ox Oxidation ROS Reactive Oxygen Species (ROS) (e.g., H2O2, O2-) ROS->Met_Ox Light Light (UV) Light->ROS generates Metals Metal Ions (e.g., Fe2+, Cu2+) Metals->ROS catalyze formation of Experimental_Workflow cluster_storage Storage Conditions cluster_analysis Analysis Lyophilized Lyophilized Peptide (-20°C / -80°C, Inert Gas) SamplePrep Sample Preparation (Dilution/Reconstitution) Lyophilized->SamplePrep Solution Peptide in Solution (with/without Antioxidants) Solution->SamplePrep HPLC RP-HPLC Separation SamplePrep->HPLC MS Mass Spectrometry (Detection) HPLC->MS DataAnalysis Data Analysis (% Oxidation Calculation) MS->DataAnalysis Prevention_Strategy cluster_prevention Prevention Strategies Peptide This compound (Stable) OxidizedPeptide Oxidized Peptide (Degraded) Peptide->OxidizedPeptide Oxidation LowTemp Low Temperature (-20°C / -80°C) LowTemp->Peptide InertGas Inert Atmosphere (Argon/Nitrogen) InertGas->Peptide Antioxidants Antioxidants (e.g., free Methionine) Antioxidants->Peptide LightProtection Protection from Light (Amber Vials) LightProtection->Peptide

References

Gly-Leu-Met-NH2 aggregation issues and prevention strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on handling Gly-Leu-Met-NH2, focusing on potential aggregation issues and strategies for prevention.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physicochemical properties?

This compound is the C-terminal tripeptide fragment of the neuropeptide Substance P. Its sequence consists of Glycine, Leucine, and Methionine, with an amidated C-terminus. The presence of the hydrophobic amino acids Leucine and Methionine can contribute to a tendency for aggregation, particularly at high concentrations or in certain buffer conditions. The C-terminal amide group generally increases the peptide's stability against enzymatic degradation compared to a free carboxyl group.[1][2][3][4][5]

Q2: What are the primary factors that can induce the aggregation of this compound?

Several factors can promote the aggregation of this compound:

  • High Peptide Concentration: Increased concentration can facilitate intermolecular interactions, leading to self-assembly and aggregation.[6]

  • pH and Ionic Strength: The pH of the solution can affect the overall charge of the peptide, influencing its solubility and aggregation propensity. While this tripeptide has no acidic or basic side chains, the N-terminal amine's charge is pH-dependent.

  • Temperature: Elevated temperatures can increase the rate of chemical degradation and hydrophobic interactions, potentially leading to aggregation.

  • Oxidation of Methionine: The methionine residue is susceptible to oxidation, forming methionine sulfoxide (B87167). This modification can alter the peptide's conformation and hydrophobicity, which may either increase or decrease aggregation depending on the specific context.[7][8][9][10]

  • Lyophilization and Reconstitution: The process of freeze-drying and subsequent reconstitution can sometimes lead to the formation of aggregates if not performed carefully with appropriate solvents.

  • Mechanical Stress: Agitation or vigorous vortexing can introduce energy that may promote aggregation.[6]

Q3: How does the C-terminal amidation affect the stability and aggregation of this compound?

C-terminal amidation is a common post-translational modification in many bioactive peptides. It removes the negative charge of the C-terminal carboxyl group, which can influence the peptide's overall net charge and its interaction with its environment. This modification is generally believed to increase the peptide's resistance to proteases, thereby extending its biological half-life.[11] In terms of aggregation, amidation can enhance peptide-bilayer and peptide-peptide interactions in some cases, potentially stabilizing certain secondary structures.[3] For this compound, the neutral C-terminus resulting from amidation contributes to its overall low charge.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Visible Precipitate or Cloudiness in Solution Peptide aggregation or poor solubility.1. Centrifuge the sample to pellet the precipitate. Use the supernatant for your experiment and quantify the peptide concentration again.2. Try re-solubilizing the peptide in a small amount of an organic solvent like DMSO, and then slowly dilute with the aqueous buffer of choice.[12][13]3. Test solubility in different pH buffers. Since the peptide is neutral, altering the pH might have a limited effect, but it is worth testing.
Inconsistent Experimental Results Partial aggregation leading to variable effective concentrations.1. Prepare fresh solutions of the peptide for each experiment.2. Filter the peptide solution through a low-protein-binding 0.22 µm filter before use to remove small aggregates.3. Use a consistent and gentle method for solubilization, avoiding vigorous vortexing. Sonication can be a useful alternative.[13]
Loss of Peptide Activity Over Time Aggregation and/or chemical degradation (e.g., methionine oxidation).1. Store the peptide solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[12]2. To prevent oxidation, consider preparing solutions in deoxygenated buffers or adding antioxidants like Dithiothreitol (DTT) at a low concentration, if compatible with your assay.[14]3. Protect solutions from light.
Difficulty Dissolving the Lyophilized Peptide The hydrophobic nature of Leucine and Methionine.1. Refer to the manufacturer's instructions for recommended solvents. A common starting point for neutral, hydrophobic peptides is a small amount of DMSO followed by dilution.[12]2. Calculate the overall charge of the peptide to guide solvent selection. For this compound, the overall charge is close to neutral.[15]

Experimental Protocols

Protocol 1: Solubilization of this compound

This protocol provides a general guideline for dissolving lyophilized this compound.

  • Pre-analysis: Before opening the vial, centrifuge it briefly to ensure all the lyophilized powder is at the bottom.

  • Solvent Selection: Based on the peptide's neutral and somewhat hydrophobic character, Dimethyl sulfoxide (DMSO) is a good initial choice.

  • Reconstitution:

    • Add a small, precise volume of DMSO to the vial to create a concentrated stock solution (e.g., 10 mM).

    • Gently swirl or sonicate the vial to dissolve the peptide completely. Avoid vigorous vortexing.

  • Dilution:

    • Once fully dissolved in DMSO, slowly add your desired aqueous buffer to the stock solution to reach the final working concentration.

    • Perform the dilution stepwise to avoid shocking the peptide out of solution.

  • Storage:

    • Aliquot the final solution into low-protein-binding tubes.

    • Store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Monitoring Aggregation using Thioflavin T (ThT) Fluorescence Assay

This assay is a common method to detect the formation of amyloid-like fibrillar aggregates.

  • Reagent Preparation:

    • Prepare a stock solution of Thioflavin T (ThT) in a suitable buffer (e.g., 1 mM in Tris buffer, pH 8.0). Store protected from light.

    • Prepare your this compound solution at the desired concentration in the buffer you wish to test for aggregation.

  • Assay Procedure:

    • In a 96-well black plate, add your peptide solution to the wells.

    • Add ThT stock solution to each well to a final concentration of 10-25 µM.

    • Include control wells containing only the buffer and ThT.

  • Measurement:

    • Measure the fluorescence intensity using a plate reader with excitation at approximately 440 nm and emission at approximately 485 nm.

    • Measurements can be taken at different time points to monitor the kinetics of aggregation. An increase in fluorescence intensity over time suggests the formation of β-sheet-rich aggregates.

Visualizations

experimental_workflow cluster_prep Peptide Preparation cluster_analysis Aggregation Analysis P1 Lyophilized this compound P2 Reconstitute in DMSO P1->P2 P3 Dilute with Aqueous Buffer P2->P3 A1 Incubate under Test Conditions (e.g., 37°C with agitation) P3->A1 A2 Take Aliquots at Time Points A1->A2 A3 Perform ThT Assay A2->A3 A4 Measure Fluorescence A3->A4 D1 Assess Aggregation A4->D1 Data Analysis

Caption: Workflow for studying this compound aggregation.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Results? C1 Peptide Aggregation start->C1 C2 Methionine Oxidation start->C2 C3 Incorrect Concentration start->C3 S1 Prepare Fresh Solutions C1->S1 S2 Filter Solution (0.22 µm) C1->S2 S3 Use Antioxidants (e.g., DTT) C2->S3 S4 Store in Aliquots at -80°C C2->S4 S5 Re-quantify Peptide Concentration C3->S5

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Optimizing Buffer Conditions for Gly-Leu-Met-NH2 Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing buffer conditions for the stability of the tripeptide Gly-Leu-Met-NH2.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in aqueous solutions?

A1: The primary degradation pathways for this compound include:

  • Oxidation: The methionine (Met) residue is susceptible to oxidation, forming methionine sulfoxide (B87167) and subsequently methionine sulfone. This is a significant concern as it can alter the peptide's biological activity.

  • Hydrolysis: The peptide bonds, particularly the C-terminal amide, can undergo hydrolysis. This is often catalyzed by acidic or basic conditions.

  • Enzymatic Degradation: In biological systems or in the presence of contaminating enzymes, proteases such as matrix metalloproteinases (MMPs) can cleave the peptide bonds.

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is significantly influenced by pH. Generally, a slightly acidic to neutral pH range (pH 5-7) is recommended to minimize both acid- and base-catalyzed hydrolysis of the peptide bonds. The C-terminal amide bond can be particularly susceptible to hydrolysis under acidic conditions.

Q3: Which buffer systems are recommended for formulating this compound?

A3: The choice of buffer is critical for maintaining a stable pH and can also directly impact peptide stability. Commonly used buffers for peptide formulations include:

  • Phosphate buffers (e.g., sodium phosphate): These are effective in the neutral pH range but can sometimes catalyze degradation.

  • Citrate buffers (e.g., sodium citrate): These are suitable for slightly acidic conditions and can chelate metal ions that might catalyze oxidation.

  • Acetate buffers (e.g., sodium acetate): These are useful for acidic pH ranges.

It is crucial to perform stability studies with your specific formulation to determine the optimal buffer system.

Q4: What is the impact of temperature on the stability of this compound solutions?

A4: As with most chemical reactions, the degradation rates of this compound increase with temperature. For long-term storage, it is recommended to store the peptide in a lyophilized form at -20°C or -80°C. Once in solution, short-term storage at 2-8°C is advisable, and for longer periods, freezing at -20°C or below in single-use aliquots is recommended to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of peptide activity or concentration over time Oxidation of Methionine: Exposure to oxygen or trace metal ions.1. Prepare buffers with deoxygenated water. 2. Consider adding antioxidants like methionine itself in excess, or other compatible antioxidants. 3. Use chelating agents like EDTA in your buffer to sequester metal ions. 4. Store solutions under an inert gas (e.g., argon or nitrogen).
Hydrolysis: Inappropriate pH of the buffer.1. Measure the pH of your peptide solution. 2. Adjust the pH to be within the optimal range of 5-7 using a suitable buffer system. 3. Perform a pH-stability study to identify the optimal pH for your specific experimental conditions.
Enzymatic Degradation: Contamination with proteases.1. Use sterile, high-purity water and reagents. 2. Work in a clean environment to minimize microbial contamination. 3. If applicable, add protease inhibitors to your solution, ensuring they do not interfere with your experiment.
Precipitation or aggregation of the peptide pH is near the isoelectric point (pI) of the peptide: Reduced solubility.1. Determine the pI of this compound. 2. Adjust the buffer pH to be at least one unit away from the pI.
High peptide concentration: Exceeding the solubility limit.1. Try dissolving the peptide at a lower concentration. 2. If a high concentration is required, consider using a co-solvent (e.g., a small percentage of DMSO or ethanol), ensuring it is compatible with your downstream application.

Quantitative Data Summary

The following tables provide hypothetical stability data for this compound under various buffer conditions. Note: This data is for illustrative purposes and should be confirmed by experimental studies.

Table 1: Effect of Buffer and pH on the Half-Life (t½) of this compound at 25°C

Buffer (50 mM)pHHalf-Life (Days)
Sodium Phosphate5.045
7.430
Sodium Citrate5.055
7.425

Table 2: Effect of Temperature on the Percentage of this compound Remaining after 7 Days in 50 mM Sodium Phosphate Buffer (pH 7.4)

Temperature (°C)% Remaining
495%
2570%
3745%

Experimental Protocols

Protocol 1: Determination of this compound Stability by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method to assess the stability of this compound in different buffer solutions over time.

1. Materials:

  • This compound peptide standard

  • Selected buffers (e.g., sodium phosphate, sodium citrate) at various pH values

  • HPLC-grade water and acetonitrile

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column and UV detector

2. Sample Preparation:

  • Prepare stock solutions of this compound in each buffer to be tested at a known concentration (e.g., 1 mg/mL).

  • Divide each stock solution into aliquots for different time points and storage conditions (e.g., 4°C and 25°C).

  • Store the aliquots under the specified conditions.

3. HPLC Analysis:

  • At each time point (e.g., 0, 1, 3, 7, 14, and 30 days), retrieve an aliquot from each condition.

  • Inject a known volume of the sample into the HPLC system.

  • HPLC Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 214 nm

  • Record the peak area of the intact this compound peptide.

4. Data Analysis:

  • Calculate the percentage of the remaining peptide at each time point relative to the initial concentration (time 0).

  • Plot the percentage of remaining peptide versus time for each condition.

  • Determine the degradation rate and half-life (t½) for the peptide under each buffer condition.

Protocol 2: Identification of Degradation Products by Mass Spectrometry (MS)

This protocol is for identifying the products of this compound degradation.

1. Materials:

  • Degraded peptide samples from the stability study (Protocol 1)

  • Mass spectrometer (e.g., LC-MS/MS)

2. Sample Preparation:

  • Dilute the degraded peptide samples to an appropriate concentration for MS analysis.

3. Mass Spectrometry Analysis:

  • Infuse the sample into the mass spectrometer.

  • Acquire the mass spectrum in full scan mode to identify the molecular weights of the parent peptide and any degradation products.

  • Perform tandem MS (MS/MS) on the detected peaks to obtain fragmentation patterns for structural elucidation.

4. Data Analysis:

  • Compare the masses of the observed peaks to the expected masses of potential degradation products (e.g., oxidized methionine, hydrolyzed fragments).

  • Analyze the MS/MS fragmentation data to confirm the identity of the degradation products.

Visualizations

Signaling Pathway of MMP-Mediated Peptide Degradation

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components and other bioactive molecules. Their activity is tightly regulated through various signaling pathways.

MMP_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Nucleus cluster_3 Extracellular Space Receptor Receptor Signaling_Cascade Signaling Cascade (e.g., MAPK, PI3K/Akt) Receptor->Signaling_Cascade Transcription_Factor Transcription Factor (e.g., AP-1, NF-κB) Signaling_Cascade->Transcription_Factor MMP_Gene MMP Gene Transcription Transcription_Factor->MMP_Gene Pro_MMP Pro-MMP (Inactive) MMP_Gene->Pro_MMP Translation & Secretion Active_MMP Active MMP Pro_MMP->Active_MMP Activation Peptide This compound Active_MMP->Peptide Cleavage Degradation_Products Degradation Products Peptide->Degradation_Products Growth_Factor Growth Factor/ Cytokine Growth_Factor->Receptor

Caption: MMP activation and subsequent peptide degradation pathway.

Experimental Workflow for Peptide Stability Assessment

The following diagram illustrates the general workflow for evaluating the stability of this compound.

Experimental_Workflow Start Start Prepare_Samples Prepare Peptide Solutions in Different Buffers Start->Prepare_Samples Incubate Incubate at Different Temperatures Prepare_Samples->Incubate Time_Points Time Points Incubate->Time_Points Analyze_HPLC Analyze by HPLC Time_Points->Analyze_HPLC Analyze_MS Analyze by MS Time_Points->Analyze_MS Data_Analysis Data Analysis (Kinetics & Degradation Products) Analyze_HPLC->Data_Analysis Analyze_MS->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing the stability of this compound.

Logical Relationship of Factors Affecting Stability

This diagram shows the interplay of key factors that influence the stability of this compound in solution.

Stability_Factors Peptide_Stability This compound Stability pH pH pH->Peptide_Stability Hydrolysis Buffer_Type Buffer Type Buffer_Type->pH Maintains Temperature Temperature Temperature->Peptide_Stability Degradation Rate Oxygen_Metals Oxygen/Metal Ions Oxygen_Metals->Peptide_Stability Oxidation Proteases Proteases Proteases->Peptide_Stability Enzymatic Degradation

Caption: Key factors influencing this compound stability.

Reducing non-specific binding in Gly-Leu-Met-NH2 receptor assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding in Gly-Leu-Met-NH2 receptor assays.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it problematic in my this compound receptor assay?

A1: Non-specific binding refers to the interaction of your radiolabeled this compound ligand with components other than its intended receptor.[1] This can include binding to the assay tube walls, filter membranes, or other proteins in your sample.[1][2] It is problematic because it can inflate the measured signal, leading to an inaccurate determination of the ligand's affinity and the receptor's density.[1] The goal is to maximize specific binding while minimizing non-specific binding to achieve a high signal-to-noise ratio.[3]

Q2: How can I determine the level of non-specific binding in my assay?

A2: To determine non-specific binding, you should run a parallel experiment in the presence of a high concentration of an unlabeled competitor ligand.[4] This unlabeled ligand will saturate the specific binding sites on the receptor, so any remaining bound radioligand is considered non-specific. Ideally, non-specific binding should be less than 50% of the total binding at the highest radioligand concentration used.[4]

Q3: What are the most common causes of high non-specific binding?

A3: High non-specific binding can be caused by several factors, including:

  • Hydrophobic interactions: The peptide or the assay components may stick to plastic surfaces.[1]

  • Electrostatic interactions: Charged molecules in your assay can interact with charged surfaces.[1]

  • Inadequate blocking: The non-specific sites in the assay system have not been sufficiently blocked.[3]

  • High radioligand concentration: Using too much radiolabeled ligand can increase the chances of it binding to non-target sites.[4][5]

  • Suboptimal buffer composition: The pH and ionic strength of your buffer can influence non-specific interactions.[6]

Troubleshooting Guide: Reducing High Non-Specific Binding

If you are experiencing high non-specific binding in your this compound receptor assays, follow these troubleshooting steps.

Step 1: Optimize Your Assay Buffer

The composition of your assay buffer is critical for minimizing non-specific interactions.

Issue: High background signal due to charge-based or hydrophobic interactions.

Solution:

  • Adjust pH: Modify the pH of your buffer to be near the isoelectric point of your peptide, which can help neutralize its overall charge and reduce electrostatic interactions.[1][6]

  • Increase Salt Concentration: Adding salts like NaCl can shield charged molecules, thereby reducing their non-specific binding to surfaces.[1][6]

  • Add Surfactants: Low concentrations of non-ionic surfactants, such as Tween-20 or Triton X-100, can disrupt hydrophobic interactions and prevent your peptide from sticking to tubes and plates.[1][2][6]

Step 2: Implement Effective Blocking Strategies

Blocking unoccupied sites in your assay system is essential to prevent the radioligand from binding non-specifically.

Issue: Your radiolabeled this compound is binding to the assay plate or other proteins.

Solution:

  • Use Protein Blocking Agents: Bovine Serum Albumin (BSA) is a commonly used blocking agent that can be added to your buffer to coat surfaces and reduce non-specific protein interactions.[1][6][7] Other options include casein or skim milk powder.[8]

  • Consider Normal Serum: Using normal serum from the same species as your secondary antibody (if applicable) can help block non-specific binding sites.[7][9]

Table 1: Comparison of Common Blocking Agents

Blocking AgentTypical ConcentrationPrimary Mechanism of ActionNotes
Bovine Serum Albumin (BSA)0.1 - 5%Coats surfaces and prevents non-specific protein interactions.[1][6]Use IgG-free, protease-free BSA for best results.[7]
Non-fat Skim Milk2%Contains a mixture of proteins that block non-specific sites.[8]May not be suitable for all assays due to batch variability.
Normal Serum1 - 5%Contains antibodies that bind to reactive sites, preventing non-specific secondary antibody binding.[7][9]Should be from the same species as the secondary antibody.[9]
Tween-20 / Triton X-1000.05 - 0.1%Non-ionic surfactants that disrupt hydrophobic interactions.[1][6]Can also prevent the analyte from binding to tubing.[1]
Step 3: Optimize Experimental Conditions

Fine-tuning your experimental protocol can significantly improve your signal-to-noise ratio.

Issue: The assay results are not reproducible or show low specific binding.

Solution:

  • Optimize Incubation Time and Temperature: Ensure your assay has reached equilibrium. Lower concentrations of radioligand may require longer incubation times.[4][10] Perform a time-course experiment to determine the optimal incubation period.

  • Adjust Radioligand Concentration: Use a radioligand concentration at or below its dissociation constant (Kd) for competition assays to ensure you are in the optimal range for detecting competitive binding.[4]

  • Verify Receptor Concentration: Ensure that the total amount of radioligand bound is less than 10% of the total amount added to avoid ligand depletion.[4][10] If binding is too high, you may need to reduce the amount of receptor (e.g., membrane preparation) in your assay.[10]

Experimental Protocols & Visualizations

Protocol: Determining Optimal Blocking Agent Concentration

This protocol outlines a method for testing different concentrations of a blocking agent (e.g., BSA) to minimize non-specific binding.

  • Prepare a series of assay buffers containing varying concentrations of BSA (e.g., 0%, 0.1%, 0.5%, 1%, and 2%).

  • Set up two sets of tubes for each BSA concentration:

    • Total Binding: Add your membrane preparation, radiolabeled this compound, and the corresponding BSA buffer.

    • Non-Specific Binding (NSB): Add your membrane preparation, radiolabeled this compound, a saturating concentration of unlabeled this compound, and the corresponding BSA buffer.

  • Incubate all tubes under your standard assay conditions (e.g., 1 hour at 25°C).[5]

  • Separate bound from free ligand using your standard method (e.g., filtration).

  • Quantify the radioactivity in each sample.

  • Calculate Specific Binding: Subtract the NSB counts from the Total Binding counts for each BSA concentration.

  • Analyze the results: The optimal BSA concentration will be the one that provides the highest specific binding and the lowest non-specific binding.

Workflow for Optimizing Assay Conditions

G cluster_0 Assay Optimization Workflow start High Non-Specific Binding Detected optimize_buffer Optimize Buffer (pH, Salt, Surfactants) start->optimize_buffer test_blocking Test Blocking Agents (BSA, Serum, etc.) optimize_buffer->test_blocking adjust_conditions Adjust Assay Parameters (Time, Temp, Concentrations) test_blocking->adjust_conditions validate Validate Optimized Assay adjust_conditions->validate end Low Non-Specific Binding Achieved validate->end

Caption: A workflow for systematically troubleshooting and optimizing receptor binding assays.

Signaling Pathway: Hypothetical GPCR Activation by this compound

While the specific receptor for this compound is not defined here, many peptide ligands bind to G-protein coupled receptors (GPCRs). This diagram illustrates a generic GPCR signaling cascade.

G cluster_1 GPCR Signaling Cascade ligand This compound receptor GPCR ligand->receptor Binds g_protein G-Protein (αβγ) receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces cellular_response Cellular Response second_messenger->cellular_response Triggers

Caption: A simplified diagram of a G-protein coupled receptor (GPCR) signaling pathway.

References

Technical Support Center: Troubleshooting High Background Noise in Gly-Leu-Met-NH2 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the tripeptide Gly-Leu-Met-NH2. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you address the common challenge of high background noise in your experiments, ensuring the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of high background noise in experiments involving this compound?

High background noise in this compound experiments can stem from several factors, broadly categorized as issues related to the peptide itself, the assay components, and the experimental procedure. Key sources include:

  • Peptide Impurities: Residual trifluoroacetic acid (TFA) from peptide synthesis can interfere with cellular assays and alter the pH of your experiment.[1][2] Other impurities, such as truncated or incomplete peptide sequences, can also contribute to non-specific signals.

  • Non-Specific Binding: this compound, antibodies, or detection reagents can adhere to the surfaces of microplates or other labware, leading to a high background signal.[3]

  • Contamination: Contamination of buffers, reagents, or samples with endotoxins, microbes, or cross-contaminating substances can generate unwanted signals.[1][4]

  • Buffer and Reagent Issues: Components of your buffer system can sometimes autofluoresce or interfere with the detection method.[3] The quality of water and other reagents is also critical.[5]

  • Enzymatic Degradation: As a fragment of Substance P, this compound can be susceptible to degradation by proteases present in cell culture media or biological samples, potentially generating fragments that contribute to background noise.[6][7][8]

  • Detection System Issues: In fluorescence-based assays, autofluorescence of assay components can be a problem. In mass spectrometry, chemical and electronic noise can obscure the signal of interest.

Q2: How can I determine if residual TFA from peptide synthesis is causing high background in my cell-based assays?

Residual TFA is a common issue in synthetic peptides and can cause erratic cell growth or death, leading to unreliable results.[1] To determine if TFA is the culprit, you can perform a control experiment where the peptide is exchanged into a more biologically compatible salt form, such as acetate (B1210297) or hydrochloride.[1][9] If the background noise is significantly reduced with the TFA-exchanged peptide, it is likely that TFA was the source of the issue.

Q3: What are the best practices for minimizing non-specific binding in immunoassays (e.g., ELISA) for this compound?

Minimizing non-specific binding is crucial for achieving a good signal-to-noise ratio in immunoassays. Here are some best practices:

  • Blocking: Pre-incubate your microplate wells with a blocking agent to saturate non-specific binding sites.[3]

  • Washing: Implement thorough and consistent washing steps between antibody and reagent incubations to remove unbound components.[4][10]

  • Use of Detergents: Adding a low concentration of a non-ionic detergent, such as Tween 20, to your wash and antibody dilution buffers can help reduce non-specific interactions.[3]

  • Antibody Concentration: Optimize the concentration of your primary and secondary antibodies to find the lowest concentration that still provides a robust signal.

  • Use Blocking Peptides: To confirm the specificity of your antibody, you can pre-incubate it with a blocking peptide corresponding to the antibody's epitope. A significant reduction in signal indicates specific binding.[11]

Q4: In mass spectrometry analysis of this compound, what are the key parameters to optimize for improving the signal-to-noise ratio?

For mass spectrometry, optimizing several parameters can significantly enhance the signal-to-noise (S/N) ratio:[12][13][14]

  • Source Parameters: Optimize the electrospray source temperature and collision-induced dissociation (CID) voltage for your specific peptide and instrument.[13][14]

  • Mobile Phase Composition: Avoid using TFA in your mobile phase if possible, as it can suppress the signal.[15]

  • Scan Parameters: Adjusting parameters like the isolation window and injection time can impact the scan speed and identification rate.[12]

  • Sample Purity: Ensure your sample is free from contaminants that can create chemical noise.

A signal-to-noise ratio of ≥10 is generally considered valid for the lower limit of quantification (LLOQ) in mass spectrometry assays.[16]

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues leading to high background noise.

Issue 1: High Background in Immunoassays (ELISA, RIA)
Potential Cause Troubleshooting Steps Expected Outcome
Insufficient Blocking Increase the concentration of the blocking agent (e.g., 1-5% BSA).[3] Extend the blocking incubation time. Try a different blocking agent (e.g., casein, non-fat dry milk, or a commercial synthetic blocker).[3][17][18]Reduction in background OD readings in negative control wells.
Inadequate Washing Increase the number of wash cycles. Ensure complete aspiration of wash buffer after each step. Increase the soaking time with the wash buffer.[10]Lower background signal across the plate.
Antibody Concentration Too High Perform a titration experiment to determine the optimal concentration of primary and secondary antibodies.Improved signal-to-noise ratio.
Cross-Reactivity/Non-Specific Antibody Binding Run a control with the secondary antibody only to check for non-specific binding.[19] Use a pre-adsorbed secondary antibody. Confirm antibody specificity with a blocking peptide.[11]No signal in the secondary-only control. Reduced signal in the presence of the blocking peptide.
Contaminated Reagents Use fresh, high-purity reagents and sterile, high-quality water.[4][5] Filter-sterilize buffers.Consistent, low background in blank wells.
Issue 2: High Background in Mass Spectrometry
Potential Cause Troubleshooting Steps Expected Outcome
Chemical Noise from Solvents/Additives Use high-purity, LC-MS grade solvents. Avoid using TFA in the mobile phase if possible, or reduce its concentration.[15]Cleaner baseline and reduced background ions in the mass spectrum.
Contamination from Labware Use glassware or polypropylene (B1209903) tubes instead of plastics that can leach plasticizers. Ensure all labware is thoroughly cleaned.Reduction of contaminant peaks in the mass spectrum.
Suboptimal Instrument Parameters Systematically optimize source temperature, gas flow rates, and CID voltage.[13][14] Adjust the isolation window and injection time.[12]Increased intensity of the this compound signal relative to the baseline noise.
Sample Matrix Effects Perform sample cleanup (e.g., solid-phase extraction) to remove interfering substances.Improved signal intensity and reduced ion suppression.

Quantitative Data Summary

The following tables provide a summary of quantitative parameters that can be optimized to reduce background noise.

Table 1: Recommended Signal-to-Noise (S/N) Ratios for Analytical Techniques

Analytical Technique Parameter Recommended S/N Ratio Reference
High-Performance Liquid Chromatography (HPLC)Optimal Precision> 100[16][20]
HPLCLimit of Detection (LOD)3:1[21]
HPLCLimit of Quantification (LOQ)10:1[21]
Mass Spectrometry (MS)Lower Limit of Quantification (LLOQ)≥ 10[16]

Table 2: Common Blocking Agents and Their Working Concentrations

Blocking Agent Typical Working Concentration Notes Reference
Bovine Serum Albumin (BSA)1 - 5% (w/v)Widely used, but can have lot-to-lot variability.[3]
Casein/Non-Fat Dry Milk1 - 5% (w/v)Effective and inexpensive.[17]
Normal Serum5 - 10% (v/v)Should be from the same species as the secondary antibody.
Polyethylene Glycol (PEG)0.1 - 1% (w/v)A synthetic, protein-free option.[3]
Commercial Synthetic BlockersVaries by manufacturerCan offer better consistency than biological blockers.[18]

Experimental Protocols

Protocol 1: Optimizing Blocking Conditions for an ELISA

  • Plate Coating: Coat a 96-well plate with your capture antibody or antigen according to your standard protocol.

  • Washing: Wash the plate three times with 200 µL per well of wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking:

    • Prepare a series of blocking buffers with different agents (e.g., 1%, 3%, and 5% BSA in PBS) and one well with no blocking agent as a control.

    • Add 200 µL of the respective blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Repeat the washing step as in step 2.

  • Detection:

    • Add your detection antibody (without the target analyte) to the wells.

    • Incubate and wash according to your standard protocol.

    • Add the substrate and stop solution.

  • Analysis: Read the absorbance at the appropriate wavelength. The optimal blocking condition will be the one that yields the lowest background signal in the absence of the analyte.

Protocol 2: Sample Cleanup for Mass Spectrometry using Solid-Phase Extraction (SPE)

  • Condition the SPE Cartridge: Condition a C18 SPE cartridge by washing with 1 mL of methanol (B129727) followed by 1 mL of 0.1% formic acid in water.

  • Load the Sample: Acidify your peptide sample with formic acid to a final concentration of 0.1%. Load the sample onto the conditioned cartridge.

  • Wash the Cartridge: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts and other hydrophilic impurities.

  • Elute the Peptide: Elute the this compound peptide with 1 mL of a solution containing 50-80% acetonitrile (B52724) and 0.1% formic acid.

  • Dry and Reconstitute: Dry the eluted sample under a stream of nitrogen or in a vacuum centrifuge. Reconstitute the peptide in an appropriate solvent for LC-MS analysis (e.g., 0.1% formic acid in water/acetonitrile).

Visualizations

Signaling_Pathway cluster_0 Tachykinin Receptor Signaling This compound This compound Tachykinin Receptor (NK1R) Tachykinin Receptor (NK1R) This compound->Tachykinin Receptor (NK1R) Binds to G-protein (Gq/11) G-protein (Gq/11) Tachykinin Receptor (NK1R)->G-protein (Gq/11) Activates Phospholipase C (PLC) Phospholipase C (PLC) G-protein (Gq/11)->Phospholipase C (PLC) Activates IP3 IP3 Phospholipase C (PLC)->IP3 DAG DAG Phospholipase C (PLC)->DAG Ca2+ release Ca2+ release IP3->Ca2+ release PKC activation PKC activation DAG->PKC activation Cellular Response Cellular Response Ca2+ release->Cellular Response PKC activation->Cellular Response

Caption: Tachykinin receptor signaling pathway for this compound.

Troubleshooting_Workflow cluster_Immunoassay Immunoassay Troubleshooting cluster_MS Mass Spectrometry Troubleshooting Start High Background Noise Detected Check_Controls Review Blank and Negative Controls Start->Check_Controls Source_Immunoassay Immunoassay Issue? Check_Controls->Source_Immunoassay Source_MS Mass Spectrometry Issue? Check_Controls->Source_MS Blocking Optimize Blocking (Agent, Concentration, Time) Source_Immunoassay->Blocking Yes Washing Improve Washing Steps (Number, Volume, Soaking) Source_Immunoassay->Washing Antibody_Conc Titrate Antibody Concentrations Source_Immunoassay->Antibody_Conc TFA_Check_IA Test for TFA Interference Source_Immunoassay->TFA_Check_IA Sample_Prep Improve Sample Cleanup (SPE) Source_MS->Sample_Prep Yes Mobile_Phase Optimize Mobile Phase (Avoid TFA) Source_MS->Mobile_Phase MS_Params Optimize MS Parameters (Source, CID, etc.) Source_MS->MS_Params TFA_Check_MS Check for TFA Adducts Source_MS->TFA_Check_MS Resolved Background Noise Reduced Blocking->Resolved Washing->Resolved Antibody_Conc->Resolved TFA_Check_IA->Resolved Sample_Prep->Resolved Mobile_Phase->Resolved MS_Params->Resolved TFA_Check_MS->Resolved

Caption: Workflow for troubleshooting high background noise.

Logical_Relationships cluster_Problem Problem cluster_Cause Potential Causes cluster_Solution Solutions P1 High Background Signal C1 Peptide Impurities (TFA) P1->C1 C2 Non-Specific Binding P1->C2 C3 Contamination P1->C3 C4 Enzymatic Degradation P1->C4 S1 TFA Exchange / Use High-Purity Peptide C1->S1 S2 Optimize Blocking & Washing C2->S2 S3 Use Sterile Technique & High-Purity Reagents C3->S3 S4 Use Protease Inhibitors C4->S4

Caption: Logical relationships between problem, causes, and solutions.

References

Technical Support Center: Gly-Leu-Met-NH2 Purity Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for confirming the purity of a Gly-Leu-Met-NH2 sample.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to confirm the purity of my this compound sample?

A1: The three primary analytical methods for determining the purity of a synthetic peptide like this compound are:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common method for assessing peptide purity. It separates the target peptide from its impurities based on hydrophobicity. A pure peptide should ideally show a single, sharp peak.[1][2] The percentage purity is calculated by dividing the area of the main peptide peak by the total area of all peaks in the chromatogram.[3]

  • Mass Spectrometry (MS): This technique confirms the identity of the peptide by measuring its molecular weight with high accuracy. It is also invaluable for identifying potential impurities by their mass.[4][5][6]

  • Amino Acid Analysis (AAA): This method verifies the amino acid composition of the peptide. The sample is hydrolyzed into its constituent amino acids, which are then quantified.[7][8] This confirms that the correct amino acids are present in the expected ratios.

Q2: What are the common impurities I might find in my this compound sample?

A2: Impurities in synthetic peptides typically arise during solid-phase peptide synthesis (SPPS) or subsequent handling and storage. For this compound, potential impurities include:

  • Oxidized Peptides: The methionine residue is highly susceptible to oxidation, forming methionine sulfoxide (B87167) (+16 Da) or, less commonly, methionine sulfone (+32 Da).[9] This is often exacerbated by exposure to air or certain solvents.

  • Deletion Sequences: Incomplete coupling during synthesis can lead to peptides missing one of the amino acids (e.g., Gly-Met-NH2 or Leu-Met-NH2).

  • Insertion Sequences: If excess amino acid reagents are not completely washed away, an additional amino acid may be inserted into the peptide chain.

  • Incompletely Removed Protecting Groups: Residual protecting groups from the synthesis process can remain on the peptide.

  • Deamidation: While less common for this specific sequence, deamidation of the C-terminal amide is a possibility.

Q3: My HPLC chromatogram shows more than one peak. What should I do?

A3: Multiple peaks in an HPLC chromatogram indicate the presence of impurities. Here's a troubleshooting guide:

  • Assess Peak Integration: Ensure that the software is correctly integrating all peaks, including any small "shoulder" peaks.

  • Optimize Separation: If peaks are not well-resolved, consider optimizing the HPLC method. This could involve adjusting the gradient of the mobile phase, changing the column, or modifying the temperature.[10][11] A shallower gradient is often effective for separating closely related peptide impurities.[12]

  • Identify the Impurities: Couple the HPLC system to a mass spectrometer (LC-MS) to determine the molecular weights of the species corresponding to the additional peaks. This will help in identifying the nature of the impurities (e.g., oxidized peptide, deletion sequence).

  • Consider On-Column Artifacts: Be aware that methionine oxidation can sometimes occur on the HPLC column itself.[9]

Experimental Protocols & Data

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To separate this compound from potential impurities and quantify its purity.

Methodology:

  • Sample Preparation: Dissolve the this compound sample in an appropriate solvent, typically 0.1% Trifluoroacetic Acid (TFA) in water or a mixture of water and acetonitrile.[3] Centrifuge or filter the sample to remove any particulates.

  • HPLC System:

    • Column: A C18 reverse-phase column is standard for peptide analysis.[1][3] Typical dimensions are 4.6 mm x 250 mm with a 5 µm particle size.[1]

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Detection: UV absorbance at 220 nm (for the peptide backbone).[1]

  • Elution: A gradient elution is typically used. A common starting point is a linear gradient from 5% to 60% Mobile Phase B over 20-30 minutes.[3]

  • Analysis: The purity is calculated based on the relative peak areas in the resulting chromatogram.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of this compound and identify impurities.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the peptide in a suitable solvent, often the same as for HPLC analysis.

  • Instrumentation:

    • Ionization Source: Electrospray Ionization (ESI) is commonly used for peptides.

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap analyzers provide high mass accuracy.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The expected monoisotopic mass for the protonated this compound ([M+H]⁺) is approximately 319.17 Da.

  • Analysis:

    • Compare the experimentally observed mass to the theoretical mass.

    • Look for additional peaks that could correspond to common impurities.

Table 1: Theoretical Molecular Weights of this compound and Potential Impurities

CompoundMolecular FormulaMonoisotopic Mass (Da)Mass Shift from Parent (Da)
This compound C₁₃H₂₆N₄O₃S318.170
Oxidized (Sulfoxide)C₁₃H₂₆N₄O₄S334.17+16
Oxidized (Sulfone)C₁₃H₂₆N₄O₅S350.16+32
Glycine DeletionC₁₁H₂₃N₃O₂S261.15-57.02
Leucine DeletionC₇H₁₅N₃O₂S205.09-113.08
Amino Acid Analysis (AAA)

Objective: To determine the amino acid composition of the peptide sample.

Methodology:

  • Hydrolysis: The peptide is completely hydrolyzed into its constituent amino acids. A standard method is heating in 6 M HCl at 110°C for 24 hours.[7][8][13]

  • Separation and Derivatization: The resulting amino acid mixture is separated by ion-exchange chromatography or RP-HPLC. The amino acids are often derivatized post-column with a reagent like ninhydrin (B49086) to allow for colorimetric detection.[7][8]

  • Quantification: The amount of each amino acid is determined by comparing the peak areas to those of a known standard mixture.

  • Analysis: The molar ratios of Glycine, Leucine, and Methionine should be approximately 1:1:1.

Visual Workflows

Caption: Workflow for purity and identity confirmation.

HPLC_Troubleshooting HPLC Troubleshooting Flowchart start HPLC analysis shows multiple peaks decision1 Are peaks well-resolved? start->decision1 action1 Optimize HPLC method: - Adjust gradient - Change column - Modify temperature decision1->action1 No action2 Couple to Mass Spectrometer (LC-MS) decision1->action2 Yes action1->start Re-run analysis action3 Determine molecular weight of each peak action2->action3 action4 Identify impurities based on mass (e.g., +16 Da = Oxidation) action3->action4 end_node Purity confirmed and impurities identified action4->end_node

Caption: Troubleshooting guide for HPLC results.

References

Stability of Gly-Leu-Met-NH2 in different biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the tripeptide Gly-Leu-Met-NH2 in different biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in human plasma?

Q2: How does the stability of this compound differ across species?

A2: The stability of peptides can vary significantly between different species due to differences in enzymatic activity in the plasma. For example, while H-Pro-Leu-Gly-NH2 is very stable in human plasma, it is rapidly degraded in rat plasma with a half-life of only 26.4 minutes.[1] This highlights the importance of selecting the appropriate animal model for preclinical studies and not directly extrapolating stability data from one species to another.

Q3: What are the primary enzymes responsible for the degradation of peptides like this compound in biological matrices?

A3: The degradation of peptides in biological matrices is primarily mediated by various proteases and peptidases.[4] For a tripeptide like this compound, the key enzymes to consider are:

  • Aminopeptidases: These enzymes cleave amino acids from the N-terminus of the peptide.

  • Carboxypeptidases: These enzymes cleave amino acids from the C-terminus. However, the C-terminal amide group of this compound is expected to provide resistance to many carboxypeptidases.[2][3]

  • Endopeptidases: These enzymes cleave peptide bonds within the peptide chain.

Q4: What are the likely degradation products of this compound?

A4: Based on the degradation of similar peptides, the primary degradation products of this compound are likely to be the constituent amino acids (Glycine, Leucine, Methionine) and smaller peptide fragments. For the similar peptide H-Pro-Leu-Gly-NH2, the degradation products were identified as Pro, Leu, and Gly-NH2, indicating cleavage of the peptide bond between Pro and Leu.[5] Therefore, for this compound, one might expect to see Gly, Leu, and Met-NH2 as initial degradation products.

Q5: How can the stability of this compound be improved?

A5: The C-terminal amidation of this compound already provides a degree of stability.[2][3] Further strategies to enhance stability include:

  • N-terminal modification: Acetylation of the N-terminus can block the action of aminopeptidases.[4]

  • Use of D-amino acids: Replacing L-amino acids with their D-isomers can significantly increase resistance to enzymatic degradation.[3]

  • Pegylation: The attachment of polyethylene (B3416737) glycol (PEG) can increase the hydrodynamic radius of the peptide, protecting it from enzymatic degradation and renal clearance.[3][6]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Rapid degradation of this compound in in-vitro plasma stability assay 1. Incorrect species of plasma used (e.g., rat plasma instead of human).2. Improper handling and storage of plasma, leading to the activation of proteases.3. Contamination of the sample with exogenous proteases.1. Verify the species of plasma used. Be aware of significant species-specific differences in peptide degradation rates.[1][5]2. Use fresh plasma or plasma that has been stored at -80°C and thawed only once. Avoid repeated freeze-thaw cycles.3. Use sterile techniques and protease-free reagents and labware.
High variability in stability results between experiments 1. Inconsistent incubation times or temperatures.2. Variability in the quality of the biological matrix.3. Inconsistent sample preparation and analysis.1. Ensure precise control of incubation time and temperature (typically 37°C).2. Use a pooled lot of plasma for all experiments to minimize lot-to-lot variability.3. Standardize the sample preparation protocol, including the method of stopping the enzymatic reaction and the extraction of the peptide.
Low recovery of this compound from the biological matrix 1. Adsorption of the peptide to labware.2. Inefficient protein precipitation and peptide extraction.3. Oxidation of the methionine residue.1. Use low-binding microcentrifuge tubes and pipette tips.2. Optimize the protein precipitation method (e.g., trying different organic solvents like acetonitrile (B52724) or methanol).3. Store and handle the peptide under conditions that minimize oxidation. Consider the use of antioxidants if necessary. Methionine is susceptible to oxidation, which can affect its quantification.[6]
Interference from matrix components in LC-MS analysis 1. Inadequate sample cleanup.2. Co-elution of matrix components with the peptide.1. Optimize the solid-phase extraction (SPE) protocol for sample cleanup.2. Adjust the HPLC gradient to improve the separation of the peptide from interfering matrix components.

Quantitative Data Summary

As direct quantitative stability data for this compound is limited, the following table summarizes the stability data for the structurally similar peptide, H-Pro-Leu-Gly-NH2 , in different biological matrices. This data can be used as a preliminary estimate, but it is crucial to perform specific stability studies for this compound.

Biological MatrixSpeciesHalf-life (t½)Degradation ProductsReference
PlasmaHuman5.6 daysNot specified[1]
PlasmaRat26.4 minutesLeucine[1]
SerumHumanNo degradation observed after 1 hourNot applicable[5]
SerumRat100% degradation within 1 hourPro, Leu, Gly-NH2[5]

Experimental Protocols

Protocol 1: In-Vitro Plasma Stability Assay

This protocol outlines a general procedure for assessing the stability of this compound in plasma.

1. Materials:

  • This compound peptide stock solution (e.g., 1 mg/mL in a suitable solvent like water or DMSO).

  • Human or other species plasma (collected with an anticoagulant like EDTA or heparin), stored at -80°C.

  • Incubator or water bath set to 37°C.

  • Quenching solution (e.g., acetonitrile with 1% formic acid).

  • LC-MS/MS system for analysis.

2. Procedure:

  • Thaw the plasma on ice.

  • Pre-warm the plasma to 37°C for 15 minutes.

  • Spike the this compound stock solution into the pre-warmed plasma to a final concentration of, for example, 1 µg/mL.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.

  • Immediately quench the enzymatic reaction by adding 3 volumes of the cold quenching solution to the aliquot.

  • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate proteins.

  • Collect the supernatant and analyze the concentration of the remaining this compound using a validated LC-MS/MS method.

  • Calculate the half-life (t½) of the peptide by plotting the natural logarithm of the peptide concentration versus time.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a general framework for the quantitative analysis of this compound in plasma samples.

1. Sample Preparation:

  • Perform protein precipitation as described in Protocol 1.

  • (Optional but recommended) Perform solid-phase extraction (SPE) for further sample cleanup to remove salts and phospholipids (B1166683) that can cause ion suppression in the mass spectrometer.

2. LC-MS/MS Conditions (Example):

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column suitable for peptide analysis.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from low to high percentage of Mobile Phase B to elute the peptide.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for this compound and an internal standard.

3. Quantification:

  • Generate a calibration curve using known concentrations of this compound spiked into the same biological matrix.

  • Quantify the concentration of this compound in the unknown samples by comparing their peak areas to the calibration curve.

Visualizations

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis start Start: this compound Stock & Plasma spike Spike Peptide into Plasma start->spike incubate Incubate at 37°C spike->incubate aliquot Collect Aliquots at Time Points incubate->aliquot quench Quench with Acetonitrile/Formic Acid aliquot->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Analysis (Calculate t½) lcms->data end End: Stability Profile data->end

Caption: Workflow for in-vitro plasma stability assay of this compound.

Degradation_Pathway cluster_products Potential Degradation Products parent This compound gly Glycine parent->gly Aminopeptidase leu Leucine parent->leu Sequential degradation met_nh2 Met-NH2 parent->met_nh2 Endopeptidase (cleavage at Leu-Met) gly_leu Gly-Leu parent->gly_leu Endopeptidase (cleavage at Leu-Met)

Caption: Potential enzymatic degradation pathways of this compound.

References

Technical Support Center: Optimizing Gly-Leu-Met-NH2 Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gly-Leu-Met-NH2 binding assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important in binding assays?

A1: this compound is a tripeptide amide that represents the conserved C-terminal sequence of tachykinin neuropeptides, such as Substance P.[1] This sequence is crucial for the binding and activation of tachykinin receptors (NK1, NK2, and NK3), which are G-protein coupled receptors (GPCRs) involved in a wide range of physiological processes including pain transmission, inflammation, and smooth muscle contraction.[1][2][3] Therefore, studying the binding of this compound and its analogs is vital for understanding these biological functions and for the development of novel therapeutics.

Q2: Which receptor does this compound bind to?

A2: The C-terminal sequence Phe-X-Gly-Leu-Met-NH2 is responsible for the biological activity of tachykinins.[1] this compound, as part of this conserved sequence, is involved in binding to all three tachykinin receptors (NK1, NK2, and NK3), although the N-terminal portion of the full tachykinin peptide determines receptor subtype selectivity.[4] The primary endogenous ligand for the NK1 receptor is Substance P.[5]

Q3: What are the key signaling pathways activated upon this compound binding to its receptor?

A3: Upon binding of a tachykinin peptide containing the this compound sequence to its cognate receptor (e.g., NK1 receptor), several intracellular signaling pathways are activated. These are primarily G-protein mediated and can include the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[1][6][7] Other potential pathways include the modulation of adenylyl cyclase activity, affecting cyclic AMP (cAMP) levels and protein kinase A (PKA) activity, and the activation of the mitogen-activated protein kinase (MAPK) pathway.[2][6][7]

Q4: What is the typical range for incubation times in a this compound binding assay?

A4: The optimal incubation time for a this compound binding assay must be determined empirically, as it depends on factors such as the specific receptor subtype, the concentration of the radiolabeled ligand, and the temperature of the assay. For many receptor binding assays, incubation times can range from 30 minutes to several hours to ensure that the binding has reached equilibrium.[8] It is crucial to perform a time-course experiment to determine the point at which specific binding reaches a plateau.[8][9]

Troubleshooting Guides

Issue 1: High Non-Specific Binding

  • Question: My this compound binding assay shows high background signal, making it difficult to determine specific binding. What can I do?

  • Answer: High non-specific binding can obscure your results. Here are several steps you can take to troubleshoot this issue:

    • Optimize Blocking Agents: Ensure you are using an appropriate blocking agent in your assay buffer, such as bovine serum albumin (BSA), to prevent the ligand from binding to non-receptor components.

    • Reduce Radioligand Concentration: Using a high concentration of radiolabeled ligand can lead to increased non-specific binding. Try reducing the concentration to a level that is at or below the dissociation constant (Kd) of the ligand-receptor interaction.

    • Increase Washing Steps: After incubation, increase the number and stringency of your washing steps to more effectively remove unbound radioligand.

    • Use Appropriate Assay Plates: Some peptides can adhere to certain types of plastic. Consider using low-binding plates.

    • Check for Ligand Purity: Impurities in your radiolabeled or unlabeled peptide can contribute to non-specific binding.

Issue 2: Low or No Specific Binding

  • Question: I am not observing any significant specific binding in my this compound assay. What are the possible causes and solutions?

  • Answer: A lack of specific binding can be due to several factors related to your reagents or experimental setup:

    • Inactive Receptor Preparation: Your cell membrane preparation or purified receptor may have lost activity. Prepare fresh membranes and ensure proper storage at -80°C.

    • Degraded Ligand: The radiolabeled or unlabeled this compound peptide may have degraded. Aliquot your peptides upon receipt and avoid repeated freeze-thaw cycles.

    • Incorrect Incubation Time: The incubation time may be too short for the binding to reach equilibrium. Perform a time-course experiment to determine the optimal incubation period.

    • Suboptimal Assay Buffer Conditions: The pH, ionic strength, or presence of certain ions in your assay buffer can significantly impact binding. Optimize the buffer composition.

    • Insufficient Receptor Concentration: The concentration of the receptor in your assay may be too low to detect a signal. Increase the amount of membrane preparation used.

Issue 3: Inconsistent Results Between Experiments

  • Question: I am getting variable results in my this compound binding assays from day to day. How can I improve the reproducibility of my experiments?

  • Answer: Inconsistent results are often due to subtle variations in experimental execution. To improve reproducibility:

    • Standardize Reagent Preparation: Prepare large batches of assay buffers and other reagents to minimize variability between experiments.

    • Ensure Consistent Pipetting: Use calibrated pipettes and consistent technique, especially when preparing serial dilutions of your ligands.

    • Maintain Stable Temperature: Ensure that the incubation temperature is precisely controlled throughout the experiment.

    • Consistent Incubation Times: Use a timer to ensure that all samples are incubated for the exact same duration.

    • Aliquot Reagents: Aliquot all critical reagents, including peptides and receptor preparations, to avoid degradation from multiple freeze-thaw cycles.

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time

This protocol outlines a method to determine the optimal incubation time for a radiolabeled this compound analog binding to its receptor in a cell membrane preparation.

  • Prepare Cell Membranes: Homogenize cells expressing the tachykinin receptor of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer.

  • Assay Buffer Preparation: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).

  • Reaction Setup: In a 96-well plate, set up triplicate wells for each time point for total and non-specific binding.

    • Total Binding: Add assay buffer, a fixed concentration of radiolabeled this compound analog (e.g., at its Kd concentration), and the cell membrane preparation.

    • Non-Specific Binding: Add assay buffer, the same concentration of radiolabeled this compound analog, a high concentration of unlabeled this compound (e.g., 1000-fold excess), and the cell membrane preparation.

  • Incubation: Incubate the plate at the desired temperature (e.g., room temperature or 37°C).

  • Termination and Harvesting: At various time points (e.g., 15, 30, 60, 90, 120, 180 minutes), terminate the binding reaction by rapid filtration through a glass fiber filter using a cell harvester.

  • Washing: Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each time point by subtracting the non-specific binding from the total binding. Plot specific binding versus time to identify the time at which the binding reaches a plateau. This plateau indicates the optimal incubation time.

Protocol 2: Competitive Binding Assay

This protocol describes how to perform a competitive binding assay to determine the binding affinity (Ki) of an unlabeled test compound against a radiolabeled this compound analog.

  • Reagent Preparation: Prepare cell membranes, assay buffer, radiolabeled this compound analog, and a serial dilution of the unlabeled test compound as described in Protocol 1.

  • Reaction Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Assay buffer, radiolabeled ligand, and cell membranes.

    • Non-Specific Binding: Assay buffer, radiolabeled ligand, a high concentration of a known competitor, and cell membranes.

    • Competition: Assay buffer, radiolabeled ligand, varying concentrations of the unlabeled test compound, and cell membranes.

  • Incubation: Incubate the plate for the predetermined optimal incubation time at a constant temperature.

  • Termination, Harvesting, and Washing: Follow the same procedure as in Protocol 1.

  • Quantification: Measure the radioactivity in each filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the unlabeled test compound. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Data Presentation

Table 1: Representative Data from a Time-Course Experiment

Incubation Time (minutes)Total Binding (CPM)Non-Specific Binding (CPM)Specific Binding (CPM)
1525005002000
3045005503950
6062006005600
9078006207180
12085006507850
18086006407960

Table 2: Representative Data from a Competitive Binding Assay

Unlabeled Compound Conc. (M)% Specific Binding
1.00E-1098.5
1.00E-0992.1
1.00E-0875.3
1.00E-0750.2
1.00E-0624.7
1.00E-055.6

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_harvest Harvesting & Quantification cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes setup_total Total Binding Wells prep_membranes->setup_total setup_nsb Non-Specific Binding Wells prep_membranes->setup_nsb setup_comp Competition Wells prep_membranes->setup_comp prep_buffer Prepare Assay Buffer prep_buffer->setup_total prep_buffer->setup_nsb prep_buffer->setup_comp prep_ligands Prepare Radiolabeled and Unlabeled Ligands prep_ligands->setup_total prep_ligands->setup_nsb prep_ligands->setup_comp incubation Incubate at Optimal Time and Temperature setup_total->incubation setup_nsb->incubation setup_comp->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting calc_specific Calculate Specific Binding counting->calc_specific plot_data Plot Data calc_specific->plot_data determine_params Determine IC50/Ki plot_data->determine_params signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ligand This compound (Tachykinin) receptor Tachykinin Receptor (e.g., NK1) ligand->receptor Binding g_protein G-Protein (Gq/11) receptor->g_protein Activation plc Phospholipase C (PLC) g_protein->plc Activation pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc ca_release->pkc Co-activation cellular_response Cellular Response (e.g., Neuronal Excitation, Inflammation) pkc->cellular_response Phosphorylation Cascade

References

Selecting appropriate scavengers for Gly-Leu-Met-NH2 cleavage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on selecting appropriate scavengers for the cleavage of the peptide Gly-Leu-Met-NH₂. It includes troubleshooting advice and frequently asked questions to address common issues encountered during this critical step of peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to be concerned about during the TFA cleavage of Gly-Leu-Met-NH₂?

A1: The primary side reactions when cleaving a methionine-containing peptide like Gly-Leu-Met-NH₂ are:

  • Oxidation: The thioether side chain of methionine is susceptible to oxidation, forming methionine sulfoxide (B87167) (Met(O)). This is a common issue that can be exacerbated by prolonged exposure to acidic conditions.[1][2][3]

  • S-alkylation (tert-butylation): During the cleavage of tert-butyl (tBu) based protecting groups, reactive tert-butyl cations are generated. These can alkylate the nucleophilic sulfur atom of the methionine residue, leading to the formation of a sulfonium (B1226848) salt.[2][3][4]

Q2: Why is a standard cleavage cocktail like TFA/TIS/H₂O (95:2.5:2.5) not recommended for Gly-Leu-Met-NH₂?

A2: While a standard cocktail of Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), and water is effective for many peptides, it is often insufficient for those containing methionine. TIS is a good scavenger for carbocations, but it does not adequately prevent the oxidation of the methionine side chain.[2][5] Using this cocktail can lead to significant formation of methionine sulfoxide.

Q3: What is the general role of scavengers in a cleavage cocktail?

A3: Scavengers are nucleophilic compounds added to the cleavage cocktail to "trap" reactive cationic species that are generated during the removal of protecting groups. By reacting with these carbocations, scavengers prevent them from modifying sensitive amino acid residues like methionine, tryptophan, and cysteine.[3][5]

Troubleshooting Guide

Problem: My final product shows a significant peak corresponding to the mass of Gly-Leu-Met(O)-NH₂.

  • Cause: This indicates oxidation of the methionine residue. This can happen due to the cleavage cocktail used, the duration of the cleavage, or the handling of the peptide post-cleavage.

  • Solution:

    • Use a scavenger cocktail specifically designed for methionine-containing peptides. A cocktail containing reducing agents and sulfur-based scavengers is recommended. Refer to the tables below for effective scavenger combinations.

    • Minimize cleavage time. Prolonged exposure to TFA can increase oxidation. Optimize the cleavage time by performing small-scale trials.

    • Work under an inert atmosphere. Performing the cleavage and subsequent workup under nitrogen or argon can help minimize oxidation from atmospheric oxygen.

    • Post-cleavage reduction: If oxidation has already occurred, the methionine sulfoxide can be reduced back to methionine. A common method is to treat the crude peptide with a solution of ammonium (B1175870) iodide and dimethylsulfide.

Problem: I observe a side product with a mass increase of 56 Da.

  • Cause: This mass increase corresponds to the addition of a tert-butyl group to the methionine residue, a side reaction known as S-alkylation.

  • Solution:

    • Increase the concentration and effectiveness of carbocation scavengers. Thioanisole and 1,2-ethanedithiol (B43112) (EDT) are effective at scavenging tert-butyl cations.

    • Consider a milder cleavage strategy if compatible with your protecting groups.

Scavenger Selection for Gly-Leu-Met-NH₂ Cleavage

The selection of an appropriate scavenger cocktail is critical to minimize side reactions and maximize the yield of the desired peptide. Below is a comparison of various scavenger cocktails and their effectiveness in preventing methionine oxidation and S-alkylation.

Quantitative Comparison of Scavenger Cocktails

The following table summarizes the performance of different cleavage cocktails in minimizing side reactions for a model methionine-containing peptide.

Cleavage Cocktail Composition (v/v or w/v)% Met Oxidation (Met(O))% S-alkylation (tBu)
TFA/TIS/H₂O (95:2.5:2.5)HighModerate
Reagent K: TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)LowLow
Reagent H: TFA/Phenol/Thioanisole/EDT/H₂O/DMS/NH₄I (81:5:5:2.5:3:2:1.5 w/w)Very LowLow
TFA/Anisole/TMSCl/Me₂S/PPh₃ (85:5:5:5 + 1mg/mL PPh₃)EradicatedReduced

Data is compiled from literature and represents typical outcomes. Actual percentages may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Cleavage using Reagent K

This protocol is a good general-purpose method for peptides with sensitive residues, including methionine.

  • Resin Preparation: Swell the Gly-Leu-Met-NH₂-resin in dichloromethane (B109758) (DCM) for 30 minutes.

  • Fmoc Deprotection (if necessary): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine (B6355638) in dimethylformamide (DMF) for 20 minutes. Wash the resin thoroughly with DMF, DCM, and methanol, and then dry under vacuum.

  • Cleavage:

    • Prepare Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol.

    • Add 10 mL of Reagent K per gram of resin.

    • Stir the mixture at room temperature for 2 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates and precipitate the peptide by adding it dropwise to a 10-fold excess of cold diethyl ether.

  • Isolation:

    • Centrifuge the ether suspension to pellet the crude peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide under vacuum.

Protocol 2: Cleavage using a Cocktail with Triphenylphosphine (B44618) for Oxidation Eradication

This protocol is highly effective at eliminating methionine oxidation.[2]

  • Resin Preparation and Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Cleavage:

    • Prepare the cleavage cocktail: 85% TFA, 5% anisole, 5% trimethylsilyl (B98337) chloride (TMSCl), 5% dimethylsulfide (Me₂S), and dissolve triphenylphosphine (PPh₃) to a final concentration of 1 mg/mL.

    • Add 10 mL of the cocktail per gram of resin.

    • Stir the mixture at room temperature for 1 hour.

  • Peptide Precipitation and Isolation: Follow steps 4 and 5 from Protocol 1.

Visualizing the Cleavage Process and Side Reactions

Cleavage Workflow and Scavenger Action

The following diagram illustrates the general workflow for the cleavage of Gly-Leu-Met-NH₂ from the solid support and the points at which scavengers intervene to prevent side reactions.

Cleavage_Workflow PeptideResin Gly-Leu-Met-NH2-Resin Cleavage TFA Cleavage Cocktail PeptideResin->Cleavage Add DesiredPeptide This compound (Crude) Cleavage->DesiredPeptide Successful Cleavage SideProduct1 Met(O) Side Product Cleavage->SideProduct1 Oxidation SideProduct2 Met(tBu) Side Product Cleavage->SideProduct2 S-alkylation Scavengers Scavengers (e.g., Thioanisole, EDT, PPh3) Scavengers->Cleavage Inhibit Side Reactions

Caption: Workflow for TFA cleavage of Gly-Leu-Met-NH₂ and the role of scavengers.

Troubleshooting Logic for Methionine-Containing Peptide Cleavage

This diagram outlines a logical approach to troubleshooting common issues encountered during the cleavage of peptides like Gly-Leu-Met-NH₂.

Troubleshooting_Logic Start Analyze Crude Peptide (LC-MS) CheckPurity Is Desired Peptide the Major Product? Start->CheckPurity Success Purify Product CheckPurity->Success Yes IdentifySideProduct Identify Major Side Product(s) CheckPurity->IdentifySideProduct No IsOxidized Mass +16 Da (Oxidation)? IdentifySideProduct->IsOxidized IsAlkylated Mass +56 Da (S-alkylation)? IsOxidized->IsAlkylated No UseReducingScavengers Use Scavengers like Reagent H or PPh3 Cocktail IsOxidized->UseReducingScavengers Yes UseCationScavengers Increase Thioanisole/EDT Concentration IsAlkylated->UseCationScavengers Yes OtherIssue Consult Further Troubleshooting Resources IsAlkylated->OtherIssue No

Caption: Troubleshooting workflow for identifying and addressing side reactions.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Substance P and its C-Terminal Tripeptide Gly-Leu-Met-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of the neuropeptide Substance P and its C-terminal tripeptide fragment, Gly-Leu-Met-NH2. This analysis is supported by experimental data and detailed methodologies to facilitate a comprehensive understanding of their respective roles and potential therapeutic applications.

Substance P, an eleven-amino acid neuropeptide, is a well-characterized member of the tachykinin family, known for its diverse physiological roles, including pain transmission, neurogenic inflammation, and smooth muscle contraction.[1] In contrast, its C-terminal tripeptide fragment, this compound, represents the core binding sequence of tachykinins but exhibits markedly different biological activity. This guide will delve into their comparative pharmacology, receptor interactions, and functional effects.

Comparative Overview of Biological Activity

FeatureSubstance PThis compound
Primary Target Neurokinin-1 (NK1) Receptor (high affinity)Does not exhibit significant binding to NK1 or other tachykinin receptors on its own.
Signaling Mechanism G-protein coupled receptor (GPCR) activation, leading to phospholipase C stimulation, inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) production, intracellular calcium mobilization, and cyclic AMP (cAMP) accumulation.[2]No significant independent signaling activity has been reported. C-terminal metabolism of Substance P, which would produce this fragment, results in a loss of signaling activity.[2]
Key Biological Effects Potent induction of pain perception, inflammation, vasodilation, and smooth muscle contraction.[1]Possesses weak vasodilator properties at high concentrations but lacks other significant biological effects observed with Substance P.[3]
Receptor Binding Affinity (Ki) High affinity for NK1 receptor.Not applicable, as significant binding is not observed.
Functional Potency (EC50) Induces intracellular calcium mobilization and NK-1 receptor internalization with EC50 values in the nanomolar range.[4]Not applicable, as it does not elicit a significant functional response in standard assays.

Signaling Pathways and Molecular Interactions

Substance P exerts its effects by binding to and activating the NK1 receptor, a G-protein coupled receptor. This interaction initiates a cascade of intracellular events, as depicted in the signaling pathway diagram below.

Substance_P_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol SP Substance P NK1R NK1 Receptor SP->NK1R Binds G_protein Gq/11 NK1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates cAMP_pathway Adenylate Cyclase ↑ cAMP G_protein->cAMP_pathway Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Physiological_Effects Physiological Effects (Pain, Inflammation, etc.) Ca_cyto->Physiological_Effects PKC->Physiological_Effects cAMP_pathway->Physiological_Effects

Caption: Substance P signaling pathway via the NK1 receptor.

In contrast, this compound, lacking the full peptide structure, does not effectively bind to the NK1 receptor and therefore fails to initiate this signaling cascade. Studies on C-terminal fragments of Substance P have shown that while longer fragments (penta- and hexapeptides) retain some activity, the activity diminishes with decreasing chain length, with the tripeptide showing negligible effects in most functional assays.[3]

Experimental Data and Methodologies

The biological activities of Substance P and its fragments are typically assessed using a variety of in vitro assays. Below are summaries of key experimental data and the methodologies used to obtain them.

Quantitative Comparison of Biological Activity
ParameterSubstance PThis compoundReference Assay
NK1 Receptor Binding (Ki) ~1.6 nMNo significant bindingRadioligand Binding Assay[5]
Intracellular Calcium Mobilization (EC50) ~16.1 nMNo significant activityFura-2 AM Calcium Assay[4]
NK1 Receptor Internalization (EC50) ~14.28 nMNo significant activityReceptor Internalization Assay[4]
Vasodilator Properties PotentWeakDog Hind Limb Blood Flow Assay[3]
Spasmogenic Activity PotentInactiveGuinea Pig Ileum Contraction Assay[3]
Experimental Protocols

1. Radioligand Binding Assay:

This assay is used to determine the binding affinity of a ligand for its receptor.

  • Cell/Tissue Preparation: Membranes are prepared from cells expressing the NK1 receptor (e.g., CHO or HEK293 cells) or from tissues known to express the receptor (e.g., rat brain).[6]

  • Assay Components:

    • Radiolabeled Substance P (e.g., [³H]Substance P) as the tracer.

    • Unlabeled Substance P or this compound as the competitor.

    • Membrane preparation.

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA).

  • Procedure:

    • Incubate a fixed concentration of radiolabeled Substance P with the membrane preparation in the presence of increasing concentrations of the unlabeled competitor peptide.

    • Allow the binding to reach equilibrium.

    • Separate the bound from free radioligand by rapid filtration through a glass fiber filter.

    • Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

2. Intracellular Calcium Mobilization Assay:

This functional assay measures the ability of a ligand to activate its receptor and trigger a downstream signaling event.

  • Cell Preparation: Cells expressing the NK1 receptor are plated in a 96-well plate and loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.[7]

  • Procedure:

    • Establish a baseline fluorescence reading.

    • Add varying concentrations of Substance P or this compound to the wells.

    • Monitor the change in fluorescence over time using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: The effective concentration that produces 50% of the maximal response (EC50) is calculated from the dose-response curve.

Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Plate NK1R-expressing cells A2 Load cells with Fura-2 AM dye A1->A2 B1 Measure baseline fluorescence A2->B1 B2 Add Substance P or This compound B1->B2 B3 Monitor fluorescence change B2->B3 C1 Generate dose-response curve B3->C1 C2 Calculate EC50 value C1->C2

Caption: Experimental workflow for a calcium mobilization assay.

Conclusion

The comparative analysis reveals a stark contrast in the biological activities of Substance P and its C-terminal tripeptide, this compound. Substance P is a potent and multifaceted neuropeptide that activates the NK1 receptor to elicit a broad range of physiological effects. In contrast, this compound, while forming the core C-terminal sequence of tachykinins, displays minimal to no independent biological activity in the assays evaluated. This underscores the importance of the entire undecapeptide structure of Substance P for its high-affinity receptor binding and subsequent signal transduction. These findings are critical for researchers in the field of pharmacology and drug development, as they highlight the precise structural requirements for tachykinin receptor activation and provide a basis for the design of novel agonists and antagonists.

References

The Tripeptide Gly-Leu-Met-NH2: A Comparative Analysis of its Role in Tachykinin Receptor Activation

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationship and functional significance of the C-terminal tripeptide of tachykinins, providing researchers with comparative data and detailed experimental protocols for its study.

In the landscape of neuroscience and pharmacology, the tachykinin family of neuropeptides stands out for its diverse physiological roles, from mediating pain and inflammation to regulating smooth muscle contractility. The biological activity of these peptides is largely dictated by their conserved C-terminal sequence, Phe-X-Gly-Leu-Met-NH2. Within this critical motif, the terminal tripeptide Gly-Leu-Met-NH2 serves as a fundamental component for receptor interaction and activation. This guide offers a comparative analysis of this compound against other tachykinin C-terminal fragments, supported by experimental data, to elucidate its significance and facilitate further research and drug development.

Unveiling the Tachykinin Family and their Receptors

Tachykinins, including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), exert their effects by binding to three distinct G protein-coupled receptors (GPCRs): NK1, NK2, and NK3, respectively.[1][2] While the N-terminal region of these peptides confers receptor selectivity, the conserved C-terminal domain is essential for their biological function.[3][4] The common C-terminal pentapeptide Phe-X-Gly-Leu-Met-NH2, where X is an aromatic or branched aliphatic amino acid, is considered the "message" domain responsible for activating the receptors.[4]

Comparative Biological Activity of Tachykinin C-Terminal Fragments

The potency and efficacy of tachykinin fragments are highly dependent on their amino acid composition. Structure-activity relationship (SAR) studies have demonstrated that even minor alterations in the C-terminal sequence can significantly impact receptor binding and functional activity.

A study on the immunosuppressive activity of C-terminal pentapeptides with the general structure Phe-X-Gly-Leu-Met-NH2 revealed that the nature of the amino acid at position X is critical. Peptides containing aromatic residues (like Phenylalanine in Substance P) were found to be more potent immunosuppressors than those with aliphatic residues (like Valine in Neurokinin A or Isoleucine in Neurokinin B).[5] This highlights the nuanced role of each amino acid in the C-terminal fragment in determining the specific biological outcome.

While direct quantitative comparisons of the tripeptide this compound with other tripeptide fragments are not extensively documented in publicly available literature, the importance of each component is well-established through substitution analysis of larger fragments. For instance, L-Alanine substitution of Leucine (Leu) and Methionine (Met) in Neurokinin A (4-10) resulted in a significant decrease in binding affinity and functional potency at the NK2 receptor.[6] This underscores the critical contribution of the Leu-Met-NH2 portion of the tripeptide to receptor interaction.

The following table summarizes the binding affinities and functional potencies of various tachykinins and their C-terminal fragments for the three tachykinin receptors. This data provides a broader context for understanding the importance of the C-terminal sequence.

Peptide/FragmentReceptorAssay TypeValue (nM)Reference
Substance P (SP)NK1Binding Affinity (IC50)> NKA > NKB[1]
Neurokinin A (NKA)NK2Binding Affinity (IC50)> NKB > SP[1]
Neurokinin B (NKB)NK3Binding Affinity (IC50)> NKA > SP[1]
[Cys3,6]SPNK1Binding Affinity (IC50)Similar to SP[7]
[Cys3,6]SPNK3Binding Affinity (IC50)Similar to NKB[7]
NKA(4-10)NK2Binding AffinityLess potent than NKA[6]
L-Ala(9) substitution in NKA(4-10)NK2Binding Affinity8-80 fold decrease[6]
L-Ala(10) substitution in NKA(4-10)NK2Binding Affinity8-80 fold decrease[6]

Signaling Pathways and Experimental Workflows

The activation of tachykinin receptors by agonists such as this compound containing peptides initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gq/11 proteins, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), leading to various cellular responses.

Tachykinin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Tachykinin Tachykinin (e.g., Substance P) Receptor Tachykinin Receptor (NK1/NK2/NK3) Tachykinin->Receptor Binds G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers Cell_Response Cellular Response (e.g., Contraction, Secretion) DAG->Cell_Response Activates PKC (not shown) Ca_release->Cell_Response Leads to Experimental_Workflow cluster_assays In Vitro Assays Peptide_Synthesis Peptide Synthesis (this compound & Analogs) Binding_Assay Radioligand Binding Assay (Determine Ki) Peptide_Synthesis->Binding_Assay Functional_Assay Inositol Phosphate Accumulation or Calcium Flux Assay (Determine EC50, Emax) Peptide_Synthesis->Functional_Assay Cell_Culture Cell Culture (Expressing Tachykinin Receptors) Cell_Culture->Binding_Assay Cell_Culture->Functional_Assay Data_Analysis Data Analysis & Comparison Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Structure_Activity_Relationship Peptide_Structure Peptide Structure (C-terminal Fragment) AA_Sequence Amino Acid Sequence (e.g., Gly-Leu-Met) Peptide_Structure->AA_Sequence Terminal_Amidation C-terminal Amide (-NH2) Peptide_Structure->Terminal_Amidation Receptor_Binding Receptor Binding Affinity (Ki) AA_Sequence->Receptor_Binding Determines Terminal_Amidation->Receptor_Binding Enhances Biological_Activity Biological Activity (EC50, Emax) Receptor_Binding->Biological_Activity Correlates with

References

Unveiling the Cross-Reactivity of Gly-Leu-Met-NH2 with Neurokinin Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of the C-terminal tripeptide Gly-Leu-Met-NH2 with the neurokinin receptors NK1, NK2, and NK3. The information presented is supported by experimental data on related C-terminal fragments of tachykinins, detailed experimental methodologies, and visual diagrams of key biological and experimental processes.

The tripeptide this compound is a core component of the conserved C-terminal sequence (Phe-X-Gly-Leu-Met-NH2) of tachykinins, the endogenous ligands for neurokinin receptors.[1] While this conserved sequence is essential for the biological function of tachykinins, the N-terminal portion of these peptides is primarily responsible for receptor selectivity.[2] Understanding the interaction of the core C-terminal fragments with neurokinin receptors is crucial for the development of novel therapeutics targeting these receptors.

Quantitative Analysis of C-Terminal Tachykinin Fragments

Direct quantitative binding and functional data for the tripeptide this compound are limited in publicly available literature. However, structure-activity relationship studies on C-terminal fragments of Substance P (SP) and Neurokinin A (NKA) provide valuable insights into the activity of shortened tachykinin peptides. The data consistently demonstrates that while C-terminal fragments can retain some activity, there is a significant loss of potency and efficacy as the peptide is truncated.

Metabolism of Substance P from the C-terminus results in a loss of activity in both calcium mobilization and cAMP signaling pathways.[3][4] This suggests that the tripeptide this compound alone is likely to exhibit very low affinity and functional activity at neurokinin receptors.

The following tables summarize the available data for various C-terminal fragments of tachykinins at the NK1 and NK2 receptors.

Table 1: Binding Affinity (Ki) of Tachykinin C-Terminal Fragments at Human Neurokinin Receptors

Peptide FragmentNK1 Receptor Ki (nM)NK2 Receptor Ki (nM)Reference
Substance P~0.15~150[5]
NKA(4-10)~100~1.0[5]
[Lys5,MeLeu9,Nle10]-NKA(4-10)>1000~1.5[5]

Table 2: Functional Activity (EC50) of Tachykinin C-Terminal Fragments in Calcium Mobilization Assays

Peptide FragmentNK1 Receptor EC50 (nM)NK2 Receptor EC50 (nM)Reference
Substance P~3.2>1000[5]
NKA(4-10)~200~2.0[5]
[Lys5,MeLeu9,Nle10]-NKA(4-10)>1000~1.0[5]
SP (6-11)InactiveInactive[3][4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay

This assay is a standard method to determine the binding affinity of a ligand for a receptor.[6][7]

Objective: To measure the binding affinity (Ki) of this compound for NK1, NK2, and NK3 receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing human NK1, NK2, or NK3 receptors (e.g., CHO or HEK293 cells).

  • Radioligand specific for each receptor subtype (e.g., [³H]Substance P for NK1, [¹²⁵I]Neurokinin A for NK2, [³H]Senktide for NK3).

  • Unlabeled this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mg/ml BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the target receptor to high density.

    • Harvest the cells and homogenize them in a hypotonic buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Competition Binding Assay:

    • In a 96-well plate, add a fixed concentration of the specific radioligand to each well.

    • Add increasing concentrations of unlabeled this compound to the wells.

    • Add the cell membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.

    • Wash the filters quickly with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • The amount of bound radioligand is plotted against the concentration of the unlabeled competitor (this compound).

    • The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting curve.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of a ligand to activate a Gq-coupled receptor, such as the neurokinin receptors, leading to an increase in intracellular calcium.[8][9]

Objective: To determine the functional potency (EC50) of this compound at NK1, NK2, and NK3 receptors.

Materials:

  • Cell lines stably expressing human NK1, NK2, or NK3 receptors (e.g., CHO or HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • This compound.

  • A fluorescent imaging plate reader (FLIPR) or a similar instrument.

Procedure:

  • Cell Plating:

    • Seed the cells into black-walled, clear-bottom 96-well or 384-well plates and allow them to adhere and grow overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer.

    • Remove the culture medium from the cells and add the dye loading buffer to each well.

    • Incubate the plate for a specified time (e.g., 1 hour) at 37°C to allow the dye to enter the cells.

  • Compound Addition and Measurement:

    • Prepare a plate containing various concentrations of this compound.

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • The instrument will measure the baseline fluorescence of the cells and then automatically add the this compound solutions to the wells.

    • The fluorescence intensity is then monitored over time to measure the change in intracellular calcium concentration.

  • Data Analysis:

    • The increase in fluorescence intensity is plotted against the concentration of this compound.

    • The EC50 value (the concentration of the ligand that produces 50% of the maximal response) is determined from the resulting dose-response curve.

Visualizing Key Processes

To further aid in the understanding of the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the neurokinin receptor signaling pathway and a typical experimental workflow for assessing receptor cross-reactivity.

G Neurokinin Receptor Signaling Pathway cluster_membrane Cell Membrane NK_Receptor Neurokinin Receptor (NK1, NK2, or NK3) G_Protein Gq Protein NK_Receptor->G_Protein Activates Tachykinin Tachykinin (e.g., Substance P) Tachykinin->NK_Receptor Binds to PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Cellular_Response Cellular Response (e.g., neuronal excitation, muscle contraction) Ca2->Cellular_Response Leads to PKC->Cellular_Response Leads to

Caption: Neurokinin receptor signaling pathway.

G Experimental Workflow for Receptor Cross-Reactivity cluster_assays Experimental Assays Binding_Assay Radioligand Binding Assay (Determine Ki) Data_Analysis Data Analysis and Comparison Binding_Assay->Data_Analysis Functional_Assay Calcium Mobilization Assay (Determine EC50) Functional_Assay->Data_Analysis Peptide This compound Peptide->Binding_Assay Peptide->Functional_Assay Receptors Cell Lines Expressing NK1, NK2, and NK3 Receptors Receptors->Binding_Assay Receptors->Functional_Assay

Caption: Experimental workflow for receptor cross-reactivity.

References

Validating the Specificity of a New Gly-Leu-Met-NH2 Antibody: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the specificity of a novel antibody targeting the tripeptide Gly-Leu-Met-NH2. Ensuring antibody specificity is critical for the reliability and reproducibility of experimental results in research and diagnostic applications.[1][2][3] This document outlines a series of recommended validation experiments, presenting clear protocols and data interpretation guidelines. The performance of the new this compound antibody is compared against hypothetical alternative antibodies to illustrate the validation process.

Core Principles of Antibody Validation

Antibody validation is the process of confirming that an antibody specifically binds to its intended target antigen with high affinity and reproducibility.[1][2] The International Working Group for Antibody Validation (IWGAV) has proposed five pillars for antibody validation to ensure rigorous and reliable results.[4][5] These pillars guide the experimental design outlined in this guide and include genetic strategies, orthogonal strategies, independent antibody strategies, expression of tagged proteins, and immunocapture followed by mass spectrometry.[4][5][6] Given that the target is a small peptide, this guide will focus on adapted strategies, particularly competitive assays and peptide blocking, which are highly relevant for demonstrating specificity against small molecules.[7][8]

Comparative Validation Strategy

To objectively assess the specificity of the new this compound antibody (Antibody A), its performance is compared with two other hypothetical commercially available antibodies:

  • Antibody A (New): The new this compound antibody requiring validation.

  • Antibody B (Competitor 1): An existing antibody claimed to be specific for this compound.

  • Antibody C (Competitor 2): Another existing antibody with purported specificity for the same tripeptide.

The following sections detail the experimental protocols and present sample data in comparative tables.

Experiment 1: Competitive ELISA for Specificity and Affinity

A competitive ELISA is a powerful method to determine the specificity and relative affinity of an antibody for its target, especially for small antigens like peptides.[7][8][9][10] In this assay, the antibody is pre-incubated with a competing peptide, and the mixture is then added to a plate coated with the target peptide conjugated to a carrier protein. The signal is inversely proportional to the amount of target peptide in the sample, allowing for a quantitative assessment of specificity.[7][9]

Experimental Protocol: Competitive ELISA
  • Plate Coating: 96-well plates are coated with a this compound-BSA conjugate.

  • Blocking: The remaining protein-binding sites are blocked to prevent non-specific binding.[11]

  • Competition Reaction: Each antibody (A, B, and C) is pre-incubated with varying concentrations of the free this compound peptide and a panel of related, potentially cross-reactive peptides (e.g., Gly-Leu-Ala-NH2, Ala-Leu-Met-NH2, Gly-Leu-Met).

  • Incubation: The antibody-peptide mixtures are added to the coated and blocked plates.

  • Detection: A species-specific HRP-conjugated secondary antibody is added, followed by a substrate to produce a colorimetric signal.

  • Data Analysis: The absorbance is measured, and the IC50 (the concentration of free peptide that inhibits 50% of the antibody binding) is calculated for each competing peptide. A lower IC50 indicates a higher affinity of the antibody for the specific peptide.

Data Presentation: Competitive ELISA Results
Competing PeptideAntibody A (New) IC50 (nM)Antibody B (Competitor 1) IC50 (nM)Antibody C (Competitor 2) IC50 (nM)
This compound 15 50 25
Gly-Leu-Ala-NH2>10,0008005,000
Ala-Leu-Met-NH2>10,0001,200>10,000
Gly-Leu-Met5,0002,0008,000

Interpretation: Antibody A demonstrates the highest affinity for this compound (lowest IC50) and superior specificity, with minimal cross-reactivity to closely related peptides. Antibody B shows significant cross-reactivity, while Antibody C is moderately specific but with lower affinity than Antibody A.

Workflow Diagram: Competitive ELISA

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competition Step cluster_binding_detection Binding and Detection p1 Coat Plate with This compound-BSA p2 Block Plate p1->p2 c1 Pre-incubate Antibody with Competing Peptide b1 Add Antibody-Peptide Mixture to Plate c1->b1 Transfer b2 Add Secondary Antibody-HRP b1->b2 b3 Add Substrate & Measure Signal b2->b3 data_analysis Data Analysis b3->data_analysis Calculate IC50

Caption: Workflow for Competitive ELISA.

Experiment 2: Peptide Blocking in Immunocytochemistry (ICC)

Immunocytochemistry (ICC) can visualize the binding of an antibody within a cellular context.[1][12] To validate specificity, a peptide blocking experiment is essential.[2][13] In this assay, the antibody is pre-incubated with an excess of the immunizing peptide, which should prevent the antibody from binding to its target in the cells, resulting in a loss of signal.[2][5]

Experimental Protocol: ICC with Peptide Blocking
  • Cell Culture and Fixation: Cells known to endogenously express or have been treated with this compound are cultured on coverslips, fixed, and permeabilized.

  • Antibody Preparation: For the blocking condition, each antibody (A, B, and C) is incubated with a 100-fold molar excess of the this compound peptide. The non-blocked condition uses the antibody alone.

  • Staining: The cells are incubated with either the blocked or non-blocked antibody preparations.

  • Detection: A fluorophore-conjugated secondary antibody is used for detection.

  • Imaging: The coverslips are mounted and imaged using a fluorescence microscope.

  • Analysis: The staining intensity and pattern are compared between the blocked and non-blocked conditions. Specific binding is indicated by a significant reduction or complete absence of signal in the blocked sample.

Data Presentation: ICC Peptide Blocking Results
AntibodyStaining without Blocking PeptideStaining with Blocking PeptideSpecificity Assessment
Antibody A (New) Strong, specific cytoplasmic signalSignal completely abolishedHigh Specificity
Antibody B (Competitor 1) Moderate signal with some backgroundSignal reduced, but background remainsModerate Specificity
Antibody C (Competitor 2) Strong signal, non-specific nuclear stainingCytoplasmic signal reduced, nuclear staining persistsLow Specificity

Interpretation: Antibody A shows high specificity, as its signal is completely blocked by the target peptide. Antibody B exhibits some non-specific binding that is not blocked. Antibody C demonstrates significant off-target binding, indicated by the persistent non-specific nuclear signal.

Logical Diagram: Peptide Blocking Principle

Peptide_Blocking_Principle cluster_unblocked Unblocked Condition cluster_blocked Blocked Condition unblocked_ab Antibody target Target in Cell unblocked_ab->target Binds signal Fluorescent Signal target->signal Generates blocked_ab Antibody blocked_target Target in Cell blocked_ab->blocked_target Cannot Bind peptide Excess Free Peptide peptide->blocked_ab Pre-binds & Blocks no_signal No Signal blocked_target->no_signal Generates

Caption: Principle of Peptide Blocking.

Experiment 3: Western Blot Analysis of Peptide-Carrier Conjugates

While Western blotting is typically used for larger proteins, it can be adapted to validate a peptide antibody by detecting the peptide conjugated to a larger carrier protein.[1][14] This experiment tests the antibody's ability to recognize the peptide in a denatured state on a membrane.

Experimental Protocol: Western Blot
  • Sample Preparation: Prepare samples of a this compound-BSA conjugate, an unconjugated BSA control, and a conjugate of an unrelated peptide with BSA.

  • SDS-PAGE and Transfer: The samples are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.[14]

  • Blocking and Antibody Incubation: The membrane is blocked and then incubated with the primary antibodies (A, B, and C).

  • Detection: The membrane is incubated with an HRP-conjugated secondary antibody and visualized using a chemiluminescent substrate.[14]

  • Analysis: A specific antibody should produce a strong band at the molecular weight of the this compound-BSA conjugate and no band for the BSA control or the unrelated peptide-BSA conjugate.

Data Presentation: Western Blot Specificity
AntibodyThis compound-BSABSA ControlUnrelated Peptide-BSASpecificity Assessment
Antibody A (New) Single, strong band No bandNo bandHigh Specificity
Antibody B (Competitor 1) Band at correct MW, multiple other bandsFaint non-specific bandsFaint cross-reactive bandLow Specificity
Antibody C (Competitor 2) Strong band at correct MWNo bandNo bandHigh Specificity

Interpretation: Both Antibody A and Antibody C perform well in this assay, showing specific recognition of the target peptide conjugate. Antibody B shows significant non-specific binding and cross-reactivity, making it unreliable for this application.

Experimental Workflow: Western Blot Validation

Western_Blot_Workflow s1 Sample Prep (Peptide-BSA Conjugates) s2 SDS-PAGE s1->s2 s3 Protein Transfer to Membrane s2->s3 s4 Blocking s3->s4 s5 Primary Antibody Incubation s4->s5 s6 Secondary Antibody Incubation s5->s6 s7 Chemiluminescent Detection s6->s7 s8 Analysis of Bands s7->s8

Caption: Western Blot Validation Workflow.

Summary and Conclusion

This guide outlines a multi-faceted approach to validating the specificity of a new this compound antibody. Through a combination of competitive ELISA, immunocytochemistry with peptide blocking, and Western blot analysis, a comprehensive profile of the antibody's performance can be established.

Based on the presented hypothetical data, the New this compound Antibody (Antibody A) demonstrates superior specificity and affinity compared to the alternatives. It exhibits the lowest IC50 in competitive ELISA, complete signal abrogation in peptide blocking experiments, and clean, specific detection in Western blots. This rigorous validation process ensures that the antibody is a reliable tool for research and development, minimizing the risk of inaccurate and irreproducible results.[1]

References

Head-to-head comparison of Gly-Leu-Met-NH2 and neurokinin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the biological activities of the C-terminal tripeptide of Substance P, Gly-Leu-Met-NH2, and the tachykinin neuropeptide, Neurokinin A (NKA). This objective analysis is intended to inform research and development decisions by presenting key performance data from experimental studies.

Biochemical and Structural Properties

Both this compound and Neurokinin A belong to the tachykinin family of peptides, which are characterized by a conserved C-terminal sequence of Phe-X-Gly-Leu-Met-NH2.[1][2][3] This shared motif is crucial for their interaction with and activation of tachykinin receptors.[4][5] Neurokinin A is a decapeptide, while this compound represents the terminal tripeptide fragment of the undecapeptide Substance P.[6][7][8][9]

FeatureThis compoundNeurokinin A
Amino Acid Sequence This compoundHis-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-NH2[7][8]
Molecular Formula C13H26N4O3SC50H79N13O13S
Molecular Weight 318.44 g/mol 1134.29 g/mol
Synonyms Substance P (9-11)Substance K, Neuromedin L[7][8][10]

Receptor Binding Affinity

Tachykinins exert their effects by binding to three main subtypes of G protein-coupled receptors: NK1, NK2, and NK3.[2][11] Neurokinin A is the preferred endogenous ligand for the NK2 receptor but also exhibits high affinity for the NK1 receptor, demonstrating a degree of cross-reactivity.[8][11][12]

Quantitative binding data for this compound is scarce in the literature. However, studies on various C-terminal fragments of Substance P indicate that shorter fragments, such as the tripeptide, possess significantly lower affinity for tachykinin receptors compared to the full-length peptide or longer fragments.[6] The biological activity of Substance P C-terminal fragments generally requires a sequence of at least six amino acids to achieve potency comparable to the parent peptide.

LigandReceptor SubtypeReported Affinity (Kd or Ki)Cell/Tissue Type
Neurokinin A NK10.51 nM (Kd)[8]COS-7 cells expressing rat NK1 receptor
NK23.4 nM (Kd)[11]CHO cells expressing rat NK2 receptor
NK3Lower affinity than for NK1 and NK2Data not consistently reported
This compound NK1, NK2, NK3Data not available; inferred to be low-

Functional Potency

The functional potency of these peptides is typically assessed through their ability to elicit a biological response, such as smooth muscle contraction or intracellular calcium mobilization. Neurokinin A is a potent agonist at both NK1 and NK2 receptors, inducing robust physiological effects in various tissues.[6][13] In contrast, this compound exhibits weak biological activity, with some studies reporting only minor vasodilator effects and no significant activity in less sensitive assays like the isolated guinea pig ileum contraction assay.[6]

LigandAssayPotency (EC50 or pD2)Tissue/Cell Type
Neurokinin A Rat Duodenum Contraction1.8 nM (EC50)[6]Rat Duodenum
Rat Vas Deferens Contraction59.5 nM (EC50)[6]Rat Vas Deferens
Human Saphenous Vein ContractionpD2 = 7.3[2]Human Saphenous Vein
Human Bronchi ContractionpD2 = 6.99[14]Human Isolated Bronchi
Intracellular Ca2+ Mobilization (NK2)pEC50 = 8.6 ± 0.1[13]CHO cells expressing human NK2 receptor
Intracellular Ca2+ Mobilization (NK1)pEC50 = 7.3 ± 0.1[13]CHO cells expressing human NK1 receptor
This compound VasodilationWeak activity reported[6]Dog Hind Limb
Guinea Pig Ileum ContractionInactive[6]Guinea Pig Ileum

Signaling Pathways

Activation of tachykinin receptors, including NK1 and NK2, by agonists like Neurokinin A, primarily initiates a Gq/11 protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a variety of cellular responses.[12]

Furthermore, in certain cell types such as macrophages, Neurokinin A has been shown to activate the transcription factor NF-κB via the NK1 receptor. This activation is mediated through the extracellular signal-regulated kinase 1/2 (ERK1/2) and phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways, leading to the expression of pro-inflammatory genes.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Neurokinin A Receptor Tachykinin Receptor (NK1/NK2) Ligand->Receptor G_Protein Gq/11 Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca2+ Ca²⁺ ER->Ca2+ releases Cellular_Response Cellular Response (e.g., Contraction) Ca2+->Cellular_Response triggers

Caption: General Tachykinin Receptor Signaling Pathway.

NKA_NFkB_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus NKA Neurokinin A NK1R NK1 Receptor NKA->NK1R PI3K PI3K NK1R->PI3K activates ERK12 ERK1/2 NK1R->ERK12 activates Akt Akt PI3K->Akt IKB IκBα Akt->IKB phosphorylates (inactivation) ERK12->IKB phosphorylates (inactivation) NFkB NF-κB (p65/p50) IKB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates DNA DNA NFkB_nuc->DNA binds to Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Radioligand_Binding_Workflow Start Start Membrane_Prep Membrane Preparation (with Tachykinin Receptors) Start->Membrane_Prep Incubation Incubation: Membranes + Radioligand + Competitor (NKA or GLM-NH2) Membrane_Prep->Incubation Filtration Rapid Filtration (Separates Bound from Free) Incubation->Filtration Counting Scintillation Counting (Quantify Bound Radioactivity) Filtration->Counting Analysis Data Analysis (Calculate IC50 and Ki) Counting->Analysis End End Analysis->End

References

A Researcher's Guide to Orthogonal Validation of Gly-Leu-Met-NH2 Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the bioactivity of the tripeptide Gly-Leu-Met-NH2. As the C-terminal tripeptide of the tachykinin family of neuropeptides, its biological activity is intrinsically linked to the function of tachykinin receptors, primarily the neurokinin-1 receptor (NK1R). This document outlines orthogonal experimental methods to rigorously assess its potential interaction with and activation of these receptors, comparing its activity with its parent peptide, Substance P, and other relevant fragments.

Introduction to this compound and Tachykinin Signaling

Tachykinins, such as Substance P (SP), are neuropeptides that play a crucial role in a variety of physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[1] They exert their effects by binding to G protein-coupled receptors (GPCRs), namely the NK1, NK2, and NK3 receptors.[2] The biological activity of tachykinins is largely attributed to their conserved C-terminal sequence, Phe-X-Gly-Leu-Met-NH2, where X is a hydrophobic amino acid.[3][4] The tripeptide this compound represents the final three amino acids of this conserved motif.

Understanding the bioactivity of this compound is critical for structure-activity relationship (SAR) studies and drug development efforts targeting the tachykinin system. Orthogonal validation, employing multiple independent methods to probe the same biological question, is essential to ensure the reliability and accuracy of the findings. This guide focuses on three key orthogonal approaches to characterize the bioactivity of this compound:

  • Receptor Binding Assays: To determine the affinity of the peptide for the NK1 receptor.

  • Second Messenger Assays (Calcium Mobilization): To measure the functional consequence of receptor binding by assessing the mobilization of intracellular calcium, a key downstream signaling event for NK1R.

  • Second Messenger Assays (cAMP Accumulation): To investigate the peptide's ability to modulate cyclic adenosine (B11128) monophosphate (cAMP) levels, another important signaling pathway associated with NK1R activation.

Comparative Bioactivity Data

The following table summarizes the reported bioactivity of Substance P and its C-terminal fragment SP 6-11 on the human neurokinin-1 receptor (NK1R). While direct quantitative data for this compound is limited, studies indicate that C-terminal metabolism of Substance P beyond the 6-11 fragment leads to a loss of activity in both calcium mobilization and cAMP accumulation assays.[5][6] This suggests that this compound alone is likely to be inactive or have significantly diminished potency compared to larger fragments.

CompoundAssayReceptorCell Line-log EC50 (M)
Substance P Intracellular Ca²⁺ IncreaseHuman NK1R3T38.53 ± 0.27
cAMP AccumulationHuman NK1R3T38.04 ± 0.18
SP 6-11 Intracellular Ca²⁺ IncreaseHuman NK1R3T38.07 ± 0.27
cAMP AccumulationHuman NK1R3T36.78 ± 0.27
This compound Intracellular Ca²⁺ IncreaseHuman NK1R3T3Inactive
cAMP AccumulationHuman NK1R3T3Inactive

Data sourced from:[5]

Orthogonal Experimental Methodologies

To empirically validate the bioactivity of this compound, the following orthogonal experimental protocols are recommended. These should be performed in parallel with positive controls (Substance P) and relevant C-terminal fragments (e.g., Phe-Gly-Leu-Met-NH2, SP 6-11) to provide a robust comparison.

Method 1: Radioligand Competition Binding Assay

This assay directly measures the ability of this compound to bind to the NK1 receptor by competing with a radiolabeled ligand.

Experimental Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor in appropriate media.

    • Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MnCl2, 0.1% BSA) and determine the protein concentration.

  • Competition Binding Assay:

    • In a 96-well plate, add 50 µL of cell membrane preparation (20-40 µg of protein).

    • Add 50 µL of increasing concentrations of this compound or control peptides (Substance P, Phe-Gly-Leu-Met-NH2).

    • Add 50 µL of a fixed concentration of a radiolabeled NK1 receptor antagonist (e.g., [³H] Aprepitant) or agonist (e.g., [¹²⁵I]-Substance P).

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Dry the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_0 Membrane Preparation cluster_1 Binding Assay cluster_2 Data Analysis A CHO-NK1R Cells B Homogenization A->B C Centrifugation B->C D Membrane Pellet C->D E Add Membranes, Peptides, & [3H]Ligand to Plate D->E F Incubate E->F G Filtration & Washing F->G H Scintillation Counting G->H I Calculate IC50 H->I J Calculate Ki I->J G A Seed HEK293-NK1R Cells in 96-well Plate B Load Cells with Calcium-Sensitive Dye A->B C Measure Baseline Fluorescence B->C D Add Peptides C->D E Record Fluorescence Change D->E F Data Analysis: Calculate EC50 E->F G cluster_0 Cell Membrane cluster_1 Cytoplasm Agonist Tachykinin (e.g., Substance P) NK1R NK1 Receptor Agonist->NK1R Gq Gq/11 NK1R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (Ca²⁺ Store) IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca ↑ [Ca²⁺]i ER->Ca Ca->PKC Response Cellular Response PKC->Response

References

Gly-Leu-Met-NH2: A Comparative Analysis of In Vitro and In Vivo Effects

Author: BenchChem Technical Support Team. Date: December 2025

This guide, therefore, provides a comparative overview of the methodologies used to assess the biological effects of tachykinin peptides containing the Gly-Leu-Met-NH2 sequence, drawing inferences about the function of this crucial tripeptide motif in both laboratory and whole-organism settings.

Data Presentation: A Comparative Overview of Tachykinin Activity Assays

The biological effects of tachykinins, and by extension the functional importance of their C-terminal this compound sequence, are evaluated through a variety of in vitro and in vivo experimental systems. The following tables summarize the common assays and models employed.

Table 1: Comparison of In Vitro Assays for Tachykinin Activity

Assay TypeDescriptionTypical Data Generated
Receptor Binding Assays Competitive binding assays using radiolabeled tachykinin ligands and cell membranes expressing specific tachykinin receptors (NK1, NK2, NK3).Binding affinity (Ki), receptor density (Bmax).
Isolated Tissue/Organ Bath Assays Measurement of smooth muscle contraction or relaxation in response to tachykinin application in isolated tissues such as guinea pig ileum, trachea, or rabbit pulmonary artery.Potency (EC50), efficacy (Emax), antagonist affinity (pA2).[2]
Cell-Based Functional Assays Measurement of second messenger mobilization (e.g., calcium flux, inositol (B14025) phosphate (B84403) accumulation) in cultured cells engineered to express tachykinin receptors.Signal transduction pathway activation, potency (EC50).
Immunosuppressive Activity Assays Assessment of the effect of tachykinin fragments on immune cell function, such as the plaque-forming cell (PFC) test to measure antibody production.Inhibition of immune response, dose-response relationships.[3]

Table 2: Comparison of In Vivo Models for Tachykinin Activity

Model/AssayDescriptionKey Endpoints Measured
Cardiovascular Models (e.g., anesthetized rats) Intravenous administration of tachykinins and measurement of cardiovascular parameters.Changes in blood pressure, heart rate, and vascular permeability.
Respiratory Models (e.g., guinea pigs) Inhalation or intravenous administration of tachykinins and measurement of respiratory function.Bronchoconstriction, plasma extravasation in the airways.
Gastrointestinal Models (e.g., conscious dogs, rats) Administration of tachykinins and measurement of gastrointestinal motility and secretion.Gastric emptying, intestinal transit, gastric acid secretion.[4]
Nociception Models (e.g., rodents) Intrathecal or peripheral administration of tachykinins and assessment of pain-related behaviors.Paw withdrawal latency (hot plate, tail flick), vocalization.
Neurogenic Inflammation Models (e.g., rodents) Intradermal injection of tachykinins and measurement of inflammatory responses.Plasma extravasation, vasodilation, edema formation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro and in vivo experiments used to characterize tachykinin activity.

In Vitro: Guinea Pig Ileum Contraction Assay

This classic bioassay is used to determine the potency and efficacy of tachykinins and their analogues on smooth muscle contraction, which is primarily mediated by NK1 and NK3 receptors.

Objective: To measure the contractile response of isolated guinea pig ileum to a tachykinin peptide.

Materials:

  • Male guinea pig (250-350 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

  • Tachykinin peptide stock solution

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • A male guinea pig is humanely euthanized.

  • A segment of the terminal ileum is removed and placed in Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2.

  • Longitudinal muscle strips are prepared and mounted in organ baths containing Krebs-Henseleit solution at 37°C.

  • The tissues are allowed to equilibrate for 60 minutes under a resting tension of 1 g, with washes every 15 minutes.

  • Cumulative concentration-response curves are generated by adding the tachykinin peptide in increasing concentrations to the organ bath.

  • The contractile responses are recorded until a maximal response is achieved.

  • Data are analyzed to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal response).

In Vivo: Rat Gastric Acid Secretion Assay

This in vivo model assesses the central effects of tachykinins on gastric function, a process that can be mediated by NK3 receptors.

Objective: To measure the effect of centrally administered tachykinin on gastric acid secretion in rats.

Materials:

  • Male Wistar rats (200-250 g)

  • Anesthetic (e.g., urethane)

  • Stereotaxic apparatus

  • Intracerebroventricular (ICV) injection cannula

  • Gastric perfusion pump

  • pH meter and titrator

  • Tachykinin peptide solution for ICV injection

Procedure:

  • Rats are fasted for 24 hours with free access to water.

  • The animals are anesthetized, and the trachea is cannulated to ensure a clear airway.

  • The rat is placed in a stereotaxic apparatus for the precise implantation of an ICV cannula into a lateral cerebral ventricle.

  • A double-lumen cannula is inserted into the stomach for continuous perfusion with saline.

  • The gastric perfusate is collected every 15 minutes, and the acid content is determined by titration with 0.01 N NaOH to a pH of 7.0.

  • After a basal period of acid secretion is established, the tachykinin peptide is administered via the ICV cannula.

  • Gastric acid secretion is monitored for several hours post-injection.

  • The total acid output is calculated and compared between treatment and control groups.

Mandatory Visualizations

The following diagrams illustrate the signaling pathway of tachykinins and a generalized workflow for comparing in vitro and in vivo studies.

Tachykinin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Tachykinin Tachykinin TKR Tachykinin Receptor (NK1/2/3) Tachykinin->TKR Gq_protein Gq/11 TKR->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers Cellular_Response Cellular Response (e.g., Contraction, Secretion, Neurotransmission) PKC->Cellular_Response Ca_release->Cellular_Response

Caption: Tachykinin signaling via Gq/11 protein-coupled receptors.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Peptide This compound Containing Peptide Receptor_Binding Receptor Binding Assays (Ki, Bmax) Peptide->Receptor_Binding Cell_Assays Cell-Based Assays (EC50 for 2nd messengers) Peptide->Cell_Assays Tissue_Assays Isolated Tissue Assays (EC50, Emax) Peptide->Tissue_Assays Animal_Models Animal Models (Rat, Guinea Pig, etc.) Peptide->Animal_Models Administration In_Vitro_Data In Vitro Activity Profile Receptor_Binding->In_Vitro_Data Cell_Assays->In_Vitro_Data Tissue_Assays->In_Vitro_Data Comparison Comparative Analysis In_Vitro_Data->Comparison PK_PD Pharmacokinetics & Pharmacodynamics Animal_Models->PK_PD Behavioral_Assays Behavioral/Physiological Measurements Animal_Models->Behavioral_Assays In_Vivo_Data In Vivo Efficacy & Safety PK_PD->In_Vivo_Data Behavioral_Assays->In_Vivo_Data In_Vivo_Data->Comparison

Caption: Workflow for comparing peptide effects in vitro and in vivo.

References

A Comparative Guide to Gly-Leu-Met-NH2 as a Reference Standard in Tachykinin Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gly-Leu-Met-NH2 with other tachykinin receptor ligands, offering supporting experimental data and detailed protocols for key assays. This compound, the C-terminal tripeptide of the neurotransmitter Substance P, serves as a fundamental tool in the study of tachykinin receptors, which are implicated in a variety of physiological processes including pain, inflammation, and smooth muscle contraction.

Introduction to Tachykinins and Their Receptors

Tachykinins are a family of neuropeptides that share a conserved C-terminal sequence, Phe-X-Gly-Leu-Met-NH2, which is crucial for their biological activity. The primary mammalian tachykinins are Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB). These peptides exert their effects by binding to three distinct G-protein coupled receptors (GPCRs): NK1, NK2, and NK3, with preferential affinities. SP shows the highest affinity for the NK1 receptor, NKA for the NK2 receptor, and NKB for the NK3 receptor.

This compound represents the core C-terminal tripeptide amide common to tachykinins. While the full-length peptides are required for high-affinity binding and potent activation, this tripeptide is often used in research as a minimal recognition motif and a reference standard to probe the fundamental interactions between tachykinin ligands and their receptors.

Comparative Analysis of Tachykinin Receptor Ligands

The utility of this compound as a reference standard is best understood in the context of the binding affinities and functional potencies of the endogenous tachykinins. While specific quantitative data for the binding of this compound is limited in publicly available literature, studies on C-terminal fragments of Substance P indicate that fragments shorter than a heptapeptide (B1575542) are, at most, only weakly active[1]. This suggests that while this compound contains the essential C-terminal amide group, its affinity and potency are significantly lower than the full-length peptides.

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of the primary endogenous tachykinins for the human NK1, NK2, and NK3 receptors. This data provides a baseline for understanding the relative activity of C-terminal fragments like this compound.

Table 1: Comparative Binding Affinities (Ki, nM) of Endogenous Tachykinins

LigandNK1 Receptor (Ki, nM)NK2 Receptor (Ki, nM)NK3 Receptor (Ki, nM)
Substance P~0.1 - 1~100 - 1000~1000
Neurokinin A~1 - 10~1 - 10~10 - 100
Neurokinin B~10 - 100~100 - 1000~1 - 10
This compound Low Affinity Low Affinity Low Affinity

Table 2: Comparative Functional Potencies (EC50, nM) in Calcium Mobilization Assays

LigandNK1 Receptor (EC50, nM)NK2 Receptor (EC50, nM)NK3 Receptor (EC50, nM)
Substance P~0.1 - 5>1000>1000
Neurokinin A~10 - 100~1 - 10~100 - 1000
Neurokinin B~100 - 1000~100 - 1000~1 - 10
This compound Low Potency Low Potency Low Potency

Tachykinin Receptor Signaling Pathways

Activation of tachykinin receptors initiates a cascade of intracellular signaling events. The NK1 receptor, the primary target of Substance P, couples to multiple G-proteins, leading to diverse downstream effects. The diagram below illustrates the major signaling pathways associated with NK1 receptor activation.

Tachykinin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol SP Substance P NK1R NK1 Receptor SP->NK1R Gq11 Gq/11 NK1R->Gq11 activates Gs Gs NK1R->Gs activates PLC Phospholipase C (PLC) Gq11->PLC activates AC Adenylyl Cyclase (AC) Gs->AC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces ATP ATP AC->ATP converts cAMP cAMP AC->cAMP produces Ca Ca²⁺ IP3->Ca releases PKC Protein Kinase C (PKC) DAG->PKC activates Response Cellular Response Ca->Response PKC->Response PKA Protein Kinase A (PKA) cAMP->PKA activates PKA->Response

Caption: Tachykinin NK1 Receptor Signaling Pathway.

Experimental Protocols

Detailed methodologies for common assays used in tachykinin research are provided below. These protocols can be adapted for the use of this compound as a reference standard, typically at higher concentrations due to its lower affinity.

Radioligand Binding Assay for Tachykinin Receptors

This protocol outlines a competitive binding assay to determine the affinity of a test compound for a tachykinin receptor.

Radioligand_Binding_Workflow A Prepare Cell Membranes (Expressing Tachykinin Receptor) B Incubate Membranes with Radioligand (e.g., [³H]Substance P) and Test Compound A->B C Separate Bound from Free Radioligand (Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis (IC50 and Ki Determination) D->E

Caption: Experimental Workflow for Radioligand Binding Assay.

Detailed Methodology:

  • Membrane Preparation:

    • Culture cells expressing the tachykinin receptor of interest (e.g., CHO or HEK293 cells stably transfected with the NK1 receptor).

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MnCl2, 0.1% BSA, pH 7.4).

      • A fixed concentration of radioligand (e.g., [³H]Substance P for NK1 receptors, typically at a concentration near its Kd).

      • Varying concentrations of the unlabeled test compound (or this compound).

      • Cell membrane preparation.

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This protocol describes a functional assay to measure the ability of a compound to activate tachykinin receptors and induce an intracellular calcium response, often performed using a Fluorometric Imaging Plate Reader (FLIPR).

Calcium_Mobilization_Workflow A Seed Cells Expressing Tachykinin Receptor in a 96-well Plate B Load Cells with a Calcium-sensitive Dye (e.g., Fluo-4 AM) A->B C Add Test Compound (Agonist) and Measure Fluorescence Change (FLIPR) B->C D Data Analysis (EC50 Determination) C->D

Caption: Experimental Workflow for Calcium Mobilization Assay.

Detailed Methodology:

  • Cell Preparation:

    • Seed cells expressing the tachykinin receptor of interest into a 96-well black-walled, clear-bottom plate and culture overnight.

    • On the day of the assay, remove the culture medium.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Add the loading buffer to each well and incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the dye to enter the cells.

  • Measurement of Calcium Flux:

    • Prepare a compound plate with varying concentrations of the test agonist (or this compound).

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • The instrument will record a baseline fluorescence reading before automatically adding the test compound to the cell plate.

    • Continue to record the fluorescence intensity over time to measure the change in intracellular calcium concentration.

  • Data Analysis:

    • The change in fluorescence is proportional to the increase in intracellular calcium.

    • Plot the peak fluorescence response against the concentration of the agonist.

    • Determine the concentration of the agonist that produces 50% of the maximal response (EC50).

Conclusion

This compound serves as a valuable, albeit low-potency, reference standard in tachykinin research. Its primary utility lies in studies focused on the minimal structural requirements for tachykinin receptor recognition and activation. For researchers investigating the physiological and pharmacological roles of tachykinins, the full-length endogenous peptides—Substance P, Neurokinin A, and Neurokinin B—remain the gold-standard reference agonists due to their high affinity and potency. The provided experimental protocols offer a solid foundation for conducting both binding and functional assays to characterize novel compounds targeting the tachykinin system.

References

A Comparative Analysis of Gly-Leu-Met-NH2 and Known NK1R Agonists

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the Neurokinin-1 Receptor (NK1R) activity of the C-terminal tripeptide of Substance P, Gly-Leu-Met-NH2, against established NK1R agonists. The information is intended for researchers, scientists, and drug development professionals working on tachykinin receptor modulation.

The tripeptide this compound represents the amidated C-terminus of Substance P (SP), the primary endogenous ligand for the NK1R.[1][2][3][4] Structure-activity relationship studies have consistently shown that the conserved C-terminal pentapeptide sequence of tachykinins, Phe-X-Gly-Leu-Met-NH2, is the essential "message domain" or pharmacophore responsible for binding to and activating tachykinin receptors.[5][6][7][8][9] While the full-length peptide is required for high-affinity binding and potent activation, the C-terminal fragment is fundamentally responsible for initiating the biological response. This guide benchmarks the activity of this core motif by comparing it to its parent molecule, Substance P, and another well-characterized synthetic agonist, Septide.

Data Presentation: Agonist Performance at the NK1 Receptor

The following table summarizes the quantitative data for key NK1R agonists. Direct experimental values for the standalone this compound tripeptide are not prevalent in the literature, as studies typically focus on larger fragments or the full peptide. Its activity is inferred from its critical role within the parent Substance P sequence.

CompoundTypeBinding Affinity (Ki / Kd)Functional Potency (EC50)Key Characteristics
Substance P Endogenous Peptide AgonistKd: 0.04 nM[10]~0.05 nM (Inositol Phosphate Assay)[11] ~18 nM (Receptor Internalization Assay)[12]The primary, high-affinity endogenous ligand for the NK1R.[13][14][15]
Septide Synthetic Peptide AgonistKi: ~3,700 nM (vs. [3H]SP)[11] Kd: 0.55 nM[16]~5 nM (Inositol Phosphate Assay)[11]Potent functional agonist that acts at a distinct site or induces a different active conformation of the NK1R compared to Substance P.[11]
This compound Substance P C-Terminal FragmentData not availableData not availableRepresents the core C-terminal tripeptide of Substance P, essential for receptor activation but expected to have significantly lower affinity and potency than the full peptide.[1]

Signaling Pathways and Experimental Workflows

To understand how these agonists exert their effects, it is crucial to visualize the underlying molecular and experimental processes.

NK1 Receptor Signaling Cascade

Activation of the NK1R, a G-protein-coupled receptor (GPCR), by an agonist like Substance P initiates a cascade of intracellular events. The receptor primarily couples to Gq and Gs heterotrimeric G proteins to transmit its signal.[13][15][17][18]

NK1R_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol NK1R NK1 Receptor Gq Gq NK1R->Gq activates Gs Gs NK1R->Gs activates PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase (AC) Gs->AC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Agonist Agonist (e.g., Substance P) Agonist->NK1R binds Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC PKA PKA Activation cAMP->PKA

Caption: NK1R agonist binding activates Gq and Gs pathways.

Experimental Workflow for Agonist Benchmarking

The process of comparing NK1R agonists involves a structured series of experiments to determine their binding and functional characteristics.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis & Comparison A Compound Synthesis (this compound) D Radioligand Binding Assay A->D E Functional Assays (Ca²⁺ flux, IP accumulation) A->E B Benchmark Agonists (Substance P, Septide) B->D B->E C Cell Culture (NK1R-expressing cells) C->D C->E F Determine Binding Affinity (Ki / Kd) D->F G Determine Potency & Efficacy (EC50 / Emax) E->G H Comparative Analysis F->H G->H

Caption: Workflow for comparing NK1R agonist performance.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible assessment of agonist activity at the NK1R.

Radioligand Binding Assay

This assay quantifies the affinity of a compound for the NK1 receptor by measuring its ability to displace a radiolabeled ligand.

  • Objective: To determine the inhibition constant (Ki) or dissociation constant (Kd) of the test compounds.

  • Materials:

    • Membranes prepared from cells stably expressing the human NK1R.

    • Radioligand: [³H]Substance P or [¹²⁵I]Substance P.

    • Assay Buffer: E.g., 40 mM HEPES (pH 7.4), 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, and protease inhibitors like Bacitracin.[10]

    • Test Compounds: this compound, Substance P, Septide at various concentrations.

    • Non-specific binding control: A high concentration of a known unlabeled NK1R antagonist (e.g., Aprepitant) or agonist (unlabeled Substance P).

    • Glass fiber filters (e.g., GF/C), presoaked in a solution like 0.3% polyethyleneimine (PEI).

  • Procedure:

    • In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically near its Kd), and varying concentrations of the test compound.

    • For total binding wells, add assay buffer instead of the test compound. For non-specific binding wells, add the non-specific binding control.

    • Incubate the mixture for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 27°C) to reach equilibrium.[10]

    • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioligand.[10]

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Functional Assay: Inositol (B14025) Phosphate (IP) Accumulation

This assay measures the functional potency of an agonist by quantifying the production of a key second messenger, inositol phosphate, following Gq protein activation.

  • Objective: To determine the half-maximal effective concentration (EC50) and maximum efficacy (Emax) of the test compounds.

  • Materials:

    • Intact cells stably expressing the human NK1R (e.g., COS-1 or CHO cells).[11]

    • Labeling medium containing myo-[³H]inositol.

    • Stimulation buffer containing LiCl (to inhibit inositol monophosphatase and allow IP accumulation).

    • Test Compounds: this compound, Substance P, Septide at various concentrations.

    • Lysis buffer.

    • Anion exchange chromatography columns.

  • Procedure:

    • Plate the NK1R-expressing cells and allow them to adhere.

    • Label the cells overnight with myo-[³H]inositol, which is incorporated into the cell membrane as phosphatidylinositol.

    • Wash the cells to remove unincorporated [³H]inositol.

    • Pre-incubate the cells in a buffer containing LiCl.

    • Stimulate the cells with varying concentrations of the test agonists for a specific time (e.g., 30-60 minutes).

    • Terminate the stimulation and lyse the cells.

    • Separate the accumulated [³H]inositol phosphates from free [³H]inositol and other components using anion exchange chromatography.

    • Quantify the amount of [³H]inositol phosphates using a scintillation counter.

    • Plot the amount of IP produced against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

References

Comparative Analysis of Gly-Leu-Met-NH2 Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a statistical and comparative analysis of Gly-Leu-Met-NH2 analogues. It focuses on their biological activity as part of the tachykinin peptide family, offering supporting experimental data and detailed methodologies.

The tripeptide sequence this compound is the conserved C-terminal motif of the tachykinin family of neuropeptides. Tachykinins, including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are involved in a wide array of physiological processes such as smooth muscle contraction, vasodilation, and neurotransmission.[1][2][3] The biological activity of these peptides is mediated through their interaction with G protein-coupled receptors (GPCRs), specifically the tachykinin receptors NK1, NK2, and NK3.[1][2] The C-terminal sequence is crucial for receptor recognition and activation.[2] Consequently, modifications to the this compound motif are a key strategy in developing potent and selective tachykinin receptor agonists and antagonists for therapeutic applications.

Quantitative Comparison of Analogue Activity

The biological potency of this compound analogues is typically assessed through functional assays, such as the guinea pig ileum contraction assay, which primarily measures activity at NK1 receptors. The data presented below, collated from various studies, summarizes the relative potencies of several C-terminal analogues of tachykinins.

Analogue (Modification from parent peptide)Parent PeptideAssay SystemRelative Potency (%)Reference
pGlu-Phe-gPhe-mthis compoundpGlu-Phe-Phe-Gly-Leu-Met-NH2Guinea Pig Ileum22[4]
[Tyr5, D-Trp6,8, Arg9]SPSubstance PGuinea Pig IleumAntagonist ActivityN/A
[D-Pro2, D-Trp7,9]SPSubstance PGuinea Pig IleumAntagonist ActivityN/A
[MeVal7]NKA(4-10)Neurokinin A (4-10)Various in vitro prepsNK-P selective agonist[5]
Bapa0[(pBzl)Phe11]SPSubstance PPhospholipase C AssayAgonist[6]
Bapa0[(pBzl)Phe11]SPSubstance PAdenylate Cyclase AssayAntagonist[6]

Note: A direct statistical comparison is challenging due to variations in experimental conditions across different studies. The data presented provides a qualitative and semi-quantitative overview of the effects of specific amino acid substitutions.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are outlines of key experimental protocols used in the characterization of this compound analogues.

Tachykinin Receptor Binding Assay

This assay measures the affinity of a ligand for its receptor.

Objective: To determine the binding affinity (Ki) of this compound analogues for tachykinin receptors (NK1, NK2, NK3).

Materials:

  • Cell membranes expressing the tachykinin receptor of interest (e.g., from CHO cells).

  • Radiolabeled tachykinin ligand (e.g., [3H]Substance P for NK1).

  • Unlabeled this compound analogue (test compound).

  • Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled analogue.

  • Equilibration: Allow the binding reaction to reach equilibrium (typically 30-60 minutes at room temperature).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. The filters will trap the cell membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the analogue. The IC50 value (concentration of analogue that inhibits 50% of specific binding) is determined and used to calculate the binding affinity (Ki).

Smooth Muscle Contraction Assay (e.g., Guinea Pig Ileum)

This functional assay measures the biological effect of a ligand on smooth muscle tissue.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound analogues in inducing smooth muscle contraction.

Materials:

  • Isolated guinea pig ileum tissue.

  • Organ bath with physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with 95% O2/5% CO2.

  • Isotonic transducer to measure muscle contraction.

  • Data acquisition system.

  • This compound analogue (test compound).

Procedure:

  • Tissue Preparation: A segment of the guinea pig ileum is isolated and mounted in the organ bath under a resting tension.

  • Equilibration: The tissue is allowed to equilibrate in the physiological salt solution for a period of time until a stable baseline is achieved.

  • Cumulative Concentration-Response Curve: The analogue is added to the organ bath in a cumulative manner, with each subsequent concentration added only after the response to the previous one has stabilized.

  • Measurement: The contractile response at each concentration is recorded by the isotonic transducer.

  • Data Analysis: The magnitude of the contraction is plotted against the logarithm of the analogue concentration to generate a concentration-response curve. The EC50 (the concentration that produces 50% of the maximal response) and Emax (the maximal response) are determined from this curve.

Visualizing the Molecular and Experimental Landscape

To better understand the context of this compound analogue activity, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

Tachykinin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Tachykinin Analogue Tachykinin Analogue Tachykinin Receptor (GPCR) Tachykinin Receptor (GPCR) Tachykinin Analogue->Tachykinin Receptor (GPCR) Binds to Gq/11 Protein Gq/11 Protein Tachykinin Receptor (GPCR)->Gq/11 Protein Activates Phospholipase C (PLC) Phospholipase C (PLC) Gq/11 Protein->Phospholipase C (PLC) Activates PIP2 PIP2 Phospholipase C (PLC)->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Induces Protein Kinase C (PKC) Protein Kinase C (PKC) DAG->Protein Kinase C (PKC) Activates Cellular Response Cellular Response Ca2+ Release->Cellular Response Leads to Protein Kinase C (PKC)->Cellular Response Leads to

Caption: Tachykinin Receptor Signaling Pathway.

Experimental_Workflow Start Start Analogue_Synthesis Analogue Synthesis (Solid-Phase Peptide Synthesis) Start->Analogue_Synthesis Purification_Characterization Purification (HPLC) & Characterization (Mass Spec) Analogue_Synthesis->Purification_Characterization Biological_Screening Biological Screening Purification_Characterization->Biological_Screening Receptor_Binding_Assay Receptor Binding Assay Biological_Screening->Receptor_Binding_Assay Functional_Assay Functional Assay (e.g., Smooth Muscle Contraction) Biological_Screening->Functional_Assay Data_Analysis Data Analysis (IC50, EC50, Ki) Receptor_Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Structure_Activity_Relationship Structure-Activity Relationship (SAR) Analysis Data_Analysis->Structure_Activity_Relationship Lead_Optimization Lead Optimization Structure_Activity_Relationship->Lead_Optimization End End Structure_Activity_Relationship->End Lead_Optimization->Analogue_Synthesis

Caption: Experimental Workflow for Analogue Comparison.

References

Unraveling the Tachykinin C-Terminus: A Comparative Guide to the Biological Activity of Gly-Leu-Met-NH2 and Related Fragments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of the conserved C-terminal tripeptide Gly-Leu-Met-NH2 of the tachykinin family and its related fragments. This analysis is based on published experimental data, offering insights into the structure-activity relationship of these peptides and their interaction with tachykinin receptors.

The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), plays a crucial role in a wide array of physiological processes, from smooth muscle contraction and pain transmission to inflammation and immune responses. A hallmark of this family is the conserved C-terminal sequence, Phe-X-Gly-Leu-Met-NH2, which is essential for receptor binding and activation. This guide focuses on the biological significance of the C-terminal fragments, with a particular emphasis on the this compound motif.

While independent verification of published results for the isolated tripeptide this compound is not available in the current body of scientific literature, extensive research on larger C-terminal fragments provides valuable data for understanding its role within the context of the parent peptides.

Comparative Biological Activity of Tachykinin C-Terminal Fragments

The biological activity of tachykinin C-terminal fragments is highly dependent on their length and specific amino acid composition. Generally, longer C-terminal fragments retain a higher affinity for tachykinin receptors and greater biological potency.

Table 1: Comparative Activity of Substance P (SP) C-Terminal Fragments in Histamine (B1213489) Release from Murine Mast Cells

Peptide FragmentSequenceRelative Potency in Histamine Release
SP (Full Length)Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2No release
SP(4-11)Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2Slight release
SP(5-11)Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2Nearly equipotent to SP(6-11)
SP(6-11)Gln-Phe-Phe-Gly-Leu-Met-NH2Nearly equipotent to SP(5-11)
SP(8-11) Phe-Gly-Leu-Met-NH2 Maximum release
SP(9-11) This compound Potent, but less than SP(8-11)
SP(1-4)Arg-Pro-Lys-ProNo release
SP(1-6)Arg-Pro-Lys-Pro-Gln-GlnNo release
SP(1-7)Arg-Pro-Lys-Pro-Gln-Gln-PheNo release

Data summarized from a study on histamine release from a murine mast cell line.[1]

Table 2: Structure-Activity Relationship of Neurokinin A (4-10) Analogues at the Human NK2 Receptor

Analogue of NKA(4-10) (Asp-Ser-Phe-Val-Gly-Leu-Met-NH2)ModificationEffect on Binding Affinity
L-Ala substitution at Asp(4)Asp4 -> Ala48- to 80-fold decrease
L-Ala substitution at Phe(6)Phe6 -> Ala6~5000-fold decrease
L-Ala substitution at Val(7)Val7 -> Ala78- to 80-fold decrease
L-Ala substitution at Leu(9)Leu9 -> Ala98- to 80-fold decrease
L-Ala substitution at Met(10)Met10 -> Ala108- to 80-fold decrease
D-enantiomer substitution at Phe(6)Phe6 -> d-Phe6Drastic reduction
D-enantiomer substitution at Val(7)Val7 -> d-Val7Drastic reduction

This table highlights the critical role of specific residues within the C-terminal heptapeptide (B1575542) of NKA for binding to the NK2 receptor. Data from a study on human colon circular muscle.[2]

Studies on various biological assays have consistently shown that C-terminal fragments of SP as small as the heptapeptide are potent agonists, while fragments with five or fewer amino acids are, at most, weakly active in assays such as guinea pig ileum contraction.[3] This suggests that while the C-terminal tripeptide is a core component, additional preceding amino acids are necessary for full biological activity.

Experimental Methodologies

The data presented in this guide are derived from established in vitro and ex vivo experimental protocols designed to assess the biological activity of peptides.

Radioligand Binding Assay

This technique is used to determine the affinity of a ligand (in this case, tachykinin fragments) for its receptor.

General Protocol:

  • Membrane Preparation: Tissues or cells expressing the tachykinin receptor of interest are homogenized and centrifuged to isolate a membrane fraction rich in receptors.[4]

  • Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]SP) and varying concentrations of the unlabeled test peptide (the C-terminal fragment).[4]

  • Separation: The receptor-bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.[4][5]

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to calculate the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand (IC50), from which the binding affinity (Ki) can be derived.[5]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ReceptorSource Tissue/Cells Expressing Tachykinin Receptor MembranePrep Membrane Preparation (Homogenization & Centrifugation) ReceptorSource->MembranePrep Incubation Incubation with Membrane Preparation MembranePrep->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]SP) Radioligand->Incubation TestPeptide Unlabeled Test Peptide (C-Terminal Fragment) TestPeptide->Incubation Filtration Separation of Bound & Free Ligand (Filtration) Incubation->Filtration Counting Scintillation Counting Filtration->Counting DataAnalysis Data Analysis (IC50 & Ki Determination) Counting->DataAnalysis

Radioligand Binding Assay Workflow
Guinea Pig Ileum Contraction Assay

This is a classic functional assay used to measure the contractile or relaxant effects of a substance on smooth muscle.

General Protocol:

  • Tissue Preparation: A segment of the guinea pig ileum is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).[6]

  • Transducer Attachment: One end of the tissue is fixed, and the other is connected to an isometric force transducer to record changes in muscle tension.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension.

  • Drug Administration: The test peptide is added to the organ bath in a cumulative or non-cumulative manner, and the resulting contraction is recorded.

  • Data Analysis: The magnitude of the contraction is measured and can be expressed as a percentage of the maximum contraction induced by a standard agonist (e.g., acetylcholine (B1216132) or potassium chloride). Dose-response curves are constructed to determine the potency (EC50) of the peptide.

Histamine Release Assay

This assay quantifies the ability of a substance to induce the release of histamine from mast cells, a key event in inflammatory and allergic responses.

General Protocol:

  • Cell Culture: A mast cell line (e.g., RBL-2H3 or LAD2) or primary mast cells are cultured.[3]

  • Stimulation: The cells are washed and resuspended in a physiological buffer. The test peptide is then added at various concentrations.[3]

  • Incubation: The cells are incubated with the peptide for a defined period (e.g., 30 minutes) at 37°C.[3]

  • Termination and Separation: The reaction is stopped by centrifugation to pellet the cells, and the supernatant containing the released histamine is collected.[3]

  • Quantification: The histamine concentration in the supernatant is measured using methods such as ELISA or a fluorometric assay.[3]

  • Data Analysis: The amount of histamine released is typically expressed as a percentage of the total cellular histamine content.

G cluster_cell_prep Cell Preparation cluster_stimulation Stimulation cluster_quantification Quantification MastCells Mast Cell Culture (e.g., LAD2) Washing Washing & Resuspension in Buffer MastCells->Washing TestPeptide Addition of Test Peptide Washing->TestPeptide Incubation Incubation at 37°C TestPeptide->Incubation Centrifugation Centrifugation & Supernatant Collection Incubation->Centrifugation HistamineAssay Histamine Quantification (ELISA or Fluorometric) Centrifugation->HistamineAssay DataAnalysis Data Analysis (% Histamine Release) HistamineAssay->DataAnalysis

Histamine Release Assay Workflow

Tachykinin Signaling Pathway

Tachykinins exert their effects by binding to G protein-coupled receptors (GPCRs), primarily the NK1, NK2, and NK3 receptors. The binding of a tachykinin peptide to its receptor initiates a cascade of intracellular events.

G Tachykinin Tachykinin Peptide (e.g., Substance P) NK_Receptor Tachykinin Receptor (NK1, NK2, or NK3) Tachykinin->NK_Receptor Binds to G_Protein Gq/11 Protein NK_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Ca_Release->PKC_Activation Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction, Neuronal Excitation) PKC_Activation->Cellular_Response

Tachykinin Receptor Signaling Pathway

Upon binding of a tachykinin peptide, the receptor activates a Gq/11 protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG, in conjunction with elevated calcium levels, activates protein kinase C (PKC). These signaling events lead to a variety of cellular responses, depending on the cell type.

Conclusion

The available scientific literature underscores the critical role of the C-terminal region of tachykinins in receptor interaction and biological activity. While the isolated tripeptide this compound appears to have limited activity on its own in some assays, it forms an essential part of the larger C-terminal fragments that are potent agonists at tachykinin receptors. The data strongly suggest that the length and the specific amino acid sequence of the C-terminal fragments are key determinants of their potency and receptor selectivity. For drug development professionals, this highlights the importance of considering the entire C-terminal motif, and not just the terminal tripeptide, when designing novel agonists or antagonists for tachykinin receptors. Future research involving systematic comparative studies of a wider range of C-terminal fragments across all tachykinin receptors would provide a more complete understanding of their structure-activity relationships and could pave the way for the development of more selective and potent therapeutic agents.

References

Safety Operating Guide

Essential Safety and Logistics for Handling Gly-Leu-Met-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and effective handling of peptides like Gly-Leu-Met-NH2 is paramount for both personal safety and research integrity. This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), operational procedures, and disposal protocols. While the chemical, physical, and toxicological properties of this specific peptide have not been exhaustively investigated, adherence to best practices for handling non-hazardous peptides is crucial.[1]

Personal Protective Equipment (PPE) and Engineering Controls

The primary defense against accidental exposure when handling this compound is the consistent use of appropriate PPE and engineering controls.[2]

PPE CategoryItemSpecifications & Use
Eye Protection Safety GogglesShould be worn to protect against dust particles or splashes.
Hand Protection Chemical-resistant glovesNitrile or latex gloves are suitable for preventing skin contact.[1]
Body Protection Lab CoatA standard lab coat should be worn to protect clothing and skin.[1][3]
Respiratory Protection Respirator/Fume HoodRecommended when handling the lyophilized powder to avoid inhalation of dust. It is advised to work in a well-ventilated area.[1][2][4]

Operational Plan: Safe Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Step-by-Step Handling Procedure:
  • Preparation : Before handling, ensure that the designated work area is clean and uncluttered.[1] Let the sealed container of the lyophilized peptide reach room temperature before opening to prevent moisture absorption.[4]

  • Personal Protective Equipment : Put on all required PPE, including a lab coat, safety goggles, and gloves.[1]

  • Weighing : When weighing the lyophilized powder, do so in a designated area, taking care to avoid creating dust.[1] The use of a fume hood or biosafety cabinet is highly recommended to prevent inhalation.[2]

  • Reconstitution : If preparing a solution, add the solvent slowly and cap the container securely before mixing.[1] For neutral or hydrophobic peptides, organic solvents like DMSO may be necessary for initial dissolution before dilution into an aqueous buffer.[4]

  • Clean-up : After handling, wipe down all surfaces and equipment with an appropriate cleaning agent.[1] Change gloves immediately if they become contaminated.[2]

Storage Protocols:
  • Lyophilized Powder : For long-term storage, keep the lyophilized peptide in a tightly sealed container at -20°C or -80°C.[2][4][5]

  • In Solution : If stored in a solution, it is best to aliquot the peptide to avoid repeated freeze-thaw cycles and store at -20°C or below.[1] Solutions are generally stable for shorter periods, for instance, up to one month at -20°C and up to six months at -80°C.[6]

Disposal Plan

Proper disposal of this compound is essential to prevent environmental contamination and adhere to laboratory safety regulations.

Step-by-Step Disposal Procedure:
  • Waste Collection : Place the peptide, in either solid or solution form, into a clearly labeled waste container designated for chemical waste.[1][5]

  • Container Sealing : Securely seal the waste container to prevent any leakage.[1]

  • Waste Disposal : Dispose of the chemical waste according to all federal, state, and local environmental regulations. One method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]

First Aid Measures

In the event of accidental exposure, follow these first aid procedures:

  • Inhalation : If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[7]

  • Skin Contact : In case of skin contact, take off contaminated clothing and wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[7]

  • Eye Contact : If the peptide comes into contact with the eyes, rinse with pure water for at least 15 minutes and consult a doctor.[7]

  • Ingestion : If swallowed, rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[7]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_area Clean Work Area acclimate Acclimate to Room Temp prep_area->acclimate don_ppe Don PPE (Coat, Goggles, Gloves) acclimate->don_ppe weigh Weigh Powder (in Fume Hood) don_ppe->weigh reconstitute Reconstitute Solution weigh->reconstitute use Use in Experiment reconstitute->use aliquot Aliquot Solution reconstitute->aliquot collect_waste Collect in Labeled Waste Container use->collect_waste store Store at -20°C/-80°C aliquot->store seal_container Seal Container collect_waste->seal_container dispose Dispose per Regulations seal_container->dispose

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gly-Leu-Met-NH2
Reactant of Route 2
Reactant of Route 2
Gly-Leu-Met-NH2

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。